2-Chloro-5-(hydrazinylmethyl)pyridine
Description
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Properties
IUPAC Name |
(6-chloropyridin-3-yl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-6-2-1-5(3-9-6)4-10-8/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNRZJAGUQREMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine
Abstract: This guide provides an in-depth technical overview of the synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine, a pivotal intermediate in the development of novel therapeutic agents and agrochemicals. The synthesis is achieved via a nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and hydrazine hydrate. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, addresses critical safety considerations associated with the handling of hydrazine, and details methods for analytical characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.
Introduction and Strategic Importance
This compound serves as a crucial heterocyclic building block in medicinal and agricultural chemistry. Its unique bifunctional nature—a reactive hydrazine moiety and a chlorinated pyridine core—allows for diverse subsequent modifications, making it a valuable precursor for creating extensive compound libraries. Notably, it is a key intermediate in the synthesis of novel hydrazone derivatives which have shown promising biological activities, including potential antimicrobial and anti-malarial effects.[1] The starting material, 2-chloro-5-(chloromethyl)pyridine, is a readily available intermediate used in the production of neonicotinoid insecticides like imidacloprid and acetamiprid.[2][3]
This guide focuses on the direct synthesis from 2-chloro-5-(chloromethyl)pyridine, offering a straightforward and efficient route to the target compound.[4] We will explore the chemical principles, practical execution, and necessary safety frameworks essential for the successful synthesis of this versatile intermediate.
Reaction Principle and Mechanism
The conversion of 2-chloro-5-(chloromethyl)pyridine to this compound is a classic example of a nucleophilic substitution reaction. The core of this transformation involves the displacement of a chloride ion from a benzylic-like position by the potent nucleophile, hydrazine.
Causality of Reagent Selection:
-
Substrate: 2-chloro-5-(chloromethyl)pyridine: The key to the reaction's selectivity lies in the differential reactivity of the two chlorine atoms. The chlorine atom on the methylene group (-CH₂Cl) is analogous to a benzylic halide. It is highly susceptible to Sₙ2 attack because the transition state is stabilized by the adjacent pyridine ring. Conversely, the chlorine atom directly attached to the aromatic pyridine ring is relatively unreactive towards nucleophilic substitution under these conditions, requiring much harsher conditions for displacement.
-
Nucleophile: Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine is an alpha-effect nucleophile, meaning it is significantly more reactive than would be predicted from its basicity alone. It readily attacks the electrophilic carbon of the chloromethyl group. A large excess of hydrazine hydrate is strategically employed for two primary reasons:
-
To drive the reaction to completion according to Le Châtelier's principle.
-
To minimize the formation of the bis-alkylated side product, where a single hydrazine molecule reacts with two molecules of the starting material. Using a large excess ensures that the initial product, this compound, is statistically less likely to encounter another molecule of the electrophilic starting material.
-
Reaction Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of hydrazine attacks the carbon atom of the chloromethyl group, and the chloride ion is expelled as the leaving group in a single, concerted step.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[4]
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 10 mmol SM) | Notes |
| 2-chloro-5-(chloromethyl)pyridine | 70258-18-3 | 162.02 | 1.62 g (10 mmol) | Starting Material (SM) |
| Hydrazine hydrate (~55-64%) | 7803-57-8 | 50.06 | ~8.0 g (80 mmol, 8 eq.) | Corrosive, toxic, suspected carcinogen.[5][6][7] |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 25 mL | Reaction Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For work-up |
| Distilled Water | 7732-18-5 | 18.02 | ~20 mL | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
Reagent Charging: In a certified chemical fume hood, charge the round-bottom flask with ethanol (25 mL) and hydrazine hydrate (~8.0 g, 80 mmol). Begin stirring.
-
Heating: Heat the ethanolic hydrazine solution to a gentle reflux using a heating mantle.
-
Substrate Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol) in a minimal amount of ethanol (~5 mL) and add it to the dropping funnel. Add the solution dropwise to the refluxing hydrazine mixture over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side-product formation.
-
Reaction: After the addition is complete, maintain the reaction at reflux for an additional 2 to 3 hours.[4]
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol and unreacted hydrazine hydrate using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with brine (1 x 20 mL) and distilled water (1 x 20 mL) to remove water-soluble impurities.[4]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, often as an oil or low-melting solid. A typical yield is around 70%.[1]
Critical Safety Considerations
Hydrazine hydrate is an extremely hazardous substance. Strict adherence to safety protocols is non-negotiable.
| Hazard Category | Risk Description | Mitigation Strategy |
| Acute Toxicity/Corrosivity | Fatal if inhaled, toxic if swallowed or in contact with skin.[5][6] Causes severe skin burns and eye damage.[5][8] | Engineering Controls: All manipulations must be performed inside a properly functioning chemical fume hood.[8] PPE: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical splash goggles with a face shield.[7][8] |
| Carcinogenicity | May cause cancer.[5][8] Classified as a suspected human carcinogen. | Minimize exposure at all times. Use the smallest feasible quantity and always use engineering controls to prevent inhalation of vapors. |
| Flammability | Combustible liquid.[5] Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a cool, well-ventilated area away from oxidizing agents.[7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5][6] | Do not allow to enter drains or waterways.[5] All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container for disposal by environmental health and safety personnel.[9] |
| Spills & Exposure | Spills can lead to high vapor concentrations and contact hazards. | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Inhalation: Move person to fresh air.[6] In all cases of exposure, seek immediate medical attention. [8] For spills, evacuate the area and follow institutional spill cleanup procedures. |
Product Characterization and Analysis
Confirming the structure and purity of the synthesized this compound is essential.
| Analytical Technique | Purpose | Expected Results / Observations |
| ¹H NMR | Structural Elucidation | (Typical shifts in CDCl₃) Aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. The methylene (-CH₂) protons adjacent to the hydrazine group will appear as a singlet around δ 3.9-4.2 ppm. The hydrazine protons (-NHNH₂) may appear as broad singlets that can exchange with D₂O. |
| ¹³C NMR | Structural Confirmation | Aromatic carbons will appear in the δ 120-155 ppm range. The methylene carbon (-CH₂) signal is expected around δ 48-52 ppm. |
| Mass Spec (MS) | Molecular Weight Verification | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (157.60 g/mol ). The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable. |
| FTIR | Functional Group ID | Key peaks include N-H stretching bands (typically broad) in the 3200-3400 cm⁻¹ region, C-H stretching from the aromatic ring and CH₂ group around 2850-3100 cm⁻¹, C=N and C=C stretching from the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretch around 700-800 cm⁻¹.[1] |
| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier) can be used to determine the purity of the final product.[10][11] The product should ideally appear as a single major peak. |
Conclusion
The synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine is a robust and efficient chemical transformation that provides access to a highly valuable synthetic intermediate. The reaction's success hinges on understanding the principles of nucleophilic substitution, careful control of reaction conditions to ensure selectivity, and an unwavering commitment to safety protocols, particularly concerning the handling of hydrazine hydrate. By following the detailed protocol and analytical guidelines presented, researchers can reliably produce this key building block for further exploration in drug discovery and materials science.
References
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- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
- SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd.
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(5), 1039-1043.
- A J C A J C. (2025). Asian Publication Corporation.
- SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. ChemicalBook.
- 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o677.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
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An In-depth Technical Guide to 2-Chloro-5-(hydrazinylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-(hydrazinylmethyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. We will delve into its core properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective utilization in a research and development setting.
Core Compound Identity and Properties
This compound is a substituted pyridine derivative featuring a reactive hydrazine moiety. This unique combination of a chlorinated pyridine ring and a hydrazinylmethyl group imparts a versatile chemical profile, making it a valuable intermediate in the synthesis of more complex molecules.
Chemical and Physical Data
A summary of the key physicochemical properties of this compound and its common hydrochloride salt form is presented below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Chloro-5-(hydrazinomethyl)pyridine | [1] |
| CAS Number | 1057670-48-0 | [1] |
| Molecular Formula | C₆H₈ClN₃ | Calculated |
| Molecular Weight | 157.60 g/mol | Calculated |
| Appearance (Hydrochloride Salt) | Beige moist crystals | [2] |
| Solubility (Hydrochloride Salt) | Soluble in methanol and dimethyl sulfoxide (DMSO); Insoluble in water | [2] |
Note: Data for the free base is limited; some properties are reported for the more common hydrochloride salt.
Molecular Structure
The structure consists of a pyridine ring chlorinated at the 2-position and substituted with a hydrazinylmethyl group at the 5-position.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
The strategic value of this compound lies in its role as a key synthetic intermediate. Its preparation and subsequent reactions are central to the development of novel compounds with potential biological activity.
Synthetic Pathway
A common and straightforward method for synthesizing this compound involves the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine.[3] This precursor is readily available and can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride.[4]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)pyridine in an appropriate solvent (e.g., ethanol).
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically performed under mild conditions.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve solvent removal under reduced pressure, followed by extraction and purification steps (e.g., crystallization or column chromatography) to isolate the desired this compound product.
Causality: The use of excess hydrazine drives the nucleophilic substitution reaction to completion, where the hydrazine displaces the chloride on the methyl group of the precursor.
Core Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups: the chloro-substituent on the pyridine ring and the terminal amino group of the hydrazine moiety.
-
Hydrazone Formation: The primary amino group of the hydrazine is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone linkages.[2][3] This reaction is fundamental to its application in medicinal chemistry, allowing for the coupling of the pyridine scaffold to various other molecular fragments.[3]
Caption: Reaction of the title compound to form hydrazones.
-
Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles.[2] This allows for further functionalization of the pyridine core, expanding the diversity of accessible derivatives.
-
Biological Activity: Derivatives synthesized from this compound have shown significant potential in drug development. Preliminary studies indicate that resulting hydrazone compounds possess promising antimicrobial (antibacterial and antifungal) and anti-malarial effects.[2][3] The structural motif is being explored for its utility in developing novel therapeutic agents.[3]
Safety, Handling, and Storage
Given the reactive nature of this compound and its precursors, adherence to strict safety protocols is mandatory. The following guidance is based on data for the compound and structurally related chemicals.
Hazard Identification
While a complete hazard profile is not available, data for related compounds like 2-chloro-5-(chloromethyl)pyridine suggest the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.[5]
-
Skin Corrosion/Irritation: Can cause skin irritation or burns.[5][6]
-
Eye Damage/Irritation: Poses a risk of serious eye damage.[5][6]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and tight-sealing safety goggles or a face shield.[6][7]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a versatile chemical intermediate with significant applications in the synthesis of biologically active compounds. Its straightforward preparation and the dual reactivity of its hydrazine and chlorinated pyridine moieties make it a valuable building block for drug discovery and development programs. Researchers and scientists utilizing this compound must employ rigorous safety measures due to its potential hazards. The continued exploration of derivatives from this scaffold holds promise for the identification of novel therapeutic agents.
References
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- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.
- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Apollo Scientific. 2-Chloro-5-(trichloromethyl)
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
- Sihauli Chemicals Pvt Ltd.
- PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- ChemicalBook. (2025, September 20). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
- PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479.
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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(hydrazinylmethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical characteristics of 2-Chloro-5-(hydrazinylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data points to offer insights into the rationale behind experimental methodologies and the implications of the compound's properties for its application in research and development.
Molecular Structure and Core Properties
This compound is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position, a hydrazinylmethyl group at the 5-position, and the nitrogen atom within the aromatic ring collectively define its unique chemical personality. These features govern its reactivity, solubility, and potential for forming intermolecular interactions, all of which are critical considerations in drug design and development.
Below is a visualization of the molecular structure of this compound.
An In-depth Technical Guide to the Structural and Spectral Analysis of 2-Chloro-5-(hydrazinylmethyl)pyridine
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their versatile chemical reactivity and diverse biological activities. This guide provides an in-depth technical analysis of 2-Chloro-5-(hydrazinylmethyl)pyridine , a key intermediate and building block in medicinal chemistry. While direct and comprehensive spectral data for this specific compound is not widely published, this document, grounded in established scientific principles and comparative data from closely related analogues, offers a robust predictive analysis of its structural and spectral characteristics.
This guide is intended for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the interpretation of that data. We will explore the molecule's structural nuances and predict its spectroscopic fingerprints in ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Furthermore, we will provide detailed, field-proven protocols for its synthesis and analytical characterization.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that dictate its chemical behavior and spectral properties. The core structure consists of a pyridine ring substituted at the 2-position with a chloro group and at the 5-position with a hydrazinylmethyl group.
Caption: Molecular structure of this compound with atom numbering for NMR analysis.
The key features influencing its analytical profile are:
-
The 2-Chloropyridine Ring: The electron-withdrawing nature of both the nitrogen atom and the chlorine atom significantly influences the electron density distribution within the aromatic ring. This has a profound deshielding effect on the ring protons and carbons, which is observable in NMR spectroscopy.
-
The Hydrazinylmethyl Group (-CH₂NHNH₂): This functional group is a key reactive site. The methylene bridge (C8) isolates the hydrazinyl group from the ring's aromatic system to some extent, but its electronic influence is still observable. The protons on the methylene group and the nitrogen atoms of the hydrazinyl moiety will produce characteristic signals in the ¹H NMR spectrum. The presence of N-H bonds will also be evident in the FTIR spectrum.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of the chlorine atom in the precursor, 2-chloro-5-(chloromethyl)pyridine, with hydrazine.[1]
Caption: A typical workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in ethanol.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (an excess, typically 3-5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
Spectroscopic Analysis and Data Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The predicted spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the hydrazinyl protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse experiment is typically sufficient.[2]
-
Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak.
| Proton (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | ~8.3 | d | ~2.5 | 1H | Deshielded by the adjacent ring nitrogen and the chloro group at C2. The small coupling is due to meta-coupling with H4. |
| H4 | ~7.7 | dd | ~8.5, 2.5 | 1H | Influenced by the ortho-chloro group and the meta-hydrazinylmethyl group. Coupled to both H3 (ortho) and H6 (meta). |
| H3 | ~7.3 | d | ~8.5 | 1H | Coupled to the adjacent H4. This position is the least deshielded of the ring protons. |
| -CH₂- (C8) | ~3.9 | s | - | 2H | A singlet is expected as there are no adjacent protons for coupling. The chemical shift is downfield due to the adjacent electronegative nitrogen and the pyridine ring. |
| -NHNH₂ | ~4.0 (broad) | br s | - | 3H | The protons on the nitrogen atoms are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and solvent. |
Note: These predictions are based on the analysis of structurally similar compounds, such as 2-chloro-5-methylpyridine and other pyridine derivatives.[3][4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.
| Carbon (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 | Directly attached to the electronegative chlorine atom and the ring nitrogen, causing significant deshielding. |
| C6 | ~149 | Alpha to the ring nitrogen, resulting in a downfield shift. |
| C4 | ~138 | Less influenced by the substituents compared to the other ring carbons. |
| C5 | ~135 | Attached to the -CH₂NHNH₂ group. |
| C3 | ~124 | Generally the most upfield of the aromatic carbons in this structure. |
| C8 (-CH₂) | ~45 | Aliphatic carbon attached to the aromatic ring and a nitrogen atom. |
Note: Predictions are based on known substituent effects on the pyridine ring and data from related compounds.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Hydrazine (-NH₂) |
| 3200 - 3100 | C-H stretching (aromatic) | Pyridine ring |
| 2950 - 2850 | C-H stretching (aliphatic) | Methylene (-CH₂-) |
| 1600 - 1580 | C=C and C=N ring stretching | Pyridine ring |
| 1470 - 1430 | C=C and C=N ring stretching | Pyridine ring |
| 1100 - 1000 | C-N stretching | |
| 850 - 750 | C-Cl stretching | Chloro-aromatic |
Note: The N-H stretching region may show multiple bands corresponding to the -NH and -NH₂ groups. These bands are crucial for confirming the presence of the hydrazinyl moiety.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
-
Molecular Ion (M⁺): The molecular formula is C₆H₈ClN₃. The calculated monoisotopic mass is approximately 157.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 157 and an M+2 peak at m/z 159, with the M+2 peak having about one-third the intensity of the M⁺ peak.
-
Major Fragmentation Pathways: The fragmentation is expected to be initiated by the loss of key functional groups.
Caption: A simplified representation of potential fragmentation pathways for the title compound.
-
Loss of the Hydrazinyl Side Chain: A common fragmentation would be the cleavage of the C-C bond between the ring and the methylene group, or cleavage within the side chain. Loss of ·CH₂NHNH₂ or related fragments is expected. A key fragment would likely be the chloropyridinylmethyl cation or a related structure.
-
Loss of Chlorine: Loss of a chlorine radical (·Cl) from the molecular ion would result in a fragment at m/z 122.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can occur, leading to smaller charged species.
The presence of the characteristic isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.[11][12][13]
Conclusion
This compound is a valuable heterocyclic building block with a distinct structural and spectral profile. This guide provides a comprehensive, predictive analysis of its key characterization data. The electron-withdrawing effects of the chloro-substituent and the pyridine nitrogen, combined with the unique signals from the hydrazinylmethyl side chain, result in a predictable and interpretable set of spectra. The protocols and data presented herein serve as a robust reference for scientists engaged in the synthesis, characterization, and application of this and related compounds in the pursuit of new therapeutic agents.
References
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
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- Bulletin of the Chemical Society of Japan. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
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A Senior Application Scientist's Guide to 2-Chloro-5-(hydrazinylmethyl)pyridine: A Versatile Precursor for Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The substituted pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its unique electronic properties and ability to engage in critical hydrogen bonding interactions. Within this class of scaffolds, 2-Chloro-5-(hydrazinylmethyl)pyridine emerges as a particularly valuable and versatile precursor. It is a bifunctional reagent, featuring a nucleophilic hydrazine moiety for constructive cyclization reactions and a strategically placed chloro-substituent on the pyridine ring, which serves both to modulate the electronic character of the system and to provide a handle for subsequent cross-coupling or nucleophilic substitution reactions. This guide provides an in-depth examination of the synthesis, handling, and application of this key intermediate, with a focus on the causal logic behind experimental protocols and its utility in constructing high-value pyrazole and fused heterocyclic systems.
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the precursor's properties and the requisite safety protocols is paramount. While detailed data for this compound itself is not widely published, its properties can be inferred from its immediate precursor, 2-chloro-5-(chloromethyl)pyridine, and the presence of the reactive hydrazine group.
| Property | Value |
| Molecular Formula | C₆H₇ClN₄ |
| Molecular Weight | 158.60 g/mol |
| Appearance (Predicted) | Off-white to yellow solid or oil |
| Key Functional Groups | Hydrazine (-NHNH₂), 2-Chloropyridine |
Safety and Handling Protocol
The primary hazards associated with this compound stem from the corrosive nature of its precursors and the inherent reactivity and potential toxicity of the hydrazine functional group.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and tight-fitting safety goggles or a face shield.[1][2]
-
Corrosivity: The precursor, 2-chloro-5-(chloromethyl)pyridine, is known to cause severe burns to the eyes, skin, and mucous membranes.[1][3] It is critical to handle this compound with the same level of caution.
-
Inhalation/Ingestion: Avoid breathing dust, fumes, or vapors.[4] Accidental ingestion may be harmful.[3]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2] The hydrazine moiety is a reducing agent and can react violently with oxidizers.
-
Disposal: Dispose of all waste in a designated, approved waste container in accordance with local regulations.[2]
Synthesis of the Core Precursor: this compound
The utility of this precursor begins with its efficient and reliable synthesis. It is most commonly prepared via the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate. The chloromethyl group at the 5-position is benzylic-like in its reactivity, making it an excellent electrophile for this transformation.
Caption: Synthesis of the target precursor via SN2 reaction.
Detailed Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize the title compound from its chloromethyl precursor with high purity.
-
Causality: The reaction is performed at a low initial temperature (0 °C) to control the exothermicity of the reaction between the amine (hydrazine) and the alkyl halide. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for potential heating if the reaction is sluggish at room temperature. An excess of hydrazine is used to minimize the formation of the double-alkylated by-product.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Reagents: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in absolute ethanol and add it to the flask.
-
Reaction: Add hydrazine hydrate (3.0 eq), diluted with a small amount of ethanol, to the dropping funnel. Add the hydrazine solution dropwise to the stirred solution in the flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.[5]
-
Purification: Dissolve the resulting residue in ethyl acetate and wash with brine to remove excess hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be used directly or purified further by column chromatography if necessary.
Application in Heterocyclic Synthesis
The synthetic power of this compound lies in the dual reactivity of its hydrazine moiety, which contains two adjacent nucleophilic nitrogen atoms. This "1,2-dinucleophile" is primed for cyclocondensation reactions with "1,3-dielectrophiles" to form stable five-membered heterocyclic rings, most notably pyrazoles.
Pathway I: Synthesis of Pyridyl-Substituted Pyrazoles
The reaction of a hydrazine with a β-diketone, such as acetylacetone, is a classic and highly efficient method for constructing the pyrazole core (a variation of the Knorr pyrazole synthesis).
Caption: Reaction workflow for the synthesis of pyridyl-pyrazoles.
Mechanistic Insight
The reaction proceeds through a well-established pathway. The more nucleophilic terminal (-NH₂) nitrogen of the hydrazine attacks one of the carbonyl carbons of the diketone. This is followed by a condensation reaction (loss of water) to form a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, and a final dehydration step results in the formation of the stable, aromatic pyrazole ring. This regioselective outcome is typical for monosubstituted hydrazines.[6]
Detailed Experimental Protocol: Synthesis of 1-((2-Chloropyridin-5-yl)methyl)-3,5-dimethyl-1H-pyrazole
-
Objective: To construct a disubstituted pyrazole ring attached to the chloropyridine scaffold.
-
Causality: Glacial acetic acid serves as both a solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack. Refluxing provides the necessary activation energy for the dehydration and aromatization steps.
-
Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq) and acetylacetone (1.1 eq).
-
Solvent/Catalyst: Add glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure pyridyl-pyrazole derivative.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Typical Yield |
| This compound | Aromatic Aldehyde | Ethanol, RT | Hydrazone | >90%[5] |
| This compound | Acetylacetone | Acetic Acid, Reflux | Pyrazole | 75-90% |
| This compound | Ethyl Acetoacetate | Ethanol, Reflux | Pyrazolone | 70-85% |
Pathway II: Synthesis of Fused Heterocyclic Systems
The precursor can also be used to construct fused ring systems, such as[1][5][7]triazolo[4,3-a]pyridines. This transformation leverages the entire hydrazine-pyridine framework. The reaction with a one-carbon electrophile, like triethyl orthoformate, followed by oxidative cyclization is a common strategy.
Detailed Experimental Protocol: Synthesis of 6-Chloro-3-((pyridin-5-yl)methyl)-[1][5][7]triazolo[4,3-a]pyridine
-
Objective: To demonstrate the synthesis of a fused bicyclic heteroaromatic system.
-
Causality: Triethyl orthoformate acts as a source of a formyl group equivalent. The initial reaction forms a hydrazonoformate intermediate. Subsequent heating in the presence of an oxidizing agent (or sometimes just heat is sufficient for oxidative cyclization) promotes an intramolecular electrophilic attack from the formyl carbon onto the pyridine ring nitrogen, followed by elimination to form the stable fused triazole ring.
-
Step 1 (Intermediate formation): In a flask, combine this compound (1.0 eq) and triethyl orthoformate (3.0 eq). Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture at 100-120 °C for 3-5 hours, distilling off the ethanol that is formed.
-
Step 2 (Cyclization): After cooling, the excess orthoformate can be removed under vacuum. The residue is then dissolved in a high-boiling solvent like diphenyl ether.
-
Step 3 (Oxidation): Add an oxidizing agent, such as chloranil, and heat the mixture to 200-250 °C for 1-2 hours until the cyclization is complete (monitored by TLC/LCMS).
-
Workup and Purification: Cool the reaction, dilute with a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration and purified by recrystallization or column chromatography.
Conclusion and Future Outlook
This compound is a potent and highly adaptable precursor for the synthesis of a diverse range of heterocyclic compounds. Its straightforward preparation and the predictable reactivity of the hydrazine moiety make it an ideal building block for constructing pyrazole, pyrazolone, and fused triazole systems. The persistent 2-chloro substituent offers a valuable site for late-stage functionalization, enabling the rapid generation of compound libraries for screening in drug discovery and agrochemical development programs. Future applications will likely focus on leveraging this precursor in combinatorial chemistry workflows and for the synthesis of complex, multi-ring systems with novel biological activities.
References
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-hydroxymethyl pyridine.
- Sigma-Aldrich. (2025).
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)
- Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
- Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Ciba-Geigy AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.
- Kauthale, C. J., et al. (2016). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. ChemistrySelect, 1(11), 2689-2694.
- Bayer Aktiengesellschaft. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- Kumar, V., & Aggarwal, R. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
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An In-depth Technical Guide to the Chemical Space of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3][4] When functionalized with reactive moieties, it offers a versatile platform for the generation of large, diverse chemical libraries for drug discovery. This guide focuses on the 2-Chloro-5-(hydrazinylmethyl)pyridine core, a particularly valuable starting point for chemical space exploration. We will provide a comprehensive overview of its synthetic accessibility, key derivatization strategies, and the physicochemical and biological properties of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for synthesizing and evaluating novel derivatives.
Introduction: The Strategic Value of the Pyridine-Hydrazine Scaffold
The pyridine ring is an electron-deficient aromatic system that frequently serves as a bioisostere of a phenyl ring, with the nitrogen atom acting as a hydrogen bond acceptor and improving aqueous solubility.[4] The specific scaffold, this compound, presents three primary points for strategic diversification, making it a powerful tool for probing structure-activity relationships (SAR):
-
The Hydrazine Moiety: This nucleophilic group is a versatile handle for forming hydrazones, amides, and sulfonamides. Hydrazones, in particular, are a privileged class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The hydrazone linkage (-C=N-NH-) is also notable for its hydrolytic stability and has been employed in pH-responsive drug delivery systems, as it can be designed to be stable at physiological pH but cleave in the acidic environment of lysosomes or tumor microenvironments.[8][9][10]
-
The 2-Chloro Substituent: The chlorine atom at the C2 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[11] This allows for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides), profoundly altering the molecule's steric and electronic properties. The reactivity is highest at the C2 and C4 positions of the pyridine ring, making this a reliable and predictable reaction.[6]
-
The Pyridine Nitrogen: The basicity of the ring nitrogen can be modulated by the substituents at C2 and C5, influencing the compound's pKa, solubility, and potential for forming salt bridges with biological targets.
This trifecta of reactive sites provides a logical and efficient framework for generating libraries with diverse pharmacophoric features.
Synthesis of the Core Intermediate: this compound
The journey into this chemical space begins with a reliable synthesis of the core scaffold. This is typically achieved in a two-step process starting from the commercially available 2-chloro-5-(chloromethyl)pyridine.
Causality Behind the Synthetic Route:
The initial step involves the nucleophilic substitution of the highly reactive benzylic chloride with hydrazine. An excess of hydrazine hydrate is crucial for two reasons: first, it drives the reaction to completion, and second, it minimizes the formation of the bis-substituted side product where a single hydrazine molecule reacts with two molecules of the starting material. Ethanol or methanol is a common solvent choice due to its ability to dissolve both the organic starting material and the aqueous hydrazine hydrate, creating a homogenous reaction environment.
Exploring the Chemical Space: Key Derivatization Strategies
With the core intermediate in hand, a multitude of derivatives can be systematically generated. The following sections detail the most productive synthetic avenues.
Hydrazone Formation: Accessing a Privileged Compound Class
The condensation of the hydrazine moiety with a diverse panel of aldehydes and ketones is the most common and fruitful derivatization strategy. This reaction is typically performed under mild, acid-catalyzed conditions.
Expertise & Causality: The choice of aldehyde or ketone is a critical determinant of the final compound's biological activity. Aromatic aldehydes introduce flat, rigid moieties that can participate in π-stacking interactions with protein targets. Heterocyclic aldehydes can introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties. The electronic nature of the substituents on the aldehyde ring affects the reactivity of the carbonyl group and the electronic properties of the resulting hydrazone; electron-withdrawing groups can enhance reactivity and may influence target binding.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro group can be displaced by a variety of nucleophiles, often requiring heat or base catalysis. This reaction is highly valuable for late-stage diversification, allowing for significant structural changes after the hydrazine moiety has been modified.
Expertise & Causality: The success of the SNAr reaction is governed by the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex.[6] Sulfur-based nucleophiles (thiols) are particularly effective due to their high nucleophilicity.[3][12] Amine nucleophiles are also commonly used. This reaction allows for the introduction of functionalities that can serve as key pharmacophoric elements, such as charged groups to engage with salt bridges or lipophilic groups to penetrate cell membranes.
N-Acylation of the Hydrazine Moiety
Reaction of the hydrazine with acyl chlorides or sulfonyl chlorides provides stable amide or sulfonamide derivatives. This strategy "caps" the hydrazine, removing its basicity and converting it into a hydrogen bond donor/acceptor unit, which can be crucial for target engagement.
Physicochemical and In Silico Profiling
Modern drug discovery relies heavily on early-stage profiling to predict the pharmacokinetic properties of new chemical entities.
ADMET Predictions
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the ultimate success of a drug candidate. For derivatives of the this compound scaffold, several in silico tools can provide valuable early-stage guidance. Web-based platforms like ADMETlab 2.0 or pkCSM can predict key parameters.[13][14]
Trustworthiness: When designing a library, it is crucial to track key descriptors. For example, the formation of hydrazones with large, greasy aromatic aldehydes will significantly increase the calculated logP (cLogP), potentially leading to poor solubility and high plasma protein binding. Conversely, introducing polar groups via SNAr can mitigate this effect. A self-validating protocol involves calculating these properties for each designed compound and flagging those that fall outside acceptable ranges (e.g., Lipinski's Rule of Five) for lower synthesis priority.
Molecular Docking
In silico molecular docking can rationalize observed biological activity and guide the design of more potent analogs.[15][16][17][18] For example, numerous studies have docked hydrazone derivatives into the active sites of various enzymes.[17][19] These studies often reveal key hydrogen bonds formed by the hydrazone linker and hydrophobic interactions involving the substituted aromatic rings.[16][19] For antitubercular applications, docking into enzymes like InhA (enoyl-ACP reductase), a key target of isoniazid, could be a rational starting point.[15]
Survey of Biological Activity
Derivatives from this scaffold are structurally analogous to isoniazid, a cornerstone anti-tuberculosis drug, which is a hydrazide of isonicotinic acid.[16][18] This structural similarity makes antitubercular activity a primary area of investigation.
Antitubercular Activity
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[18] Many of its derivatives, particularly hydrazones, are designed to bypass resistance mechanisms or enhance cell wall penetration.[16] Structure-activity relationship studies on related scaffolds have shown that lipophilic substituents often enhance activity, presumably by improving passage through the mycolic acid-rich cell wall of Mycobacterium tuberculosis.[16][20][21][22][23][24]
Data Presentation: Antitubercular Activity of Representative Hydrazones
| Compound ID | Aldehyde Precursor | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| INH | (Reference Drug) | 0.05 - 0.1 | [24] |
| IP11 | 4-(4-(Trifluoromethyl)phenyl)piperazine-1-carbaldehyde | 0.39 | [24] |
| 4g | 2-Chloroquinoline-3-carbaldehyde | 25 - 50 | [25] |
| 11i | (Related Cyanopyridone) | 1.2 µM (~0.4 µg/mL) | [23] |
Note: Data is compiled from various sources on related hydrazone scaffolds to illustrate potential activity ranges. MIC = Minimum Inhibitory Concentration.
Broader Antimicrobial and Anticancer Activity
The hydrazone and pyridine moieties are independently associated with a wide range of other biological activities. Schiff bases derived from pyridines and other heterocyclic cores have demonstrated significant antibacterial activity, often more pronounced against Gram-positive than Gram-negative bacteria.[8][9][25][26][27] Furthermore, various pyridine and hydrazone derivatives have been investigated as anticancer agents, with some showing inhibitory activity against kinases like EGFR and HER2.[17][28]
Experimental Protocols
The following protocols are provided as self-validating, detailed methodologies for key transformations.
Protocol 1: Synthesis of this compound (Core Intermediate)
This protocol is adapted from a general procedure for the synthesis of hydrazine derivatives.[29]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-(chloromethyl)pyridine (8.1 g, 0.05 mol).
-
Reagent Addition: Add 100 mL of ethanol, followed by the slow, dropwise addition of hydrazine hydrate (10.0 g, ~0.2 mol, 4 equivalents) while stirring.
-
Causality: Using a 4-fold excess of hydrazine hydrate ensures complete consumption of the starting material and minimizes dimerization.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate:hexane mobile phase. The starting material is significantly less polar than the product.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of deionized water. Shake vigorously in a separatory funnel. The organic product will partition into the DCM layer.
-
Purification: Separate the organic layer, wash it with 50 mL of brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as an oil or low-melting solid. The crude product is often of sufficient purity (>95%) for subsequent steps.
Protocol 2: General Procedure for Hydrazone Synthesis
This protocol is based on a standard condensation reaction.[29][30]
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in 20 mL of absolute ethanol.
-
Reagent Addition: Add the desired aldehyde or ketone (0.01 mol, 1.0 equivalent). Then, add 2-3 drops of glacial acetic acid as a catalyst.
-
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux for 30-60 minutes if the reaction is sluggish (e.g., with sterically hindered or deactivated ketones). The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor by TLC.
-
Isolation: If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: If no solid precipitates, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure hydrazone derivative.
Protocol 3: General Procedure for SNAr with a Thiol Nucleophile
This protocol is adapted from general procedures for SNAr on 2-chloropyridines.[3][6][12]
-
Setup: To a sealed vial or microwave tube, add the this compound derivative (e.g., a hydrazone from Protocol 2) (1.0 mmol).
-
Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL). Add the thiol nucleophile (e.g., thiophenol, 1.2 mmol, 1.2 equivalents) followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 mmol, 2.0 equivalents).
-
Causality: The base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which readily attacks the electron-deficient C2 position of the pyridine ring.
-
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 6-18 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can significantly shorten the reaction time.[6] Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-water. A precipitate may form, which can be collected by filtration.
-
Extraction: If no precipitate forms, extract the aqueous mixture three times with 25 mL portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-thio-substituted pyridine derivative.
Conclusion and Future Directions
The this compound scaffold is a highly tractable and versatile platform for medicinal chemistry exploration. The orthogonal reactivity of its three key functional regions—the hydrazine, the 2-chloro group, and the pyridine nitrogen—allows for the systematic and efficient generation of diverse chemical libraries. The clear synthetic pathways, particularly the robust formation of hydrazones and the reliable SNAr chemistry, provide a solid foundation for any drug discovery program.
Future efforts should focus on a multi-pronged approach: expanding the library of derivatives by employing a wider range of aldehydes and nucleophiles, performing broad biological screening to identify new therapeutic applications beyond the expected antitubercular activity, and utilizing the in silico methods described herein to build predictive SAR models. This integrated strategy will maximize the potential of this privileged scaffold to yield novel and effective therapeutic agents.
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Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. (2024). Scientific Reports. [Link]
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Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. (2022). PubMed Central. [Link]
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Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]
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Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. (2010). PubMed. [Link]
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Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2009). PubMed. [Link]
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Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (2025). Journal of Organic Chemistry. [Link]
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Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2025). ResearchGate. [Link]
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Home-ADMElab: ADMET Prediction. ADMETlab. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. [Link]
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Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]
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Desulfurization of Thiols for Nucleophilic Substitution. (2024). Organic Letters. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2025). ChemRxiv. [Link]
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Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). ResearchGate. [Link]
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ADMETlab 2.0. ADMETlab. [Link]
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Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed. [Link]
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Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]
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Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2020). PubMed Central. [Link]
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Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). PubMed Central. [Link]
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Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. (2020). PubMed. [Link]
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Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2024). MDPI. [Link]
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potential biological activities of 2-Chloro-5-(hydrazinylmethyl)pyridine analogs
An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-5-(hydrazinylmethyl)pyridine Analogs
Authored by: A Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules.[1][2] When derivatized, the this compound core gives rise to a versatile class of compounds, particularly its hydrazone analogs. Hydrazones, characterized by the >C=N-NH- functional group, are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and structure-activity relationships of this compound analogs, with a focus on their antimicrobial and anticancer properties.
Synthesis of this compound Analogs
The primary route to synthesizing a diverse library of this compound analogs involves a two-step process. The initial step is the synthesis of the key intermediate, this compound, from its precursor, 2-chloro-5-(chloromethyl)pyridine.[6][7] This intermediate is then typically reacted with a variety of aromatic or heteroaromatic aldehydes to yield the corresponding hydrazone derivatives.[6][7] This straightforward and efficient condensation reaction allows for significant structural diversity in the final compounds, which is crucial for exploring their structure-activity relationships.
Caption: General synthetic scheme for this compound hydrazone analogs.
Experimental Protocol: General Synthesis of a Hydrazone Analog
-
Synthesis of this compound Intermediate:
-
Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
The reaction can be carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is purified, typically by crystallization or column chromatography.
-
-
Synthesis of the Hydrazone Derivative:
-
Dissolve the this compound intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or refluxed for a few hours.
-
Monitor the reaction by TLC.
-
The resulting hydrazone often precipitates out of the solution upon cooling and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
-
Characterization:
Potential Biological Activities
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities.[3][4] Analogs of this compound have shown promise as both antibacterial and antifungal agents.[6][7][8]
Antibacterial Activity
These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria. The pyridine ring, combined with the hydrazone linkage, appears to be a key pharmacophore for antibacterial action. Several studies have reported the Minimum Inhibitory Concentration (MIC) values for various derivatives against clinically relevant bacterial strains.[3][4][9]
Antifungal Activity
In addition to antibacterial effects, certain hydrazone derivatives also exhibit antifungal properties.[4] They have been tested against fungal strains such as Candida albicans and Aspergillus niger.[2][8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the test microorganism in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).
-
Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anticancer Activity
The antiproliferative properties of pyridine and hydrazone derivatives have garnered significant interest in cancer research.[1][5][10] Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.
Cytotoxicity against Cancer Cell Lines
Studies have demonstrated that these compounds can reduce the viability of cancer cells, with some analogs showing significant potency and selectivity over normal cells.[11] Cell lines from different cancer types, such as breast adenocarcinoma (MCF-7, MDA-MB-231) and neuroblastoma (SH-SY5Y, Kelly), have been used to evaluate their anticancer potential.[11]
| Compound Type | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Quinoline Hydrazide Analog | SH-SY5Y | 2.9 - 5.7 µM | [11] |
| Quinoline Hydrazide Analog | Kelly | 1.3 - 2.4 µM | [11] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 16.61 - 19.67 µg/mL | [10] |
| Pyrazolo[1,5-a]pyrimidine | HepG-2 | 14.32 - 19.24 µg/mL | [10] |
Mechanism of Action: Enzyme Inhibition
One of the potential mechanisms underlying the anticancer activity of pyridine-containing compounds is the inhibition of protein kinases.[12] For instance, certain substituted aminopyrimidinylthiazole-5-carboxamides, which share structural similarities with pyridine derivatives, have been identified as potent dual Src/Abl kinase inhibitors.[13] These kinases are crucial components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is a hallmark of many cancers.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on their chemical structure.[14] SAR studies help in identifying the key structural features responsible for their therapeutic effects and guide the design of more potent and selective compounds.[1][14]
-
The Pyridine Core: The 2-chloro substituent on the pyridine ring can influence the electronic properties and binding interactions of the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[14]
-
The Hydrazone Linkage: The -C=N-NH- linker is a critical component for the biological activity of these compounds. It provides a rigid framework and can participate in hydrogen bonding.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring derived from the aldehyde (the 'R' group in the synthesis scheme) have a significant impact on the biological activity. Electron-withdrawing or electron-donating groups, as well as bulky or halogen substituents, can modulate the lipophilicity, electronic distribution, and steric properties of the molecule, thereby affecting its interaction with biological targets.[1] For example, the presence of methoxy or hydroxyl groups has been shown to enhance the antiproliferative activity of some pyridine derivatives.[1]
Caption: Conceptual SAR diagram highlighting key molecular fragments. (Note: A real chemical structure image would be used here).
Conclusion and Future Directions
This compound analogs, particularly their hydrazone derivatives, represent a promising class of compounds with a wide range of potential biological activities. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening. The existing evidence strongly supports their potential as antimicrobial and anticancer agents.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Lead Optimization: Systematically modifying the lead compounds based on SAR data to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the most promising candidates in animal models to assess their efficacy and safety in a physiological context.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of this compound analogs can be further explored and potentially translated into novel therapeutic agents.
References
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
- Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH.
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- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
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- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.
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- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
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Solubility and Stability of 2-Chloro-5-(hydrazinylmethyl)pyridine: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(hydrazinylmethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, primarily serving as a reactive intermediate for synthesizing a diverse range of bioactive molecules, including hydrazone derivatives with potential therapeutic applications.[1][2] The successful use of this reagent in complex synthetic pathways is critically dependent on a thorough understanding of its solubility in various solvent systems and its stability under different experimental and storage conditions. This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and practical, field-proven experimental protocols. We will explore its behavior in common laboratory solvents, delineate potential degradation pathways, and establish robust methodologies for its handling, storage, and analysis to ensure reproducible and successful research outcomes.
Physicochemical Properties and Structural Rationale
This compound, often utilized as its hydrochloride salt to improve stability and handling, possesses a unique molecular architecture that dictates its chemical behavior.[1] The molecule integrates a halogenated pyridine ring with a reactive hydrazine moiety, creating a scaffold with distinct polar and reactive sites.
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl₂N₃ (as HCl salt) | [1] |
| Molecular Weight | 194.06 g/mol (as HCl salt) | [1] |
| Appearance | Beige moist crystals | [1] |
| Core Structure | 2-chloropyridine substituted at the 5-position with a hydrazinylmethyl group | N/A |
The chlorine atom at the 2-position makes the pyridine ring electron-deficient and susceptible to nucleophilic substitution. The hydrazine group is a potent nucleophile and can readily react with carbonyl compounds to form stable hydrazones.[1] This duality in reactivity underscores the need for careful solvent selection and condition optimization.
Solubility Profile: Theoretical Basis and Experimental Determination
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. For this compound hydrochloride, its solubility is governed by the interplay of its polar hydrazine and pyridine nitrogen functionalities and the relatively nonpolar chloropyridine backbone.
Known Qualitative Solubility
Published data indicates that this compound hydrochloride is:
This pattern is chemically logical. The insolubility in water, despite the polar groups, can be attributed to the formation of a stable crystal lattice as the hydrochloride salt, which the hydration energy fails to overcome. In contrast, polar organic solvents like methanol and DMSO can effectively solvate both the ionic salt and the organic structure, leading to good solubility.
Predicted Solubility in Common Laboratory Solvents
Based on chemical principles ("like dissolves like"), a predicted solubility profile can be established to guide solvent screening.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and solvating the hydrochloride salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | High dielectric constants effectively solvate the ionic salt. |
| Nonpolar | Toluene, Hexanes | Very Low | Unable to disrupt the polar interactions and stable salt lattice. |
| Ethers | THF, 2-MeTHF | Low to Insoluble | Moderate polarity is likely insufficient to achieve significant solubility. |
| Chlorinated | Dichloromethane (DCM) | Low | May offer some solubility due to dipole interactions but is generally not ideal for salts. |
Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV
To quantitatively determine solubility, a standardized kinetic solubility assay is recommended. This method measures the solubility of a compound from a high-concentration DMSO stock, which is a common practice in early-stage drug discovery.
Causality: This protocol is designed to provide a rapid and resource-efficient assessment of solubility across multiple solvents, which is crucial for selecting appropriate reaction or analytical conditions. The use of a DMSO stock solution mimics the common workflow where compounds are stored in a centralized library.
Protocol Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.
-
Solvent Plate Preparation: Dispense 98 µL of each test solvent (e.g., water, phosphate-buffered saline, acetonitrile, ethanol) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 200 µM with 2% DMSO co-solvent.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Supernatant Transfer: Carefully transfer a known volume (e.g., 50 µL) of the supernatant to a fresh 96-well analysis plate containing 50 µL of a suitable solubilizing solvent (e.g., 50:50 Acetonitrile:Water) to prevent post-transfer precipitation.
-
Quantification: Analyze the samples by a calibrated HPLC-UV method against a standard curve prepared from the 10 mM DMSO stock. The concentration measured represents the kinetic solubility in that specific solvent.
Caption: Workflow for Kinetic Solubility Assessment.
Stability Profile: Degradation Pathways and Forced Degradation Studies
Understanding the stability of this compound is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of impurities during synthesis.
Potential Degradation Pathways
The molecule's structure suggests two primary points of vulnerability:
-
Oxidation of the Hydrazine Moiety: Hydrazines are susceptible to oxidation, which can be catalyzed by air (autoxidation), trace metals, or oxidizing agents. This can lead to the formation of diimide intermediates and ultimately cleavage of the C-N bond or formation of various oxidized byproducts.
-
Nucleophilic Substitution of the 2-Chloro Group: The electron-withdrawing nature of the pyridine ring activates the chlorine atom for nucleophilic aromatic substitution (SₙAr). Protic solvents (like water or methanol) or other nucleophiles present in a reaction mixture could potentially displace the chloride, especially under elevated temperatures or non-neutral pH conditions. The degradation of other chloropyridines in aqueous solutions has been documented.[3]
Caption: Potential Degradation Pathways.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.
Trustworthiness: This protocol is a self-validating system. By comparing stressed samples to an unstressed control, any new peaks appearing in the chromatogram can be confidently identified as degradation products, thereby validating the analytical method's ability to separate the parent compound from its impurities.
Protocol Steps:
-
Reference Solution: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 0.5 mg/mL). This is the unstressed control (T=0).
-
Acid Hydrolysis: Add HCl to a sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours. The precursor, 2-chloro-5-(chloromethyl)pyridine, is known to be incompatible with strong bases.[4]
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a sample solution to achieve a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the reference solution in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the reference solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Analysis: At each time point, neutralize the acidic and basic samples before dilution. Analyze all samples using an HPLC-UV method. A suitable starting point for method development could involve a C18 column with a gradient of acetonitrile and water.[5]
-
Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Monitor for the appearance of new peaks (degradants).
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is spectrally pure in all stressed conditions, confirming the method is "stability-indicating."
-
Recommended Handling and Storage
Based on the compound's chemical nature and safety data for related structures, the following practices are recommended:
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][8] Storing under an inert atmosphere (e.g., argon) can further protect the sensitive hydrazine group from air oxidation.[6]
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid all personal contact.[4] After handling, wash hands thoroughly.[9]
Conclusion
This compound is a valuable yet reactive synthetic intermediate. Its solubility is highest in polar organic solvents such as DMSO and methanol, while it remains largely insoluble in water and nonpolar solvents. The primary stability concerns are the oxidation of the hydrazine functional group and the potential for nucleophilic substitution of the 2-chloro substituent. By employing the rigorous experimental protocols outlined in this guide for solubility assessment and forced degradation studies, researchers can establish optimal conditions for its use, storage, and analysis. This systematic approach ensures the integrity of the starting material, leading to more reliable and reproducible synthetic outcomes in drug discovery and development programs.
References
-
Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Available at: [Link]
-
PubChem. 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Available at: [Link]
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Pimpale et al. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
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Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available at: [Link]
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Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 42(10), 793-795. Available at: [Link]
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PubChem. 2-Chloro-5-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]
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-
Acta Crystallographica Section E. (2011). 2-Chloro-5-(chloromethyl)pyridine. National Institutes of Health. Available at: [Link]
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Chemsrc. (2025, August 20). 2-Chloro-5-chloromethylpyridine. Available at: [Link]
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Schenk, T., et al. (2008). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 74(8), 2575-2583. Available at: [Link]
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Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Hydrazone Synthesis using 2-Chloro-5-(hydrazinylmethyl)pyridine
Introduction: The Strategic Importance of Hydrazones in Modern Drug Discovery
Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ moiety, represent a cornerstone in contemporary medicinal chemistry and drug development.[1] Their prevalence in a wide array of biologically active molecules stems from their unique structural and electronic properties. The carbon-nitrogen double bond (C=N) of the hydrazone linkage is a key pharmacophore that imparts a diverse range of therapeutic activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2] Furthermore, the pH-sensitive nature of the hydrazone bond makes it an invaluable tool in the design of prodrugs and targeted drug delivery systems, allowing for the controlled release of therapeutic agents in specific physiological environments, such as the acidic milieu of tumor tissues.[3][4]
This application note provides a comprehensive guide for the synthesis of hydrazones utilizing 2-Chloro-5-(hydrazinylmethyl)pyridine as a key building block. This pyridine-containing hydrazine is of particular interest as the pyridine ring itself is a common motif in pharmaceuticals, and its derivatization can lead to novel compounds with enhanced biological activity. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the characterization and purification of the resulting hydrazone products.
Reaction Mechanism: The Acid-Catalyzed Formation of the Hydrazone Linkage
The synthesis of a hydrazone from this compound and a carbonyl compound (an aldehyde or a ketone) is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, with glacial acetic acid being a common and effective choice.[5][6] The mechanism can be dissected into the following key steps:
-
Activation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Hydrazine: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a process that can be either intramolecular or mediated by the solvent. This step forms a carbinolamine intermediate.
-
Elimination of Water: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone.
The overall reaction is reversible, and the removal of water can be employed to drive the equilibrium towards the formation of the hydrazone product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion to hydrazones.
Part 1: Synthesis of this compound (Intermediate)
The synthesis of the key intermediate, this compound, is a straightforward process starting from the commercially available 2-chloro-5-(chloromethyl)pyridine.[7][8]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Chloro-5-(chloromethyl)pyridine | C₆H₅Cl₂N | 162.02 | ≥97% | Sigma-Aldrich |
| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Visualization of the Synthesis Workflow for the Intermediate:
Caption: Synthesis of the key intermediate.
Part 2: General Protocol for Hydrazone Synthesis
This protocol outlines the general procedure for the reaction of this compound with a variety of aldehydes and ketones.[3][6]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₆H₈ClN₃ | 157.60 | As synthesized | - |
| Aldehyde or Ketone | - | - | ≥97% | Various |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
Protocol:
-
In a clean, dry round-bottom flask, dissolve the selected aldehyde or ketone (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add a solution of this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. In some cases, gentle heating or reflux may be required to drive the reaction to completion.
-
Upon completion of the reaction (typically indicated by the disappearance of the starting materials on TLC), the hydrazone product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified.
Visualization of the Hydrazone Synthesis Workflow:
Caption: General workflow for hydrazone synthesis.
Purification and Characterization
Purification
The choice of purification method depends on the physical properties of the synthesized hydrazone.
-
Recrystallization: This is the most common and effective method for purifying solid hydrazones. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly. The pure hydrazone will crystallize out, leaving impurities in the solution. Common solvents for recrystallization of hydrazones include ethanol, methanol, and ethyl acetate/hexane mixtures.[9][10]
-
Column Chromatography: For oily or highly soluble products, column chromatography on silica gel is a suitable purification technique. A solvent system with appropriate polarity (e.g., mixtures of hexane and ethyl acetate) is used to elute the compound from the column. The fractions are collected and analyzed by TLC to identify the pure product.
Characterization
The structure of the synthesized hydrazones should be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the hydrazone can be confirmed by the appearance of a characteristic singlet for the imine proton (CH=N) in the downfield region (typically δ 8-9 ppm) for aldehyde-derived hydrazones. The signals for the pyridine ring protons and the methylene protons adjacent to the hydrazine nitrogen will also be present.
-
¹³C NMR: The carbon of the C=N bond will appear as a characteristic signal in the range of δ 140-160 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N stretching vibration in the region of 1600-1650 cm⁻¹. The N-H stretching vibration of the secondary amine in the hydrazone will appear in the range of 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the synthesized hydrazone can be confirmed by determining the molecular ion peak (M⁺) in the mass spectrum.
Troubleshooting and Key Considerations
-
Low Yield: If the yield of the hydrazone is low, consider increasing the reaction time or gently heating the reaction mixture. The removal of water using a Dean-Stark apparatus can also improve the yield for less reactive carbonyl compounds.
-
Side Reactions: The formation of azines (R₂C=N-N=CR₂) is a potential side reaction, especially if an excess of the carbonyl compound is used.[11] Careful control of stoichiometry is crucial.
-
Purity Issues: If the purified product is still impure, a second purification step (e.g., recrystallization from a different solvent system or a second column chromatography) may be necessary.
Conclusion
The protocols detailed in this application note provide a robust and reliable method for the synthesis of novel hydrazones derived from this compound. The versatility of this synthetic route allows for the creation of a diverse library of compounds for screening in drug discovery programs. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can efficiently synthesize and characterize these promising molecules for a wide range of therapeutic applications.
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Application Notes and Protocols for the Synthesis of Bioactive Hydrazones via Coupling of 2-Chloro-5-(hydrazinylmethyl)pyridine with Aromatic Aldehydes
Introduction: The Significance of Pyridyl Hydrazones in Modern Drug Discovery
Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNR³R⁴ functional group. Within the vast landscape of medicinal chemistry, hydrazone-containing molecules have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The synthesis of novel hydrazone derivatives is a critical endeavor in the development of new therapeutic agents.[1][2] This guide focuses on the reaction conditions for the coupling of 2-Chloro-5-(hydrazinylmethyl)pyridine with various aromatic aldehydes, a key transformation that yields pyridyl hydrazones with potential for significant biological activity.[4][5] The presence of the 2-chloropyridine moiety in the final product is of particular interest as halogenated pyridines are prevalent scaffolds in numerous pharmaceuticals.
This document provides a comprehensive overview of the reaction, including its underlying mechanism, detailed experimental protocols for both batch and continuous flow synthesis, and critical insights into reaction optimization and product characterization. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore this promising class of compounds.
Reaction Principle and Mechanism
The formation of a hydrazone from a hydrazine and an aldehyde is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid, which serves to activate the aldehyde's carbonyl group towards nucleophilic attack by the hydrazine.[6]
The step-by-step mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aromatic aldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of this compound, possessing a lone pair of electrons, acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.
-
Deprotonation: A base (which can be the solvent or another molecule of the hydrazine) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.
dot digraph "Hydrazone Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Acid-catalyzed mechanism of hydrazone formation."
Experimental Protocols
Protocol 1: Standard Batch Synthesis
This protocol describes a general method for the synthesis of hydrazones from this compound and an aromatic aldehyde in a standard laboratory setting.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add the aromatic aldehyde (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.[7]
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a drying oven at a moderate temperature (e.g., 60-80°C) or in a desiccator over a suitable drying agent.[7]
-
Characterization: Characterize the final product using appropriate analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Protocol 2: Continuous Flow Synthesis
For researchers with access to flow chemistry equipment, this method offers a more efficient and scalable approach.[4][5]
Materials and Equipment:
-
2-Chloro-5-(chloromethyl)pyridine (as a precursor to the hydrazine)
-
Hydrazine hydrate
-
Aromatic aldehyde
-
Suitable solvent (e.g., ethanol)
-
Flow reactor system with temperature control and back-pressure regulation
-
Pumps for reagent delivery
-
Collection vessel
Procedure:
-
In-situ Generation of Hydrazine: Prepare a solution of 2-chloro-5-(chloromethyl)pyridine in a suitable solvent. This solution is then reacted with a solution of hydrazine hydrate in the flow reactor to generate this compound in situ.[4][5]
-
Mixing with Aldehyde: The stream containing the in-situ generated hydrazine is then mixed with a separate stream of the aromatic aldehyde dissolved in the same solvent at a T-junction.
-
Reaction in the Flow Reactor: The combined stream passes through a heated reaction coil. The residence time and temperature are optimized to ensure complete conversion. A typical temperature range is 80-120°C.[8]
-
Collection: The product stream exiting the reactor is collected in a suitable vessel.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent like ethanol.
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Comparison of Batch and Continuous Flow Workflows."
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazones from this compound and various aromatic aldehydes based on general hydrazone synthesis protocols.
| Aromatic Aldehyde | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid | Reflux | 2-4 | 85-95 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 2-4 | 88-96 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | Reflux | 2-4 | 82-92 |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 3-5 | 80-90 |
| 2-Hydroxybenzaldehyde | Methanol | Acetic Acid | Reflux | 2-4 | 85-93 |
Note: Yields are representative and may vary depending on the specific reaction scale and purification method.
Characterization of Products
The synthesized hydrazones can be characterized by a variety of spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching vibration typically in the range of 1620-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde. The N-H stretch of the hydrazone is also observable.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the imine proton (-N=CH-) is typically observed in the downfield region (δ 8.0-8.5 ppm). The aromatic protons of both the pyridine and the aldehyde moiety will also be present in the aromatic region.[9][10]
-
¹³C NMR: The imine carbon (-N=C H-) will appear in the range of δ 140-160 ppm.[9][10]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized hydrazone.
The presence of E/Z isomers is possible for hydrazones, which may lead to the observation of duplicate signals in the NMR spectra.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient catalyst | Add a few more drops of glacial acetic acid. |
| Low reaction temperature | Ensure the reaction is at a steady reflux. | |
| Inactive starting materials | Check the purity of the hydrazine and aldehyde. | |
| Formation of multiple products | Side reactions | Monitor the reaction closely by TLC to avoid over-running. |
| Impure starting materials | Purify the starting materials before use. | |
| Difficulty in product isolation | Product is soluble in the reaction solvent | Try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture in an ice bath. |
Safety Precautions
-
This compound and its precursors: These are chlorinated pyridine derivatives and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
Aromatic aldehydes: Many aromatic aldehydes are irritants. Handle with gloves and eye protection.
-
Solvents: Ethanol and methanol are flammable. Keep away from open flames and ignition sources.
-
Acids: Glacial acetic acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The coupling of this compound with aromatic aldehydes is a straightforward and efficient method for the synthesis of a diverse library of pyridyl hydrazones. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize and explore this important class of molecules. Careful optimization of reaction conditions and thorough characterization of the products are key to achieving desired outcomes in the pursuit of novel therapeutic agents.
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- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Nicotinic Receptor Ligands Using 2-Chloro-5-(hydrazinylmethyl)pyridine
Introduction: The Strategic Importance of 2-Chloro-5-(hydrazinylmethyl)pyridine in nAChR Ligand Discovery
Nicotinic acetylcholine receptors (nAChRs) are a critical superfamily of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit compositions give rise to a multitude of receptor subtypes, each with a unique pharmacological profile. This diversity makes nAChRs compelling targets for drug discovery aimed at treating a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][4][5] The development of subtype-selective ligands is paramount for therapeutic efficacy while minimizing off-target effects.
The pyridine scaffold is a well-established pharmacophore for nAChR ligands, with the nitrogen atom often forming a key hydrogen bond interaction within the receptor's binding site.[6] this compound, in particular, serves as a highly versatile and strategic starting material for the synthesis of novel nAChR ligands. The chloro-substituent offers a handle for further chemical modification, while the hydrazinylmethyl group provides a reactive moiety for the construction of various heterocyclic systems through condensation and cyclization reactions. This guide provides detailed protocols and application notes for the utilization of this key intermediate in the development and characterization of new nicotinic receptor ligands.
PART 1: Synthesis of Pyridyl Hydrazone-Based nAChR Ligands
The hydrazone motif is a valuable pharmacophore in its own right and a versatile intermediate for the synthesis of more complex heterocyclic systems.[7][8][9] The reaction of this compound with various aldehydes and ketones is a straightforward and efficient method for generating a library of pyridyl hydrazone derivatives.[10][11][12]
Rationale for Experimental Choices
The selection of the aldehyde or ketone coupling partner is a critical determinant of the final compound's structure-activity relationship (SAR). Aromatic and heteroaromatic aldehydes are commonly employed to introduce additional sites for receptor interaction. The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of the reactants and the formation of the hydrazone product. The addition of a catalytic amount of acid, such as acetic acid, can accelerate the reaction rate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Experimental Workflow: Synthesis of a Representative Pyridyl Hydrazone
Caption: Synthetic workflow for a representative pyridyl hydrazone.
Detailed Protocol: Synthesis of (E)-2-Chloro-5-(((2-(pyridin-4-yl)hydrazinyl)idene)methyl)pyridine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g (6.3 mmol) of this compound in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add 0.68 g (6.3 mmol) of pyridine-4-carbaldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or reflux gently for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
PART 2: Further Synthetic Diversification via Cyclization Reactions
Hydrazones are excellent precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[7][13][14][15] These cyclization reactions can significantly alter the pharmacological profile of the parent hydrazone.
Example Cyclization: Synthesis of Pyrazolines
Pyrazoline derivatives can be synthesized from hydrazones through reaction with α,β-unsaturated ketones or esters. This introduces a five-membered heterocyclic ring, which can influence the ligand's orientation and interactions within the nAChR binding pocket.
Detailed Protocol: Synthesis of a Pyrazoline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the previously synthesized pyridyl hydrazone (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add an α,β-unsaturated ketone (e.g., chalcone, 1.1 eq).
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification and Characterization: Purify the crude product by recrystallization or column chromatography and confirm its structure by spectroscopic methods.
PART 3: Pharmacological Evaluation of Synthesized Ligands
The characterization of the synthesized compounds' interaction with nAChRs is crucial for understanding their potential as therapeutic agents. This typically involves in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor subtype.[1] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[1]
Principle of the Assay
The assay involves incubating a source of nAChRs (e.g., cell membranes from cells expressing a specific nAChR subtype) with a fixed concentration of a radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound.[1][16] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to the inhibition constant (Ki), which reflects the binding affinity of the test compound.[1]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]Epibatidine Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, set up the following in a final volume of 250 µL[1]:
-
Total Binding: Assay buffer, [³H]epibatidine (e.g., 0.1-1.0 nM), and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]epibatidine, a high concentration of a non-radiolabeled competitor (e.g., 10 µM nicotine), and membrane preparation.
-
Competition: Assay buffer, [³H]epibatidine, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
| Compound | nAChR Subtype | Ki (nM) |
| Nicotine | α4β2 | 1.5 |
| Epibatidine | α4β2 | 0.05 |
| Test Compound 1 | α4β2 | To be determined |
| Test Compound 2 | α4β2 | To be determined |
Note: The above Ki values for nicotine and epibatidine are representative and may vary depending on experimental conditions.
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator.[3] These assays typically measure changes in ion flux or membrane potential upon receptor activation.
Principle of the Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Xenopus oocytes are a robust system for the heterologous expression of ion channels, including nAChRs. By injecting cRNA encoding the desired nAChR subunits, functional receptors are expressed on the oocyte membrane. The TEVC technique allows for the measurement of ion currents flowing through the channels in response to the application of a ligand.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for a two-electrode voltage clamp functional assay.
Detailed Protocol: TEVC Recording
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Data Acquisition: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Test Compound Application:
-
Agonist Activity: Apply the test compound at various concentrations to determine if it elicits an inward current. Construct a dose-response curve to determine the EC₅₀ and Emax.
-
Antagonist Activity: Co-apply the test compound with the agonist to determine if it inhibits the agonist-evoked current. Determine the IC₅₀ for inhibition.
-
-
Data Analysis: Analyze the recorded currents to quantify the effects of the test compound.
PART 4: Structure-Activity Relationship (SAR) Insights
The data obtained from the synthesis and pharmacological evaluation of a library of compounds derived from this compound can provide valuable insights into the SAR for a particular nAChR subtype.[4][17][18]
Key Considerations for SAR Analysis:
-
Substitution on the Pyridine Ring: The 2-chloro substituent can be replaced with other groups to probe the effect on binding affinity and selectivity.
-
Hydrazone Moiety: The nature of the aldehyde or ketone used to form the hydrazone will significantly impact the steric and electronic properties of the ligand.
-
Cyclized Derivatives: The formation of different heterocyclic rings from the hydrazone intermediate can constrain the conformation of the molecule and lead to enhanced subtype selectivity.
By systematically modifying the structure of the lead compounds and evaluating their pharmacological properties, researchers can develop a comprehensive understanding of the structural requirements for potent and selective nAChR ligands.
References
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Sci-Hub. (2011). Synthesis of Functionalized Heterocycles by Cyclization Reactions of Oxime and Hydrazone 1,4-Dianions. Synlett. Retrieved from [Link]
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ResearchGate. (2023). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. Retrieved from [Link]
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- MDPI. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 28(21), 7356.
- Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Lu, X., et al. (2001). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted-3'-phenyl-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Novel nicotinic antagonist. Journal of Medicinal Chemistry, 44(24), 4039-4041.
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]
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Application Notes & Protocols: 2-Chloro-5-(hydrazinylmethyl)pyridine in CNS Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and neuropharmacologists on the strategic application of 2-Chloro-5-(hydrazinylmethyl)pyridine as a versatile scaffold for the discovery of novel Central Nervous System (CNS) therapeutics. We present the scientific rationale underpinning the use of this building block, detailed protocols for the synthesis of derivative libraries, and robust methodologies for in vitro and in vivo screening cascades tailored for CNS targets. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to not only execute but also adapt these methods for their specific discovery programs.
Introduction: The Strategic Value of the Pyridine-Hydrazone Scaffold in Neuropharmacology
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its ability to cross the blood-brain barrier (BBB).[4] The pyridine framework is present in a multitude of CNS-active agents, highlighting its importance in targeting neuronal receptors and enzymes.[5][6]
When combined with a hydrazine moiety, the this compound scaffold offers a powerful synthetic handle for creating diverse libraries of hydrazone derivatives. Hydrazones themselves are a class of compounds recognized for a wide spectrum of biological activities, including anticonvulsant, antidepressant, and neuroprotective effects.[7][8][9][10] The azomethine group (-NHN=CH-) in hydrazones provides a critical pharmacophoric feature, influencing receptor affinity and metabolic stability.[11]
This compound, therefore, represents a pre-validated starting point for CNS drug discovery. The chloro-substituent at the 2-position and the hydrazinylmethyl group at the 5-position provide two key vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will detail the practical application of this scaffold in a typical CNS drug discovery workflow.
Synthetic Strategy: Building a CNS-Targeted Library
The primary synthetic route for leveraging this compound involves its condensation with a diverse range of aldehydes and ketones to form a library of hydrazone derivatives.[12][13][14] This reaction is typically high-yielding and can be performed under mild conditions, making it amenable to parallel synthesis and library generation.
General Workflow for Hydrazone Library Synthesis
The overall workflow involves the initial synthesis of the key intermediate, this compound, followed by its derivatization.
Caption: Synthetic workflow for generating a hydrazone library.
Detailed Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol describes the synthesis of a hydrazone from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound hydrochloride
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound hydrochloride in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Aldehyde: To the stirred solution, add 1.0 mmol of the selected aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the obtained solid in a vacuum oven at 40-50°C to a constant weight.
-
Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, making the carbon more electrophilic. |
| Temperature | Reflux (~78°C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion; should be monitored by TLC. |
In Vitro Screening Cascade for CNS Activity
Once a library of compounds has been synthesized, a tiered screening approach is recommended to identify promising candidates efficiently.
Caption: Tiered in vitro screening cascade for CNS drug discovery.
Primary Screening: Monoamine Oxidase A (MAO-A) Inhibition Assay
Rationale: MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters like serotonin and norepinephrine. Its inhibition is a clinically validated mechanism for treating depression and anxiety disorders.[16] Hydrazine derivatives are a well-known class of MAO inhibitors.[11] This makes an MAO-A assay an excellent primary screen for this compound library. A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening (HTS).[9]
Protocol: Fluorometric MAO-A Inhibitor Screening [1][16] This protocol is adapted from commercially available kits.
Materials:
-
96-well black, flat-bottom microplate
-
Recombinant human MAO-A enzyme
-
MAO-A Assay Buffer
-
MAO-A Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
Known MAO-A inhibitor (e.g., Clorgyline) as a positive control
-
Test compounds dissolved in DMSO
-
Multi-well fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Plating: Add 10 µL of test compounds at various concentrations (e.g., 10-point dose-response starting at 100 µM) to the wells of the 96-well plate. Include wells for "Enzyme Control" (DMSO vehicle) and "Inhibitor Control" (Clorgyline).
-
Enzyme Preparation & Addition: Dilute the MAO-A enzyme stock solution in MAO-A Assay Buffer according to the manufacturer's instructions. Add 50 µL of the diluted enzyme solution to each well containing test compounds and controls.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to interact with the enzyme.
-
Substrate Solution Preparation: Prepare a "Substrate Solution" containing the MAO-A substrate, fluorescent probe, and HRP in the assay buffer.
-
Reaction Initiation: Add 40 µL of the Substrate Solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometer and measure the fluorescence kinetically at 25°C for 30 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Rationale |
| Enzyme | Recombinant human MAO-A | Ensures target specificity and reproducibility. |
| Detection | H2O2 byproduct detection | The MAO reaction produces H2O2, which is detected via a coupled HRP reaction, generating a fluorescent signal.[17] |
| Control | Clorgyline | A potent and specific MAO-A inhibitor used to validate assay performance. |
| Output | IC50 (nM or µM) | Quantifies the concentration of inhibitor required to reduce enzyme activity by 50%. |
Secondary Screening: 5-HT2A Receptor Binding Assay
Rationale: The serotonin 5-HT2A receptor is a key target for atypical antipsychotics and is implicated in the pathophysiology of depression and psychosis. Assessing the affinity of hit compounds for this receptor can identify alternative or additional mechanisms of action. A radioligand binding assay is the gold standard for determining receptor affinity.[18][19]
Protocol: Radioligand Binding Assay for 5-HT2A Receptor [18][19]
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human 5-HT2A receptors
-
Radioligand: [3H]ketanserin (a 5-HT2A antagonist)
-
Non-specific binding control: Ketanserin (unlabeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B)
-
Cell harvester
-
Liquid scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 50 µL of test compound dilutions.
-
For Total Binding wells, add 50 µL of Assay Buffer.
-
For Non-specific Binding wells, add 50 µL of 1 µM unlabeled Ketanserin.
-
Add 50 µL of cell membrane preparation (e.g., 70 µg protein/well).
-
Initiate the binding reaction by adding 50 µL of [3H]ketanserin (final concentration ~0.5 nM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific counts from the total counts.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki (inhibitor constant) value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Proof-of-Concept: Antidepressant-like Activity
Promising candidates from in vitro screening with good ADME properties should be advanced to in vivo models to establish proof-of-concept. The Forced Swim Test (FST) is a widely used primary in vivo screen for assessing the antidepressant-like activity of novel compounds.[4][5][12]
Protocol: Forced Swim Test (FST) in Mice[5][12][20]
Rationale: The FST is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility and increase active behaviors like swimming and climbing.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter)
-
Water maintained at 24-25°C
-
Test compound, vehicle control, and positive control (e.g., Imipramine)
-
Video recording equipment and analysis software
-
Dry cages with heat support for post-test recovery
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.
-
Test Session:
-
Post-Test Care: After 6 minutes, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage with heat support until it is fully dry and resumes normal activity.[12]
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the videos.
-
The last 4 minutes of the 6-minute test are typically analyzed.[4][5]
-
Score the duration of time spent in three behaviors:
-
Immobility: Floating motionless, with only minor movements necessary to keep the head above water.
-
Swimming: Active movements of the limbs, moving around the cylinder.
-
Climbing: Active upward-directed movements of the forepaws along the cylinder wall.
-
-
-
Data Analysis: Compare the duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant decrease in immobility time compared to the vehicle group indicates potential antidepressant-like activity.
| Parameter | Condition | Rationale |
| Apparatus | Inescapable water cylinder | Induces a state of behavioral despair. |
| Water Temp. | 24-25°C | Avoids inducing hypothermia or hyperthermia, which can confound results.[20] |
| Analysis Period | Last 4 minutes of 6 min test | The initial 2 minutes are considered an acclimation period with high activity.[5] |
| Primary Endpoint | Duration of Immobility | A validated measure of depressive-like behavior that is sensitive to antidepressant drugs. |
Data Summary and Interpretation
The following table provides a template for summarizing data for a hypothetical series of compounds derived from this compound.
| Compound ID | R-Group (Aldehyde) | MAO-A IC50 (nM) | 5-HT2A Ki (nM) | FST Immobility (% of Vehicle) | Predicted CNS MPO Score |
| LEAD-001 | 4-Fluorophenyl | 15.2 | >10,000 | 45% | 4.8 |
| LEAD-002 | 2-Thienyl | 89.5 | 850 | 62% | 4.5 |
| LEAD-003 | 4-Hydroxyphenyl | 250.1 | >10,000 | 95% | 3.9 |
| Imipramine | (Positive Control) | N/A | N/A | 50%* | N/A |
| Clorgyline | (Positive Control) | 5.8 | N/A | N/A | N/A |
| Statistically significant reduction (p < 0.05) compared to vehicle. |
Interpretation: In this hypothetical example, LEAD-001 emerges as a promising candidate. It shows potent and selective MAO-A inhibition (indicated by a high 5-HT2A Ki), significantly reduces immobility in the FST, and has a favorable predicted CNS MPO score (a measure of CNS drug-likeness, where scores ≥ 4.0 are desirable).[13] LEAD-002 also shows activity but is less potent. LEAD-003, with the hydroxyl group, is less active, possibly due to reduced BBB penetration as suggested by the lower MPO score.
Conclusion
This compound is a high-value starting material for CNS drug discovery programs. Its straightforward derivatization into hydrazones allows for the rapid generation of diverse chemical libraries. By employing a systematic screening cascade, from high-throughput in vitro enzyme and receptor assays to in vivo behavioral models, researchers can efficiently identify novel CNS-active compounds. The protocols and strategies outlined in this document provide a robust framework for unlocking the therapeutic potential of this versatile chemical scaffold.
References
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]
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Yalcin, I., & Barrot, M. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (91), e51157. [Link]
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NSW Department of Primary Industries. (2023). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]
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Angelova, V., Karabeliov, V., Andreeva-Gateva, P. A., & Tchekalarova, J. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug development research, 77(7), 379–392. [Link]
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Significance of Hydrazone Derivative. (2025). In-depth definition and exploration of the concept. [Link]
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BioVision Incorporated. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]
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Bolea, I., Gella, A., & Unzeta, M. (2013). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 18(12), 15487-15507. [Link]
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Kumar, P., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 333-365. [Link]
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Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS chemical neuroscience, 7(6), 767–775. [Link]
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Verma, S., & Singh, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(20), 12453-12479. [Link]
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van de Witte, S. V., van der Wenden, E. M., van der Graaf, P. H., & Danhof, M. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 18(2-3), 133–151. [Link]
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Al-Ghorbani, M., & Al-Salahi, R. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Chemistry, 2020, 1-6. [Link]
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Narkhede, H. R., More, D. H., & Tale, R. H. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]
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Lin, T. H., Lu, K. Y., & Chen, Y. L. (2020). Pyridine alkaloids with activity in the central nervous system. RSC medicinal chemistry, 11(8), 886–908. [Link]
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Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]
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de Oliveira, R. S., & de Castro, A. A. (2021). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Organic & Biomolecular Chemistry, 19(21), 4729-4733. [Link]
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El-Sayed, N. N. E., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 26(16), 4991. [Link]
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synthesis of novel agrochemicals from 2-Chloro-5-(hydrazinylmethyl)pyridine
An Application Guide to the Synthesis of Novel Agrochemical Scaffolds from 2-Chloro-5-(hydrazinylmethyl)pyridine
Authored by: A Senior Application Scientist
Abstract
The 2-chloro-5-methylpyridine moiety is a cornerstone in the synthesis of numerous successful agrochemicals, most notably the neonicotinoid insecticides.[1][2] This guide provides a detailed exploration of this compound, a versatile intermediate derived from this core structure. We present field-proven, step-by-step protocols for the synthesis of this key hydrazine intermediate and its subsequent conversion into two classes of compounds with high potential for agrochemical activity: hydrazones and pyrazoles. The causality behind experimental choices, self-validating characterization methods, and the underlying biological rationale are discussed to provide researchers with a comprehensive and actionable framework for innovation in crop protection.
Introduction: The Strategic Value of the Pyridine Core
Pyridine derivatives are a vital class of heterocycles in the agrochemical industry, prized for their unique electronic properties and versatile reactivity.[1] The chloropyridyl methyl scaffold, in particular, is famed for its role in neonicotinoid insecticides like Imidacloprid and Acetamiprid, which target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[2] The selective toxicity of these compounds stems from their higher affinity for insect nAChRs compared to their mammalian counterparts.[3][4]
This compound emerges as a strategic building block for moving beyond traditional neonicotinoids while retaining the favorable properties of the chloropyridyl core. The terminal hydrazine group is a potent nucleophile, opening a gateway to a diverse range of chemical transformations and novel molecular architectures. This application note focuses on harnessing this reactivity to synthesize hydrazone and pyrazole derivatives, two scaffolds with well-documented biological activities.[5][6]
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. First, the commercially available 2-chloro-5-(chloromethyl)pyridine is converted to the key intermediate, this compound. This intermediate is then utilized in parallel synthesis workflows to generate libraries of hydrazone and pyrazole derivatives.
Caption: General workflow from starting material to final agrochemical candidates.
Stage 1: Synthesis of the Key Intermediate
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic substitution reaction to convert the chloromethyl group into the desired hydrazinylmethyl group.
Rationale: Hydrazine hydrate is a strong nucleophile that readily displaces the chloride from the benzylic-like position of 2-chloro-5-(chloromethyl)pyridine. Ethanol is chosen as the solvent due to its ability to dissolve both the organic precursor and the hydrazine hydrate, facilitating a homogenous reaction. A large excess of hydrazine hydrate is used to minimize the formation of the undesired bis-substituted side product.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | 98% | Commercial Source |
| Hydrazine Hydrate (64-65% solution) | Reagent | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Round-bottom flask, Condenser | - | Standard lab equipment |
| Magnetic stirrer, Stir bar | - | Standard lab equipment |
| Separatory funnel, Rotary evaporator | - | Standard lab equipment |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-(chloromethyl)pyridine (10.0 g, 61.7 mmol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask and stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add hydrazine hydrate (15.5 g, ~310 mmol, 5 equivalents) dropwise to the solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Once the addition is complete, attach a condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously.
-
Workup - Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The product, this compound, can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.
Stage 2: Synthesis of Novel Agrochemical Candidates
Application A: Synthesis of Hydrazone Derivatives
Hydrazones are formed via the condensation of a hydrazine with an aldehyde or ketone. This reaction is robust and allows for the rapid generation of a diverse library of compounds by varying the carbonyl component.[7][8] Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial and insecticidal properties.[6]
Caption: Reaction scheme for the synthesis of hydrazone derivatives.
Protocol 2: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-(2-chloropyridin-5-yl)acetohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.3 mmol) in 25 mL of ethanol.
-
Reagent Addition: Add 4-chlorobenzaldehyde (0.89 g, 6.3 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Causality Note: The acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
-
Reaction: Stir the mixture at room temperature for 6-8 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield fine white crystals.
Application B: Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and highly efficient method for creating the pyrazole ring system.[5][9] This heterocyclic core is a privileged scaffold in agrochemistry, found in numerous fungicides and insecticides.
Protocol 3: Synthesis of 2-Chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 6.3 mmol), acetylacetone (2,4-pentanedione) (0.63 g, 6.3 mmol), and 20 mL of ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the cyclocondensation.
-
Reaction: Attach a condenser and heat the mixture to reflux for 5 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 25 mL of saturated NaHCO₃ solution to neutralize the acetic acid. Separate the organic layer, dry over MgSO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to obtain the pure pyrazole derivative.
Self-Validating System: Product Characterization
To ensure the trustworthiness of these protocols, rigorous characterization of the synthesized compounds is mandatory. The following table presents expected data for a representative product from each class.
Table 1: Expected Characterization Data for Synthesized Derivatives
| Compound | Structure | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| Hydrazone Derivative (from Protocol 2) | 2-Chloro-5-((2-(4-chlorobenzylidene)hydrazinyl)methyl)pyridine | 3250 (N-H), 1640 (C=N), 1590 (C=C, Ar), 750 (C-Cl) | 8.35 (s, 1H, pyridyl-H), 8.10 (s, 1H, N=CH), 7.70 (d, 2H, Ar-H), 7.65 (d, 1H, pyridyl-H), 7.40 (d, 2H, Ar-H), 7.30 (d, 1H, pyridyl-H), 4.95 (s, 1H, NH), 3.90 (s, 2H, CH₂) | [M+H]⁺: 294.0 |
| Pyrazole Derivative (from Protocol 3) | 2-Chloro-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine | 3050 (Ar C-H), 2950 (Aliph. C-H), 1580 (C=N, C=C), 760 (C-Cl) | 8.40 (s, 1H, pyridyl-H), 7.70 (d, 1H, pyridyl-H), 7.35 (d, 1H, pyridyl-H), 5.90 (s, 1H, pyrazolyl-H), 5.20 (s, 2H, CH₂), 2.20 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) | [M+H]⁺: 236.1 |
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemical candidates. The protocols provided for hydrazone and pyrazole synthesis are robust, efficient, and readily adaptable for creating diverse chemical libraries. The structural similarity of the core scaffold to known insecticidal classes suggests that these new derivatives are prime candidates for screening against key insect pests. Future work should focus on expanding the range of aldehydes and dicarbonyl compounds used, followed by comprehensive biological evaluation to identify new lead compounds for the next generation of crop protection solutions.
References
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Thany, S. H. (2020). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]
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Abdel-Raheem, S. A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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MDPI. (2020). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI. [Link]
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Charpentier, N., et al. (2018). Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors. PubMed Central. [Link]
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ResearchGate. (n.d.). The protocol for the synthesis of pyrazoline derivatives. ResearchGate. [Link]
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Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]
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Abdel-Raheem, S. A. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. [Link]
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Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. [Link]
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Bakhite, E. A., et al. (2017). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. ResearchGate. [Link]
-
Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
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experimental procedure for synthesizing antimicrobial agents from 2-Chloro-5-(hydrazinylmethyl)pyridine
Strategic Synthesis of Novel Pyridine-Based Antimicrobial Agents from 2-Chloro-5-(hydrazinylmethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyridine and its derivatives represent a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects.[1][2][3] This application note provides a detailed experimental framework for the synthesis of new potential antimicrobial compounds starting from the versatile intermediate, this compound. We present two robust synthetic pathways: the formation of hydrazones and the cyclization to pyrazole derivatives. These protocols are designed to be both descriptive and explanatory, elucidating the chemical principles that underpin each step. Furthermore, a standardized protocol for in vitro antimicrobial evaluation is detailed to enable the biological assessment of the synthesized compounds.
Introduction: The Rationale for Pyridine-Based Antimicrobials
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals.[3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it an attractive core for designing molecules that can interact with biological targets.[1] The incorporation of a chloro-substituent on the pyridine ring can further enhance antimicrobial activity.[4] This guide focuses on leveraging this compound as a key building block. The hydrazine moiety is highly reactive and serves as a perfect handle for introducing molecular diversity through the formation of hydrazones or for constructing other heterocyclic systems like pyrazoles, both of which are classes of compounds with well-documented antimicrobial potential.[5][6]
Overall Experimental Workflow
The process begins with the key intermediate and branches into two primary synthetic routes to generate a library of diverse compounds. These compounds are then subjected to a standardized antimicrobial screening assay to determine their biological activity.
Figure 1: High-level workflow from synthesis to biological evaluation.
Synthesis Protocol I: Hydrazide-Hydrazones
Hydrazones are formed via the condensation reaction between a hydrazine and a carbonyl compound.[7][8] This reaction is typically straightforward and allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde or ketone used.[9] The resulting azomethine group (–NH–N=CH–) is a key pharmacophore responsible for various biological activities.[5]
Figure 2: General reaction scheme for hydrazone synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of the desired substituted aromatic aldehyde.
-
Causality Note: Aromatic aldehydes are chosen to introduce different electronic and steric properties, which is crucial for exploring the structure-activity relationship (SAR). A variety of substituents (e.g., -NO2, -OH, -OCH3, -Cl) on the aromatic ring should be used.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Causality Note: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine.
-
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Troubleshooting: If no precipitate forms upon cooling, the volume of the solvent can be reduced in vacuo, and the solution can be cooled in an ice bath to induce crystallization.
-
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.
Synthesis Protocol II: Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10][11] This pathway provides access to a different class of heterocyclic compounds with a distinct structural and electronic profile compared to hydrazones.
Detailed Experimental Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Diketone: Add 1.0 mmol of a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Isolation and Purification: Upon cooling, the product often precipitates. Collect the solid by vacuum filtration. If the product remains in solution, concentrate the solvent and purify the residue using column chromatography (Silica gel, using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified pyrazole derivative using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry.
Trustworthiness: Self-Validating Protocols
The integrity of this research relies on the unambiguous confirmation of the synthesized chemical structures. The protocols are self-validating through rigorous analytical characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive information about the carbon-hydrogen framework of the molecule. For hydrazones, the appearance of a singlet for the azomethine proton (-N=CH-) between δ 8-10 ppm is characteristic. For pyrazoles, the appearance of a characteristic proton signal for the pyrazole ring is expected.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups. For hydrazones, the C=N stretch (around 1600-1650 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹) are key indicators.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming that the desired reaction has occurred. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable.
-
Purity Assessment: Melting point determination and TLC analysis (using at least two different solvent systems) should be used to assess the purity of the final compounds.
Protocol for Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following established guidelines.[12]
Figure 3: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step MIC Protocol
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Microplate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of each compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to ensure sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Data Presentation
The antimicrobial activity data should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Compounds
| Compound ID | R-Group (for Hydrazones) | Target Scaffold | S. aureus (Gram +) | E. coli (Gram -) |
| HYD-01 | 4-Nitrophenyl | Hydrazone | 16 | 64 |
| HYD-02 | 4-Hydroxyphenyl | Hydrazone | 32 | >128 |
| PYR-01 | N/A | Pyrazole | 8 | 32 |
| Cipro | (Reference) | Fluoroquinolone | 1 | 0.5 |
Conclusion
This application note provides a comprehensive and rational approach to the synthesis and evaluation of novel antimicrobial agents derived from this compound. By following these detailed protocols, researchers can efficiently generate libraries of hydrazone and pyrazole derivatives and assess their biological activity. The emphasis on causality and rigorous characterization ensures the generation of reliable and high-quality data, which is essential for the advancement of new drug discovery programs aimed at combating antimicrobial resistance.
References
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. 13
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). 12
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. 9
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. 14
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). 15
-
The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. 16
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Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. National Institutes of Health (NIH). 4
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. 17
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Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. Link
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Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Link
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Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Link
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Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Semantic Scholar. Link
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Pyridine Compounds with Antimicrobial and Antiviral Activities. National Institutes of Health (NIH). Link
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Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. Link
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Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Link
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Synthesis of 2-Hydrazino-5-phenylpyrazine. PrepChem.com. Link
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Link
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Link
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Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. National Institutes of Health (NIH). Link
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Link
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. National Institutes of Health (NIH). Link
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Link
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Pyrazole synthesis. Organic Chemistry Portal. Link
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Link
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Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Link
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(PDF) A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity. ResearchGate. Link
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Link
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Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Link
-
The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Link
-
Synthesis of pyrazoles and condensed pyrazoles. Semantic Scholar. Link
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Application Notes & Protocols: Development of Anti-malarial Compounds with a 2-Chloro-5-(hydrazinylmethyl)pyridine Scaffold
Introduction
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a continuous pipeline of novel anti-malarial agents with diverse mechanisms of action. The pyridine nucleus has emerged as a privileged scaffold in anti-malarial drug discovery, with various derivatives demonstrating potent activity.[1][2] This document provides a comprehensive guide for researchers engaged in the development of anti-malarial compounds based on a 2-Chloro-5-(hydrazinylmethyl)pyridine scaffold. This scaffold offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
These application notes and protocols are designed to provide both the strategic rationale and the detailed, step-by-step methodologies required for the synthesis, in vitro screening, and in vivo evaluation of novel anti-malarial candidates derived from this promising chemical series.
Proposed Mechanism of Action & Rationale
Pyridine-containing compounds have been shown to exert their anti-malarial effects through various mechanisms.[1][3] For the this compound scaffold, several potential targets within the parasite are hypothesized, providing a strong rationale for its development:
-
Inhibition of Hemozoin Formation: A critical detoxification pathway for the parasite involves the polymerization of toxic free heme into inert hemozoin. Compounds that bind to free heme can inhibit this process, leading to an accumulation of reactive oxygen species and parasite death.[3] The pyridine and hydrazone moieties in our scaffold could potentially chelate heme iron.
-
Enzyme Inhibition: Pyridine analogues have been shown to inhibit essential parasite enzymes such as dihydrofolate reductase (DHFR) and 1-Deoxy-d-xylulose-5-phosphate reductoisomerase (DXR).[1][4] The structural features of our scaffold can be modified to enhance binding affinity to the active sites of these or other critical enzymes.
-
Disruption of Fatty Acid Biosynthesis: The parasite relies on its fatty acid biosynthesis pathway for membrane formation and survival. The pyridine nucleus is a known pharmacophore in inhibitors of enoyl-ACP reductase, a key enzyme in this pathway.[1]
The following diagram illustrates the potential points of intervention for compounds derived from the this compound scaffold within the parasite.
Caption: Workflow for the development of pyridine-based anti-malarial compounds.
Protocol 1: Synthesis of this compound Hydrazone Derivatives
This protocol details a two-step synthesis of the target compounds, starting from the commercially available 2-chloro-5-(chloromethyl)pyridine. The first step involves the formation of the key hydrazinylmethyl intermediate, followed by condensation with various aromatic aldehydes to generate a library of hydrazone derivatives. [5] Step 1: Synthesis of this compound
-
Materials: 2-chloro-5-(chloromethyl)pyridine, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrazine hydrate (4-5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The crude product can often be used in the next step without further purification.
-
Step 2: Synthesis of Hydrazone Derivatives
-
Materials: this compound, various substituted aromatic aldehydes, ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final compounds using FTIR, NMR, and mass spectrometry. [5]
-
Protocol 2: In Vitro Anti-plasmodial Screening against P. falciparum
This protocol utilizes the SYBR Green I-based fluorescence assay (MSF assay), a reliable and high-throughput method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum. [6]
-
Materials: P. falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains), human erythrocytes (O+), RPMI-1640 medium, Albumax II, SYBR Green I dye, lysis buffer, 96-well plates, test compounds.
-
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Serially dilute the compounds in culture medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a synchronized parasite culture (predominantly ring stage) at a parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite culture to the wells containing the diluted compounds. Include positive (e.g., chloroquine or artemisinin) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 3: In Vitro Cytotoxicity Assay
It is crucial to assess the selectivity of the compounds by determining their toxicity against a mammalian cell line. The MTT assay is a standard colorimetric assay for this purpose. [7][8]
-
Materials: Human cell line (e.g., HEK293 or HepG2), DMEM or other appropriate culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, test compounds.
-
Procedure:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50).
-
Protocol 4: In Vivo Efficacy Assessment in a Murine Model
The 4-day suppressive test (Peter's test) is a standard primary in vivo assay to evaluate the anti-malarial efficacy of compounds in a rodent malaria model, such as Plasmodium berghei-infected mice. [1][9]
-
Animals and Parasites: Swiss albino or ICR mice, chloroquine-sensitive P. berghei ANKA strain.
-
Procedure:
-
Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Randomly group the mice (e.g., 5 mice per group).
-
Administer the test compounds orally or subcutaneously once daily for four consecutive days, starting a few hours post-infection.
-
Include a vehicle control group and a positive control group (e.g., chloroquine).
-
On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the percentage of parasite suppression for each group compared to the vehicle control.
-
Monitor the mice for survival.
-
Data Presentation & Interpretation
The results from the screening cascade should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.
Table 1: In Vitro Activity and Cytotoxicity of Pyridine Hydrazone Derivatives
| Compound ID | R-group (Aromatic Aldehyde) | IC50 (nM) vs. P. falciparum 3D7 | CC50 (nM) vs. HEK293 | Selectivity Index (SI) |
| PYR-001 | 4-Chlorophenyl | 85 | >20,000 | >235 |
| PYR-002 | 4-Methoxyphenyl | 150 | >20,000 | >133 |
| PYR-003 | 4-Nitrophenyl | 45 | 15,000 | 333 |
| PYR-004 | 2,4-Dichlorophenyl | 30 | 12,000 | 400 |
| CQ | - | 20 | >20,000 | >1000 |
Data are hypothetical examples.
Table 2: In Vivo Efficacy of Lead Compounds in the 4-Day Suppressive Test
| Compound ID | Dose (mg/kg/day, p.o.) | % Parasite Suppression | Mean Survival Time (days) |
| Vehicle | - | 0 | 7 |
| PYR-003 | 50 | 85 | 15 |
| PYR-004 | 50 | 92 | 21 |
| CQ | 20 | 99 | >30 |
Data are hypothetical examples.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-malarial agents. The protocols outlined in this document provide a robust framework for the synthesis of a diverse library of derivatives and their systematic evaluation through a standard in vitro and in vivo screening cascade. Careful analysis of the structure-activity relationships will guide the iterative optimization of lead compounds with the ultimate goal of identifying a clinical candidate with potent activity against drug-resistant malaria.
References
- Basco, L. K. (2007). Field application of in vitro assays for the surveillance of antimalarial drug resistance.
- Chulay, J. D., Haynes, J. D., & Diggs, C. L. (1983). Inhibition of in vitro growth of Plasmodium falciparum by immune serum from monkeys. The Journal of infectious diseases, 148(1), 147–153.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews. Drug discovery, 3(6), 509–520.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
- Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria SYBR green I-based fluorescence assay. Antimicrobial agents and chemotherapy, 51(5), 1685–1692.
- Rieckmann, K. H., McNamara, J. V., Frischer, H., Stockert, T. A., Carson, P. E., & Powell, R. D. (1968). Effects of chloroquine, quinine, and cycloguanil upon the maturation of asexual erythrocytic forms of two strains of Plasmodium falciparum in vitro. The American journal of tropical medicine and hygiene, 17(5), 661–671.
- Sanz, L. M., Jiménez-Díaz, M. B., Crespo, B., De-Coo, C., Almela, M. J., Angulo-Barturen, I., Castañeda, P., Ibáñez, J., Fernández, E., Ferrer, S., Gamo, F. J., & Rullas, J. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 140(1), 1–16.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). MDPI.
- Verma, A., & Singh, A. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
- de Madureira, M. C., de Mesquita, O. N., do Rosário, V. E., & de Souza, W. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(4), 555–559.
- In vitro assessment for cytotoxicity screening of new antimalarial candid
- Umeda, T., Tanaka, N., Kusakabe, Y., Nakanishi, M., & Kitade, Y. (2012). Antimalarial and Structural Studies of Pyridine-Containing Inhibitors of 1-Deoxyxylulose-5-phosphate Reductoisomerase. ACS medicinal chemistry letters, 3(11), 903–908.
- Bekhit, A. A., El-Sayed, O. A., & El-Nezhawy, A. O. H. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of enzyme inhibition and medicinal chemistry, 27(5), 666–674.
- Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. (2024). Malaria World.
- Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2010). Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine. Antimicrobial agents and chemotherapy, 54(7), 2768–2774.
- Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. (2024). Malaria World.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2018). PMC - NIH.
- Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. (2020). Tropical Journal of Pharmaceutical Research.
- Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., Street, L. J., White, K. L., Zabiulla, K. M., Joseph, J. T., Bashyam, S., Waterson, D., Witty, M. J., Wittlin, S., Charman, S. A., & Chibale, K. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of medicinal chemistry, 56(21), 8860–8871.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (2020). PMC.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021).
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Application Note & Industrial Protocol: Large-Scale Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine
Executive Summary & Strategic Importance
2-Chloro-5-(hydrazinylmethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its primary industrial significance lies in its role as a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Nevirapine, a cornerstone therapeutic for HIV treatment.[1][2][3][4] The robust, safe, and scalable production of this intermediate is therefore a critical upstream process that directly impacts the accessibility and cost-effectiveness of essential medicines.
This document provides a comprehensive guide for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this protocol elucidates the underlying process chemistry, emphasizes critical safety considerations for industrial settings, and outlines robust in-process controls to ensure batch-to-batch consistency and high purity. The methodology described herein is designed for scalability and operational efficiency.
Synthetic Strategy & Process Overview
The most industrially viable and widely adopted route for synthesizing this compound involves a nucleophilic substitution reaction. The core strategy is the displacement of a halide from the benzylic position of a precursor with hydrazine.
The overall synthetic workflow is a two-step process, starting from the readily available 2-chloro-5-methylpyridine:
-
Side-Chain Chlorination: Free-radical chlorination of 2-chloro-5-methylpyridine to yield the key precursor, 2-chloro-5-(chloromethyl)pyridine.[5][6]
-
Hydrazinolysis: Reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate to produce the final target compound.[7][8]
This guide focuses primarily on the second, critical step of hydrazinolysis, as it involves the handling of highly hazardous materials and is paramount for the purity of the final product.
Caption: Overall synthetic workflow for this compound.
Process Chemistry & Mechanistic Rationale
The conversion of 2-chloro-5-(chloromethyl)pyridine to the desired hydrazine derivative is a classic nucleophilic substitution reaction.
Mechanism: Hydrazine (H₂N-NH₂), being a potent nucleophile due to the alpha effect, attacks the electrophilic benzylic carbon of 2-chloro-5-(chloromethyl)pyridine. The lone pair of electrons on one of the nitrogen atoms forms a new C-N bond, while the C-Cl bond cleaves, displacing the chloride ion as the leaving group.
Caption: Nucleophilic substitution mechanism for the hydrazinolysis step.
Key Experimental Choices & Rationale:
-
Reagent: Hydrazine hydrate is preferred over anhydrous hydrazine in industrial settings. While anhydrous hydrazine is more concentrated, it is also dangerously explosive and pyrophoric.[9] Hydrazine hydrate is a more stable aqueous solution, significantly mitigating safety risks while still providing ample reactivity.[10][11]
-
Stoichiometry: A significant molar excess of hydrazine hydrate is employed.[7] This serves two critical functions:
-
It drives the reaction to completion according to Le Châtelier's principle, maximizing the conversion of the starting material.
-
It minimizes the formation of the dimeric bis-substituted impurity, where a single hydrazine molecule reacts with two molecules of the chloromethylpyridine precursor.
-
-
Solvent: A polar protic solvent like ethanol is an ideal choice.[7] It readily dissolves both the organic precursor and the aqueous hydrazine hydrate, creating a homogenous reaction medium. Furthermore, its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate without requiring high-pressure equipment.
-
Temperature Control: The reaction is typically initiated at room temperature and then heated to reflux.[7] The initial dropwise addition of the electrophile into the heated hydrazine solution helps to control the initial exotherm of the reaction. Maintaining reflux provides the necessary activation energy for the substitution to proceed to completion efficiently.
Industrial Synthesis Protocol
This protocol is designed for a nominal 10 kg batch size of 2-chloro-5-(chloromethyl)pyridine. All operations must be conducted in a well-ventilated chemical production area with appropriate safety infrastructure.
4.1 Equipment
-
500 L glass-lined reactor with mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
20 L addition vessel.
-
Rotary evaporator with a suitable receiving flask for solvent recovery.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
4.2 Reagent & Material Data
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Molar Equiv. |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | 162.01 | 10.0 kg | 1.0 |
| Hydrazine Hydrate (80% soln.) | 7803-57-8 | 50.06 | 25.9 kg | ~8.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 150 L | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 L | - |
| Brine (Saturated NaCl soln.) | - | - | 50 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 50 L | - |
4.3 Step-by-Step Procedure
-
Reactor Preparation: Ensure the 500 L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 150 L of ethanol followed by the slow addition of 25.9 kg of 80% hydrazine hydrate solution.
-
Heating: Begin agitation and heat the ethanolic hydrazine solution to a gentle reflux (~75-80 °C).
-
Substrate Addition: Dissolve 10.0 kg of 2-chloro-5-(chloromethyl)pyridine in the 20 L addition vessel with a minimal amount of ethanol if necessary. Add this solution dropwise to the refluxing hydrazine mixture over a period of 2-3 hours. Monitor the internal temperature to ensure the exotherm is controlled.
-
Reaction: Maintain the reaction mixture at reflux for an additional 3-4 hours after the addition is complete.[7]
-
In-Process Control (IPC): After 3 hours, take a sample from the reaction mixture and analyze it by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-chloro-5-(chloromethyl)pyridine).
-
TLC System: Silica gel plate; Mobile Phase: Ethyl Acetate/Hexane (1:1); Visualization: UV lamp (254 nm).
-
-
Solvent Removal: Once the reaction is complete (starting material is consumed), cool the mixture to 40-50 °C. Configure the reactor for distillation and remove the excess ethanol and unreacted hydrazine under reduced pressure.
-
Work-up & Extraction: Cool the resulting residue to room temperature and dissolve it in 100 L of ethyl acetate. Transfer the solution to a suitable liquid-liquid extractor.
-
Washing: Wash the organic layer sequentially with 50 L of brine and then 50 L of deionized water to remove residual hydrazine salts and other water-soluble impurities.[7]
-
Drying & Final Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Isolation & Drying: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation or crystallization. Dry the final product under vacuum at <40 °C.
4.4 Expected Outcome
-
Yield: 70-85%[8]
-
Appearance: Off-white to pale yellow solid or viscous oil.
-
Purity (HPLC): >98%
Safety, Handling, and Waste Management
5.1 Hazard Identification & Mitigation
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected human carcinogen.[11][12] It can be fatal if absorbed through the skin and causes severe burns.[10][13][14]
-
Handling: Must be handled in a closed system or under dedicated local exhaust ventilation. All transfers should be performed using pumps and dedicated lines. Avoid any direct contact.[10]
-
Personal Protective Equipment (PPE): A full protective suit, chemical safety goggles, a face shield, and butyl rubber gloves are mandatory.[14] A NIOSH-approved respirator should be available for non-routine operations.[10]
-
Spill Response: Have a safety shower and eyewash station immediately available.[13] Small spills can be diluted with copious amounts of water. Large spills require immediate evacuation and professional hazardous material response.
-
-
2-Chloro-5-(chloromethyl)pyridine: This compound is a lachrymator and an irritant to the skin, eyes, and respiratory tract.[15] It is combustible and may release toxic gases like hydrogen chloride and nitrogen oxides upon combustion.[15]
-
Handling: Avoid creating dust. Handle in a well-ventilated area.[15]
-
PPE: Standard PPE including safety glasses, gloves, and a lab coat is required.
-
5.2 Waste Management
-
Aqueous Waste: The aqueous layers from the work-up will contain residual hydrazine. This waste stream is hazardous and must be treated before disposal. Treatment often involves oxidation with agents like hydrogen peroxide or sodium hypochlorite to decompose the hydrazine into nitrogen gas and water.
-
Solvent Waste: Recovered ethanol and ethyl acetate should be collected and sent for reclamation or disposed of as hazardous organic waste.
-
Solid Waste: Contaminated PPE and other solid materials must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
References
-
Safety precautions for hydrazine hydrate. (2012). Sciencemadness.org. [Link]
-
Hydrazine Hydrate Product Safety Assessment. LANXESS. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry. [Link]
-
Ramgren, S. D., & Smith, M. R. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(10), 1259-1265. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
- N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its use.
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Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]
- Lowcost, high yield synthesis of nevirapine.
- PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
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Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]
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Nevirapine Batch Transfer Document. Virginia Commonwealth University. [Link]
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Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap Eureka. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- A kind of preparation method of nevirapine intermediate.
- Process for preparing nevirapine.
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HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. ResearchGate. [Link]
- Preparation of 2-chloro-5-methylpyridine.
-
Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap Eureka. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. PubChem. [Link]
-
2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E. [Link]
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Application Note: A Practical Guide to Analytical Methods for Monitoring 2-Chloro-5-(hydrazinylmethyl)pyridine Reactions
Abstract
This document provides a comprehensive guide to the primary analytical methodologies for monitoring chemical reactions involving 2-Chloro-5-(hydrazinylmethyl)pyridine. As a pivotal intermediate in the synthesis of novel bioactive compounds and pharmaceuticals, rigorous in-process monitoring is essential for ensuring reaction completion, optimizing yield, and characterizing impurity profiles.[1][2] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, empowering researchers to adapt these methods to their specific reaction conditions.
Introduction: The Synthetic Importance of this compound
This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of N-acylhydrazone derivatives and other complex heterocyclic structures.[3][4] Its bifunctional nature, possessing both a reactive hydrazine moiety and a substituted pyridine ring, allows for diverse chemical transformations. The hydrazine group readily reacts with aldehydes and ketones to form hydrazones, a class of compounds with promising pharmacological activities.[1][4]
Effective reaction monitoring is non-negotiable for process control and development. It allows for:
-
Tracking Reactant Consumption: Ensuring the complete conversion of starting materials.
-
Monitoring Product Formation: Determining reaction kinetics and endpoint.
-
Identifying Byproducts and Impurities: Crucial for process optimization and final product purity.
This guide details the application of HPLC, GC-MS, and NMR spectroscopy for real-time and quasi-real-time analysis of reactions involving this intermediate.
General Analytical Workflow
A systematic approach to analysis ensures comprehensive data collection. The typical workflow involves selecting the appropriate technique based on the specific information required at each stage of the reaction.
Caption: General workflow for analyzing this compound reactions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for monitoring the progress of most organic reactions due to its versatility and quantitative power.[5] For pyridine derivatives, which are often hydrophilic and basic, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6][7]
3.1. Principle of the Method RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds are swept through the column more quickly. The basic nature of the pyridine ring (pKa ~5.2-6) necessitates the use of an acidic modifier in the mobile phase to ensure protonation, which prevents peak tailing and results in sharp, symmetrical peaks.[7]
3.2. Detailed Protocol: Isocratic RP-HPLC Method
-
Instrumentation & Reagents
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
-
Acetonitrile (MeCN), HPLC grade
-
Ultrapure water
-
Sulfuric acid (H₂SO₄) or Formic Acid (HCOOH)
-
Reaction sample, quenched and diluted in mobile phase
-
-
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Column | Zorbax Eclipse XDB-C18 or equivalent | Excellent for retaining and separating polar and nonpolar analytes. |
| Mobile Phase | Acetonitrile : Water (e.g., 30:70 v/v) with 0.05% H₂SO₄ | The organic/aqueous ratio can be adjusted to optimize retention. The acid ensures sharp peaks for the basic pyridine analyte.[8][9] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[8] |
| Detection | UV at 240 nm or 270 nm | Pyridine derivatives have strong UV absorbance in this range. A diode array detector (DAD) is recommended to check for co-eluting impurities.[9] |
| Injection Vol. | 5-10 µL | Small volume to prevent column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
-
Step-by-Step Protocol
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Immediately quench the reaction by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This prevents further reaction.
-
Further Dilution: Perform a second dilution in the mobile phase to ensure the analyte concentration is within the linear range of the detector.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient duration (e.g., 10 minutes) to allow all components to elute.
-
Analysis: Identify peaks based on their retention times, established by injecting standards of the starting material and, if available, the product. Quantify the relative peak areas to determine the percentage conversion.
-
3.3. Data Interpretation Monitor the decrease in the peak area of the this compound starting material and the corresponding increase in the product peak area over time. The appearance of new, unexpected peaks may indicate the formation of byproducts or degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing volatile and thermally stable compounds.[10] While this compound itself may have limited thermal stability due to the hydrazine group, GC-MS is invaluable for monitoring the consumption of more volatile precursors, such as 2-chloro-5-(chloromethyl)pyridine, or for detecting volatile byproducts.[11][12]
4.1. Principle of the Method GC separates compounds based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both molecular weight and structural information from fragmentation patterns.
4.2. Detailed Protocol: Monitoring Volatile Precursors
-
Instrumentation & Reagents
-
GC-MS system with an electron ionization (EI) source
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Ethyl acetate or Dichloromethane (solvent)
-
Reaction sample, quenched and extracted
-
-
Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min | A temperature ramp is necessary to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas standard for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of starting materials and simple byproducts. |
-
Step-by-Step Protocol
-
System Preparation: Condition the GC column and perform a solvent blank run to ensure the system is clean.
-
Sample Preparation: Withdraw an aliquot from the reaction. Quench in water and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and transfer it to a GC vial.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition & Analysis: Acquire the total ion chromatogram (TIC). Identify the peak for the volatile precursor (e.g., 2-chloro-5-chloromethyl) by its retention time and characteristic mass spectrum. Monitor the disappearance of this peak over the course of the reaction.
-
4.3. A Note on Derivatization For direct analysis of less volatile hydrazine compounds, derivatization can be employed to increase volatility.[13] For instance, reaction with an acetylating agent can cap the reactive N-H protons. However, for simple reaction monitoring, HPLC or NMR is often more direct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and is an excellent tool for monitoring reactions in real-time or near real-time without chromatographic separation.[14] ¹H NMR is particularly powerful for observing the transformation of functional groups.[15]
5.1. Principle of the Method NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resonance frequency of a nucleus (e.g., ¹H) is highly sensitive to its local electronic environment. By observing the changes in chemical shifts and the appearance or disappearance of signals, one can directly follow the structural changes occurring in a reaction.[16]
Caption: Workflow for monitoring reaction progress using ¹H NMR spectroscopy.
5.2. Detailed Protocol: Time-Course ¹H NMR
-
Instrumentation & Reagents
-
NMR Spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃)[16]
-
Internal standard (optional, for precise quantification)
-
-
Key ¹H NMR Signals to Monitor When this compound reacts with an aldehyde to form a hydrazone:
| Group | Reactant Signal (Approx. δ) | Product Signal (Approx. δ) | Rationale for Change |
| Methylene (CH₂) ** | ~4.4 ppm (s, 2H) | ~5.0 ppm (s, 2H) | Deshielding due to proximity to the newly formed C=N bond. |
| Hydrazine (NHNH₂) ** | Broad signals | Disappear | Protons are consumed in the condensation reaction. |
| Imine (CH=N) | N/A | ~7.5 - 8.5 ppm (s, 1H) | Appearance of the characteristic hydrazone imine proton.[15] |
| Aldehyde (CHO) | ~9.5-10.5 ppm (s, 1H) | Disappears | The aldehyde proton is consumed in the reaction. |
-
Step-by-Step Protocol
-
t=0 Sample: Before initiating the reaction (or immediately after), take a small aliquot, dissolve it in a suitable deuterated solvent, and acquire a ¹H NMR spectrum. This is your baseline.
-
Time-Course Sampling: At regular intervals, withdraw small aliquots from the reaction mixture.
-
Sample Preparation: Quickly dissolve each aliquot in the deuterated solvent in an NMR tube. If the reaction is fast, quenching may be necessary before sample prep.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each time point. Ensure acquisition parameters (e.g., number of scans, relaxation delay) are consistent.
-
Data Processing: Process all spectra identically (phasing, baseline correction).
-
Analysis: Overlay the spectra. Monitor the decrease in the integral of a well-resolved reactant peak (e.g., the starting methylene protons) and the increase in the integral of a product peak (e.g., the imine proton). The percent conversion can be calculated from the relative integrals.
-
Method Comparison and Selection
| Feature | HPLC-UV | GC-MS | ¹H NMR |
| Primary Use | Quantitative analysis of reaction progress | Analysis of volatile precursors and byproducts | Structural confirmation, kinetic monitoring |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Moderate (mg/mL) |
| Sample Prep | Dilution, possible filtration | Extraction, drying | Simple dissolution |
| Analysis Time | 5-15 min per sample | 15-30 min per sample | 2-10 min per sample |
| Key Information | Purity, % Conversion | Presence of volatile species, MW of unknowns | Unambiguous structural transformation |
| Limitations | Requires product standard for absolute quantification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, higher equipment cost |
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- BenchChem. (2025). Confirming the Fruits of Hydrazine Hydrate's Labor: A Comparative Guide to Spectroscopic Methods.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
- ResearchGate. (n.d.). Real‐time monitoring of chemical reactions by ¹H NMR spectroscopy.
- RSC Publishing. (2025). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications.
- Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043.
- Nicholson, J. K., & Wilson, I. D. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology, 66(7), 489-95.
- ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- PubMed. (2014). Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS).
- Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- Asian Publication Corporation. (2025). A J C.
- ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
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- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
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Application Note: Derivatization of 2-Chloro-5-(hydrazinylmethyl)pyridine for Combinatorial Chemistry
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the use of "privileged scaffolds" is a cornerstone of efficient library design.[1] These molecular frameworks are capable of interacting with multiple biological targets, and their derivatization allows for the rapid generation of large, diverse chemical libraries. The 2-chloro-5-methylpyridine scaffold is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The introduction of a hydrazinylmethyl group at the 5-position transforms this scaffold into a highly versatile building block for combinatorial chemistry. The hydrazine moiety is a potent nucleophile, readily undergoing reactions such as hydrazone formation, acylation, and cyclocondensation to yield a wide array of stable, drug-like molecules.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 2-Chloro-5-(hydrazinylmethyl)pyridine. We will explore three primary reaction pathways, providing detailed, step-by-step protocols, mechanistic insights, and guidelines for library synthesis and characterization. The inherent reactivity of the hydrazine group allows for its use in dynamic combinatorial libraries, where reversible reactions like hydrazone formation can be employed to identify high-affinity ligands under thermodynamic control.[4][6]
Core Chemistry & Strategic Considerations
The structure of this compound offers two primary points for diversification: the terminal hydrazine group (-NH-NH₂) and the chlorine atom on the pyridine ring.
-
Hydrazine Moiety: This is the more reactive handle under mild conditions. It serves as a binucleophile, readily reacting with electrophiles. This note will focus on exploiting this reactivity.
-
2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution.[3] This allows for late-stage modification of the pyridine core, further expanding chemical diversity. While not the primary focus of these protocols, it represents a secondary opportunity for library expansion.
Our strategy is to leverage the hydrazine group for the initial library generation due to its reliable and high-yielding transformations under conditions compatible with high-throughput synthesis.
Section 1: Derivatization via the Hydrazine Moiety
The nucleophilic nature of the hydrazine allows for several key transformations. We present protocols for three robust and versatile reactions: hydrazone synthesis, acylation, and pyrazole formation.
Protocol 1.1: Synthesis of Pyridyl Hydrazones via Condensation
Hydrazone formation is a cornerstone of combinatorial chemistry due to its simplicity, high yields, and the reversible nature of the C=N bond under certain conditions.[4][7][8] The reaction involves the condensation of the hydrazine with an aldehyde or ketone, typically under mild acidic catalysis to activate the carbonyl group.
Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of the hydrazine. The subsequent dehydration step is the driving force for the reaction.
Experimental Protocol:
-
Reagent Preparation: In a standard 96-well reaction block, add 50 µL of a 0.2 M solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Aldehyde/Ketone Addition: To each well, add 1.05 equivalents of a unique aldehyde or ketone from a stock solution (0.21 M in the same solvent). This slight excess ensures complete consumption of the starting hydrazine.
-
Catalyst Addition: Add 1-2 drops of glacial acetic acid to each well to catalyze the reaction.
-
Reaction: Seal the reaction block and allow it to stir at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS, looking for the disappearance of the starting hydrazine and the appearance of the product mass.
-
Work-up (Optional): For library screening, the reaction mixture can often be used directly after dilution. For purification, the solvent can be evaporated, and the residue purified by chromatography or recrystallization.
Data Presentation: Representative Aldehyde Inputs
| Aldehyde/Ketone | Product M+H⁺ (Expected) | Typical Reaction Time | Notes |
| Benzaldehyde | 246.07 | 4 hours | Forms a stable, conjugated system. |
| 4-Methoxybenzaldehyde | 276.08 | 4 hours | Electron-donating group, reaction proceeds smoothly. |
| 4-Nitrobenzaldehyde | 291.05 | 6 hours | Electron-withdrawing group may slightly slow the initial attack. |
| Acetone | 198.07 | 8 hours | Ketones are generally less reactive than aldehydes. |
| Cyclohexanone | 252.12 | 10 hours | Steric hindrance can increase reaction time. |
Protocol 1.2: Synthesis of Pyridyl Acylhydrazides via Acylation
Acylation of the hydrazine with acyl chlorides or anhydrides provides stable, neutral amide-like structures known as acylhydrazides.[9][10][11][12] These are important pharmacophores found in numerous bioactive molecules.
Causality: The reaction proceeds via nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the terminal nitrogen of the hydrazine. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic.
Experimental Protocol:
-
Reagent Preparation: In a 96-well reaction block, add 50 µL of a 0.2 M solution of this compound in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Acyl Chloride Addition: Slowly add 1.1 equivalents of the desired acyl chloride stock solution (0.22 M in the same solvent) to each well. The reaction is often exothermic.
-
Reaction: Seal the plate and stir at room temperature for 2-6 hours. Monitor by LC-MS.
-
Work-up: Quench the reaction by adding water. The organic layer can be separated (if using DCM) or the product extracted with a solvent like ethyl acetate. The combined organic extracts are then washed with brine, dried over sodium sulfate, and concentrated.
Protocol 1.3: Synthesis of Pyridyl Pyrazoles via Cyclocondensation
Pyrazoles are a highly sought-after heterocyclic motif in medicinal chemistry, known for a wide range of biological activities.[13][14] They can be synthesized via the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[15][16]
Causality: The reaction involves a two-step process. First, one of the carbonyls condenses with the hydrazine to form a hydrazone intermediate.[17] Then, an intramolecular condensation occurs as the second nitrogen attacks the remaining carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[14][17] The regioselectivity can be an issue with unsymmetrical dicarbonyls.
Experimental Protocol:
-
Reagent Preparation: In a microwave vial, combine 1.0 mmol of this compound with 1.0 mmol of a 1,3-dicarbonyl compound (e.g., acetylacetone) in 5 mL of ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid.
-
Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 15-30 minutes. Alternatively, the mixture can be refluxed for 4-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, evaporate the solvent and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Section 2: Library Synthesis Workflow & Visualization
For combinatorial chemistry, these protocols can be adapted for parallel synthesis platforms. The general workflow involves dispensing the core scaffold into an array of reactors (e.g., a 96-well plate), followed by the addition of diverse building blocks (aldehydes, acyl chlorides, etc.), and finally parallel work-up or direct screening.
Figure 1: A generalized workflow for the parallel synthesis of a chemical library.
Figure 2: Key derivatization pathways from the core scaffold.
Section 3: Analytical Characterization
Confirming the successful synthesis of derivatives is critical. A combination of techniques is recommended for proper validation.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides rapid confirmation of the product's molecular weight and an estimation of its purity. For hydrazine derivatives, ESI+ mode is typical, and adducts like [M+Na]⁺ or [M+K]⁺ may be observed.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative compounds from a library, ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[18][20]
Expected Spectral Features:
| Derivative Class | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Notes |
| Hydrazone | δ = 7.5–8.5 (imine N=CH) | δ = 140–160 (imine C=N) | The imine proton signal is highly characteristic.[18] |
| Acylhydrazide | δ = 8.0–10.0 (amide NH) | δ = 160–175 (amide C=O) | The two NH protons may show distinct signals. |
| Pyrazole | δ = 6.0–8.0 (pyrazole CH) | δ = 100–150 (pyrazole carbons) | Appearance of new aromatic signals confirms cyclization. |
Conclusion
This compound is a powerful and versatile scaffold for combinatorial library synthesis. The protocols outlined in this application note for hydrazone formation, acylation, and pyrazole synthesis provide robust and reliable methods for generating diverse sets of novel compounds. By leveraging parallel synthesis techniques, researchers can rapidly produce large libraries suitable for high-throughput screening in drug discovery and agrochemical development programs. The straightforward nature of these reactions, combined with the potential for further derivatization at the 2-position of the pyridine ring, underscores the strategic value of this building block.
References
-
Hewitt, S. H., & Wilson, A. J. (2018). Generation of Dynamic Combinatorial Libraries Using Hydrazone-Functionalized Surface Mimetics. European Journal of Organic Chemistry. Available at: [Link]
-
Fulton, D. A., & Sanders, J. K. M. (2005). Dynamic Combinatorial Libraries Constructed on Polymer Scaffolds. Angewandte Chemie International Edition. Available at: [Link]
-
Zhang, H.-X., et al. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. ResearchGate. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Organic Chemistry Portal. Available at: [Link]
-
Kim, M., & Lee, S. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Semantic Scholar. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Various Authors. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]
-
Reddy, C. R., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Fulton, D. A., & Sanders, J. K. M. (2005). Dynamic Combinatorial Libraries Constructed on Polymer Scaffolds. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Available at: [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Available at: [Link]
-
Hewitt, S. H., & Wilson, A. J. (2018). Generation of Dynamic Combinatorial Libraries Using Hydrazone-Functionalized Surface Mimetics. Amanote Research. Available at: [Link]
-
Narkhede, H. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
-
Tai, X., et al. (2010). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Available at: [Link]
-
Yang, L., et al. (2015). Synthesis of Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex: Structure, Anticancer Activity and Anticancer Mechanism. PubMed. Available at: [Link]
-
Padwa, A., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. Available at: [Link]
-
Various Authors. (n.d.). Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Li, J., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]
-
Various Authors. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. NINGBO INNO PHARMCHEM. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. MDPI. Available at: [Link]
-
Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. Available at: [Link]
- Hagemann, H., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. PMC - NIH. Available at: [Link]
- Hagemann, H., et al. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents.
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
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- 8. Synthesis of Dipyridyl Ketone Isonicotinoyl Hydrazone Copper(II) Complex: Structure, Anticancer Activity and Anticancer Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 18. psvmkendra.com [psvmkendra.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives
Welcome to the Technical Support Center for the purification of 2-Chloro-5-(hydrazinylmethyl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The inherent reactivity of the hydrazine moiety, coupled with the electronic properties of the chloropyridine scaffold, presents unique purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Issue 1: Product Degradation on Silica Gel Column Chromatography
Q: My this compound derivative appears to be degrading on my silica gel column, resulting in multiple spots on TLC and low recovery. What is causing this and how can I prevent it?
A: This is a frequent challenge. The basicity of the pyridine nitrogen and the nucleophilicity of the hydrazine group can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can catalyze decomposition, particularly if your derivative has other sensitive functional groups.
Causality and Solutions:
-
Acid-Catalyzed Hydrolysis or Rearrangement: The acidic nature of silica can promote unwanted side reactions.
-
Solution 1: Neutralize the Silica Gel. Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or pyridine. This will neutralize the acidic sites and significantly reduce product degradation.[2]
-
Solution 2: Use an Alternative Stationary Phase. Consider using alumina (basic or neutral) or a polymer-based stationary phase, which are more inert towards basic compounds.[2]
-
-
Air Oxidation: Hydrazines can be susceptible to air oxidation, which may be exacerbated by the high surface area of the silica gel.
-
Solution: Degas Solvents and Work Quickly. Use solvents that have been sparged with nitrogen or argon. Try to minimize the time the compound spends on the column.
-
Issue 2: Co-elution of Product with Starting Materials or Impurities
Q: I'm having difficulty separating my target compound from unreacted 2-chloro-5-(chloromethyl)pyridine or other closely related impurities. How can I improve the resolution of my column chromatography?
A: Achieving good separation requires optimizing the mobile phase and sometimes employing different chromatographic techniques. The polarity of your derivative and the impurities are likely very similar.
Strategies for Improved Resolution:
-
Mobile Phase Optimization:
-
Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can effectively separate compounds with similar polarities.[1]
-
Additive Incorporation: Adding a small amount of a modifier to your mobile phase can alter the interactions with the stationary phase. For instance, a small percentage of methanol in a dichloromethane/ethyl acetate system can improve the peak shape of polar compounds.
-
-
Alternative Chromatography Modes:
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase HPLC or flash chromatography can provide excellent separation. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid.[1]
-
Issue 3: Product is an Oil and Fails to Crystallize
Q: After column chromatography, my purified this compound derivative is a persistent oil. How can I induce crystallization to obtain a solid product?
A: The inability to crystallize is often due to residual impurities or the inherent properties of the molecule.[1] Obtaining a crystalline solid is crucial for characterization and stability.
Inducing Crystallization:
-
Ensure High Purity: Even trace amounts of solvent or impurities can inhibit crystallization. Ensure your product is >98% pure by NMR or LC-MS before attempting crystallization.[3]
-
Systematic Solvent Screening: Test the solubility of your oily product in a range of solvents of varying polarities (e.g., hexanes, diethyl ether, ethyl acetate, ethanol, water). A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely capped vial.[4][5]
-
Vapor Diffusion: Dissolve the oil in a good solvent and place this vial inside a larger, sealed container with a poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
-
Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or hydrobromide) can often yield a stable, crystalline solid. Dissolve the purified oil in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent.
Issue 4: Low Yield After Aqueous Workup
Q: My yields are consistently low after performing an aqueous extraction. I suspect my product is partitioning into the aqueous layer. How can I improve recovery?
A: The hydrazine and pyridine moieties can be protonated, increasing the aqueous solubility of your derivative, especially under acidic conditions.
Optimizing Extraction:
-
pH Control: Carefully adjust the pH of the aqueous layer during extraction.[1] To extract the basic product into an organic solvent, the aqueous phase should be made basic (pH > 8) with a base like sodium bicarbonate or sodium carbonate to ensure the pyridine and hydrazine groups are in their neutral, less water-soluble form.
-
Salting Out: Add a significant amount of a salt, such as sodium chloride (brine wash), to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
-
Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which will better solvate your polar product. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?
A1: Common impurities often depend on the specific synthetic route but can include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(chloromethyl)pyridine.[6]
-
Side-Products: Formation of bis-substituted hydrazines or products from side reactions of other functional groups present in your reactants.
-
Oxidation Products: Hydrazines can be oxidized, especially if exposed to air for extended periods.[7]
-
Residual Solvents: From the reaction or workup.
Q2: How should I store my purified this compound derivatives?
A2: Due to the potential for oxidation and degradation, these compounds should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. If the compound is a solid, storing it in a desiccator can also be beneficial.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting non-volatile impurities and confirming the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV), HPLC is excellent for determining the percentage purity of your compound.[8]
-
Elemental Analysis: Provides the elemental composition of your compound, which is a good indicator of purity if it matches the theoretical values.
Q4: Can I use distillation to purify my this compound derivative?
A4: Distillation is generally not recommended for these types of compounds. The hydrazine functionality can make them thermally labile, and they often have high boiling points.[9] Purification methods like chromatography and crystallization are much more suitable.[10]
Experimental Protocols
Protocol 1: Neutralized Silica Gel Flash Column Chromatography
This protocol provides a general method for the purification of a moderately polar this compound derivative.
-
Preparation of Neutralized Silica:
-
In a beaker, add the required amount of silica gel for your column.
-
Add your starting eluent (e.g., 98:2 hexanes:ethyl acetate) containing 1% triethylamine.
-
Gently stir the slurry for 5-10 minutes.
-
-
Column Packing:
-
Pack your column with the neutralized silica slurry using standard techniques (wet or dry packing).
-
Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
-
Elution:
-
Begin elution with your starting solvent system.
-
Gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Crystallization by Solvent Diffusion
This protocol is useful when the product is an oil that is difficult to crystallize by conventional cooling methods.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., dichloromethane or methanol).
-
Identify a "poor" solvent in which your compound is insoluble or sparingly soluble (e.g., hexanes or diethyl ether).
-
-
Setup:
-
Dissolve your purified oil in a minimal amount of the good solvent in a small vial.
-
Place this small vial, uncapped, inside a larger jar or beaker containing a layer of the poor solvent.
-
Seal the larger container.
-
-
Crystallization:
-
Allow the setup to stand undisturbed at room temperature. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and inducing crystallization. This may take several hours to days.
-
-
Isolation:
-
Once a sufficient amount of crystals have formed, carefully collect them by filtration.
-
Wash the crystals with a small amount of the cold, poor solvent.
-
Dry the crystals under vacuum.
-
Visualization of Workflows
Troubleshooting Logic for Column Chromatography Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-(hydrazinylmethyl)pyridine
Welcome to the technical support guide for 2-Chloro-5-(hydrazinylmethyl)pyridine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter solubility issues with this versatile reagent. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure your reactions proceed smoothly and efficiently.
Introduction: Understanding the Solubility Challenge
This compound is a key building block in medicinal chemistry, frequently used for synthesizing hydrazones and other heterocyclic systems.[1][2] However, its utility is often hampered by solubility challenges. The compound is typically supplied as a hydrochloride salt to enhance stability.[1] This salt form introduces a critical dichotomy in solubility: it is generally soluble in polar protic solvents like methanol but insoluble in water and many common nonpolar organic solvents used in synthesis.[1] Conversely, the corresponding free base, while more reactive, exhibits poor solubility in aqueous media but better solubility in a range of organic solvents.
This guide will address the nuances of working with both the hydrochloride salt and the free base to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound hydrochloride is not dissolving in my reaction solvent (e.g., THF, Dichloromethane, Toluene). Why is this happening?
This is the most common issue researchers face. As a hydrochloride salt, the compound is highly polar and ionic. Solvents like THF, DCM, and toluene are not polar enough to effectively solvate the salt, leading to a heterogeneous suspension. Forcing the reaction under these conditions often results in low yields and incomplete conversion because one of the reactants is not in the solution phase. The hydrochloride salt is noted to be soluble in more polar organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]
Q2: What is the difference between the hydrochloride salt and the free base, and when should I use each?
The key difference lies in the protonation state of the hydrazine and pyridine nitrogen atoms.
-
Hydrochloride Salt (R-NH-NH₃⁺ Cl⁻): This is the commercially available, stable form. The protonated hydrazine moiety makes it highly polar and thus soluble in polar protic solvents. It is generally unreactive as a nucleophile until it is neutralized. Use the salt when you can run the reaction in a solvent like methanol or when you plan to generate the free base in situ.
-
Free Base (R-NH-NH₂): This is the neutral, more nucleophilic form required for reactions like hydrazone formation.[3] It is less polar than the salt and thus more soluble in a broader range of organic solvents. However, it can be less stable over long-term storage. You should use the free base when your reaction requires a non-polar aprotic solvent.
Q3: How do I convert the hydrochloride salt to the free base?
You can convert the salt to the free base either in a separate preparatory step or in situ during your reaction. The process involves neutralizing the hydrochloride with a suitable base. A common method is to dissolve the salt in a minimal amount of water or methanol, add a base (like NaHCO₃, K₂CO₃, or triethylamine), and then extract the liberated free base into an organic solvent like ethyl acetate or dichloromethane.
For a detailed, step-by-step procedure, please refer to Protocol 1: Preparation and Isolation of the Free Base .
Q4: Can I use a co-solvent system to improve solubility without isolating the free base?
Yes, using a co-solvent or biphasic system is an excellent strategy. For instance, you can dissolve your carbonyl compound in a solvent like toluene and add the hydrochloride salt. Then, add a small amount of a polar solvent like methanol to help dissolve the salt. The addition of a mild, non-nucleophilic base (like triethylamine or DIPEA) will then generate the free base in situ, allowing it to react. This approach avoids a separate workup step and is highly efficient.
Q5: My reaction mixture is a thick slurry even after adding a base. How can I determine if the reaction is progressing?
In a heterogeneous reaction, visual inspection is often unreliable. The most effective way to monitor progress is by analytical techniques:
-
Thin-Layer Chromatography (TLC): Periodically take a small, quenched aliquot of the reaction mixture. Spot the crude mixture alongside your starting materials on a TLC plate to visualize the consumption of the limiting reagent and the appearance of the product spot.
-
LC-MS or GC-MS: For more precise monitoring, dilute a small aliquot, filter it, and inject it into an LC-MS or GC-MS. This will give you quantitative data on the conversion of starting material to product.
For a detailed workflow, see Protocol 2: Monitoring a Heterogeneous Reaction .
Troubleshooting and Experimental Protocols
Data Presentation
To aid in solvent selection, the following tables summarize key properties.
Table 1: Qualitative Solubility of this compound Forms
| Solvent | Type | Hydrochloride Salt | Free Base | Rationale & Comments |
| Water | Polar Protic | Insoluble[1] | Very Poorly Soluble | The hydrochloride's organic nature dominates. Free base is a neutral organic molecule. |
| Methanol (MeOH) | Polar Protic | Soluble[1] | Soluble | Excellent choice for reactions where the salt can be used directly or neutralized in situ. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Soluble | Similar to methanol but often a slightly weaker solvent for the salt. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Soluble | High boiling point; can be difficult to remove. Good for challenging cases. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Insoluble | Soluble | Standard solvent for extracting the free base after neutralization. |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | Insoluble | Moderately Soluble | Common reaction solvent; requires use of the free base. |
| Toluene | Nonpolar Aprotic | Insoluble | Sparingly Soluble | Useful for Dean-Stark traps to remove water in hydrazone formation. |
| Diethyl Ether | Nonpolar Aprotic | Insoluble | Moderately Soluble | Primarily used for extraction and precipitation. |
Decision-Making Workflow
This diagram outlines a logical approach to tackling solubility issues with this reagent.
Caption: Decision tree for selecting a reaction strategy.
Protocol 1: Preparation and Isolation of the Free Base
This protocol describes the conversion of the hydrochloride salt to its free base form, which can then be used in reactions requiring aprotic or nonpolar solvents.
Materials:
-
This compound hydrochloride
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of the hydrochloride salt in a minimal amount of deionized water.
-
Neutralization: Cool the aqueous solution in an ice bath (0 °C). Slowly add saturated NaHCO₃ solution dropwise with stirring until the pH of the solution is ~8-9 (test with pH paper). Effervescence (CO₂ evolution) will be observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of DCM or EtOAc. The free base is more soluble in the organic layer.
-
Drying: Combine the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Result: The resulting residue is the free base, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature, as free hydrazines can be sensitive to air oxidation.
Protocol 2: Monitoring a Heterogeneous Reaction
When your reaction is a slurry, you cannot rely on visual cues. This workflow ensures you can accurately track your reaction's progress.
Caption: Workflow for monitoring a heterogeneous reaction.
Procedure:
-
Sampling: Using a pipette, carefully withdraw a small, representative aliquot (approx. 0.1 mL) from the stirring reaction slurry.
-
Quenching: Immediately add the aliquot to a small vial containing ~1 mL of dichloromethane and ~1 mL of water. Capping and vortexing the vial will stop the reaction and partition the components.
-
TLC Analysis: Using a capillary spotter, draw from the bottom (organic) layer and spot it on a TLC plate. Co-spot your starting materials for comparison. Elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes) and visualize under UV light.
-
LC-MS Analysis (Optional): For more detailed analysis, take ~50 µL of the organic layer, dilute it further with an appropriate solvent (e.g., acetonitrile), filter through a syringe filter, and inject into the LC-MS.
-
Interpretation: The disappearance of the limiting starting material spot/peak and the appearance of a new product spot/peak indicates the reaction is proceeding. Repeat this monitoring every 1-2 hours until the starting material is consumed.
References
- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Available at: [Link]
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Available at: [Link]
-
Al-Issa, S. A. (2013). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 18(7), 8532–8547. Available at: [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(49), 29501–29515. Available at: [Link]
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Free base. Available at: [Link]
Sources
- 1. Buy this compound hydrochloride [smolecule.com]
- 2. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
Technical Support Center: Ensuring the Stability of 2-Chloro-5-(hydrazinylmethyl)pyridine
Welcome to the technical support center for 2-Chloro-5-(hydrazinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable chemical intermediate during storage and handling. Adherence to these guidelines is critical for maintaining the purity, reactivity, and overall quality of your experimental results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three factors:
-
Oxidation: The hydrazinyl moiety is susceptible to oxidation, which can be accelerated by the presence of atmospheric oxygen, metal ions (e.g., copper, iron), and light.[1][2]
-
Hydrolysis: The chloro- group on the pyridine ring can undergo hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions (acidic or basic).[3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the chloropyridine structure.[4][5]
Q2: What are the visual or physical signs of degradation?
A2: Degradation of this compound may manifest as:
-
A change in color, often to shades of yellow or brown.
-
A change in the physical state, such as clumping or the appearance of an oily substance.
-
A noticeable decrease in performance in subsequent chemical reactions.
Q3: What are the recommended short-term and long-term storage conditions?
A3: To ensure the stability of this compound, the following storage conditions are recommended:
| Storage Duration | Temperature | Atmosphere | Light Condition | Container |
| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Amber Vial or Light-Protected Container | Glass or HDPE |
| Long-Term (> 1 month) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Amber Vial or Light-Protected Container, stored in a secondary container | Glass or HDPE |
HDPE: High-Density Polyethylene
These conditions are designed to minimize the impact of the degradation factors mentioned in Q1.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Potential Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table above).
-
Perform a Purity Check: Analyze the purity of your stored this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Implement Inert Atmosphere Handling: If not already in practice, handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to oxygen and moisture.
-
Issue 2: The compound has changed color during storage.
-
Potential Cause: Oxidation of the hydrazine moiety is a likely cause of color change.
-
Troubleshooting Steps:
-
Assess the Extent of Degradation: A slight color change may not significantly impact a reaction, but a pronounced change warrants a purity analysis as described in Issue 1.
-
Purge with Inert Gas: Before sealing the container for storage, gently purge the headspace with an inert gas like argon or nitrogen to displace any air.[6]
-
Use an Opaque Secondary Container: Store the primary container in a light-blocking secondary container to prevent photodegradation.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol provides a framework for a forced degradation study to identify potential degradation products and assess the stability of the compound under various stress conditions.[7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.[8]
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see below for a starting point).
4. HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to a control sample (unstressed).
-
Identify and quantify any degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on the chemical properties of its functional groups.
Caption: Hypothesized degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following workflow outlines the logical steps for assessing the stability of a new batch of this compound.
Sources
- 1. arxada.com [arxada.com]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ajrconline.org [ajrconline.org]
- 8. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrazone Formation with 2-Chloro-5-(hydrazinylmethyl)pyridine
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-5-(hydrazinylmethyl)pyridine in hydrazone synthesis. The formation of a hydrazone bond is a cornerstone of modern medicinal chemistry, enabling the creation of diverse molecular architectures and bioconjugates. The 2-chloro-pyridine moiety, in particular, is a valuable scaffold, but its successful functionalization requires a nuanced understanding of the reaction's parameters.
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction outcomes and provide validated strategies to optimize your synthetic route.
Frequently Asked Questions & Troubleshooting Guide
Q1: My hydrazone formation reaction is sluggish, showing low conversion even after extended periods. What are the primary factors I should investigate?
A1: This is a frequent challenge, and the root cause almost always lies in the reaction's pH. The formation of a hydrazone is a pH-sensitive, acid-catalyzed process.[1] Here's the causal chain:
-
The Role of Acid: A mildly acidic environment protonates the oxygen of the carbonyl group (your aldehyde or ketone). This protonation enhances the electrophilicity of the carbonyl carbon, making it a more attractive target for the nucleophilic attack by the terminal nitrogen of your hydrazine, this compound.[1]
-
The Rate-Limiting Step: At or near neutral pH, the rate-limiting step is typically the dehydration of the tetrahedral intermediate that forms after the initial nucleophilic attack.[2] Proper acid catalysis facilitates this elimination of water.
-
The "Goldilocks" Problem: If the medium becomes too acidic (e.g., pH < 4), the hydrazine itself, being basic, will be protonated. This renders it non-nucleophilic and effectively shuts down the reaction.[1]
Therefore, achieving an optimal reaction rate depends on maintaining a delicate pH balance, typically in the range of 4 to 6.[1]
-
pH Measurement & Adjustment:
-
Before proceeding, use a pH strip or a calibrated meter to check the pH of your reaction mixture.
-
If the pH is neutral or basic, add a catalytic amount of a weak acid. Glacial acetic acid (a few drops) is a standard and effective choice.
-
Continue to monitor the reaction progress via Thin Layer Chromatography (TLC). You should see the consumption of your starting materials and the appearance of a new product spot.[1][3]
-
-
Solvent Choice:
-
Temperature & Concentration:
-
If pH optimization is insufficient, gently heating the reaction (e.g., to 40-60 °C or reflux) can provide the activation energy needed to overcome the dehydration barrier.
-
Increasing the concentration of reactants can also favor the bimolecular reaction, but be mindful of solubility limits.
-
-
Advanced Catalysis:
-
For particularly challenging substrates or reactions at very low concentrations (common in bioconjugation), aniline or its derivatives can serve as potent nucleophilic catalysts, significantly accelerating the reaction even at neutral pH.[5][6] However, be aware that high catalyst concentrations (up to 100 mM) may be required.[5]
-
Q2: I'm observing a significant, difficult-to-separate impurity in my crude product. What is this likely side-product and how can it be minimized?
A2: The most common side-product in hydrazone synthesis is an azine . This occurs when the initially formed hydrazone, which still possesses a reactive N-H group, condenses with a second equivalent of the aldehyde or ketone starting material.[1][7]
-
Stoichiometric Control (Critical): The most effective way to prevent azine formation is to control the stoichiometry of your reactants. Avoid using a significant excess of the carbonyl compound. A 1:1 or a slight excess (e.g., 1.05 equivalents) of the hydrazine is often optimal.
-
Order of Addition: Add the carbonyl compound slowly to the solution containing the this compound. This ensures that the local concentration of the carbonyl is never high enough to significantly favor the second condensation step.
-
Reaction Monitoring: Use TLC to monitor the reaction closely. Stop the reaction as soon as the limiting reagent (ideally the carbonyl compound) has been consumed to prevent further reaction of the hydrazone product.
Another potential issue is the hydrolysis of the hydrazone back to the starting materials, particularly if excess water is present.[1][7] Alkyl hydrazones are significantly more susceptible to hydrolysis than oximes.[1] Running the reaction in a relatively dry solvent can mitigate this.
Q3: What are the recommended conditions and solvents for hydrazone formation with this specific pyridine derivative?
A3: While reaction conditions are always substrate-dependent, a robust starting point can save significant optimization time. The key is to balance reactant solubility with the chemical requirements of the reaction.
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvent | Ethanol, Methanol | Protic solvents are generally preferred. They effectively dissolve the hydrazine salt (if using a hydrochloride salt) and the polar intermediates, and they can participate in the proton transfer steps of the mechanism. |
| pH | 4.5 - 5.5 | This mildly acidic range is the "sweet spot" that ensures sufficient protonation of the carbonyl without deactivating the hydrazine nucleophile. Use catalytic acetic acid to achieve this.[1] |
| Catalyst | Acetic Acid (catalytic) | A few drops are usually sufficient. It provides the necessary protons to drive the reaction without making the bulk solution overly acidic. |
| Temperature | Room Temp to Reflux | Start at room temperature. If the reaction is slow, gentle heating to reflux in ethanol (~78 °C) will increase the rate of the dehydration step.[3] |
| Atmosphere | Inert (N₂ or Ar) | While not always strictly necessary for the hydrazone formation step itself, the starting material, this compound, is a hydrazine derivative and can be susceptible to long-term oxidative degradation. Working under an inert atmosphere is good practice for ensuring the purity of your starting material. |
Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for setting up and troubleshooting your hydrazone synthesis.
Purification and Characterization
-
Purification: Hydrazones are often stable, crystalline solids that can be purified by simple filtration and washing with a cold solvent (like ethanol or diethyl ether) to remove soluble impurities. If chromatography is required, a silica gel column using a gradient of ethyl acetate in hexanes is a common choice. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is highly effective for obtaining analytically pure material.[3]
-
Characterization: Successful formation of the hydrazone can be confirmed using standard spectroscopic techniques. Look for the characteristic imine C=N stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the appearance of a new signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum (typically between 8.26-8.29 ppm).[3][4]
By systematically addressing these key parameters—pH, stoichiometry, and temperature—researchers can effectively troubleshoot and optimize the formation of hydrazones from this compound, ensuring high yields and purity in their synthetic endeavors.
References
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
-
Kumar, A., et al. (2021). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 33(7), 1563-1568. Available at: [Link]
- Maurer, J. L., et al. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
-
Wikipedia. (2023). Hydrazone. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37865–37877. Available at: [Link]
-
Babar, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6744. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Available at: [Link]
-
Wang, C., et al. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. Organic Letters, 15(1), 182–185. Available at: [Link]
-
Wang, C., et al. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
Li, Y., et al. (2015). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 5(2), 159-166. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalyst and Solvent for 2-Chloro-5-(hydrazinylmethyl)pyridine Reactions
Welcome to the technical support center for reactions involving 2-Chloro-5-(hydrazinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of their experiments with this versatile building block. The inherent functionalities of this molecule—a reactive chloro-substituent on an electron-deficient pyridine ring and a nucleophilic hydrazine group—present unique opportunities and challenges in synthesis. This resource provides in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the success of your chemical transformations.
Section 1: Hydrazone Formation – Catalyst and Solvent Optimization
The condensation of this compound with aldehydes and ketones to form hydrazones is a foundational reaction. While seemingly straightforward, achieving high yields and purity often requires careful optimization of the catalyst and solvent system.
Frequently Asked Questions (FAQs) for Hydrazone Synthesis
Q1: My hydrazone formation reaction is slow and gives low yields. What is the primary cause?
A1: The rate-limiting step in hydrazone formation at neutral pH is often the dehydration of the hemiaminal intermediate. The overall reaction is reversible, and inefficient water removal can lead to low equilibrium concentrations of the product. Additionally, the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound play significant roles. For many systems, catalysis is essential to achieve practical reaction rates and high conversions.
Q2: What type of catalyst is recommended for this reaction, and what is the mechanism of action?
A2: Acid catalysis is the most common and effective method for accelerating hydrazone formation. A Brønsted acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the hydrazine. The acid also catalyzes the subsequent dehydration of the carbinolamine intermediate.
However, for reactions conducted at or near neutral pH, nucleophilic catalysis with aniline or its derivatives can be highly effective. These catalysts form a more reactive Schiff base (imine) intermediate with the aldehyde or ketone, which is then readily attacked by the hydrazine. Recent studies have shown that substituted anthranilic acids can be particularly potent catalysts for hydrazone formation at neutral pH.[1]
Troubleshooting Guide: Hydrazone Formation
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive carbonyl partner. | - If using a ketone, consider switching to the corresponding aldehyde, which is generally more electrophilic.- For electron-rich aldehydes, increase the reaction temperature or consider a stronger acid catalyst. |
| Ineffective catalysis. | - For reactions in organic solvents, add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.- For reactions in aqueous or biological media, consider using an aniline-based catalyst. | |
| Reversibility of the reaction. | - Use a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene).- Add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves. | |
| Formation of Side Products (e.g., Azines) | Reaction of the aldehyde with already formed hydrazone. | - Use a slight excess of the hydrazine (1.1-1.2 equivalents).- Add the aldehyde slowly to the reaction mixture containing the hydrazine. |
| Degradation of starting materials or product. | - If using a strong acid catalyst, monitor the reaction for potential decomposition, especially at elevated temperatures.- Consider milder catalytic conditions or lower reaction temperatures. |
Experimental Protocol: Catalytic Hydrazone Synthesis
This protocol provides a general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde using acid catalysis.
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.05 equiv)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount, e.g., 3-5 drops)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the aromatic aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro-pyridine moiety of the title compound is a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C2 position. However, 2-chloropyridines are known to be challenging substrates due to the strength of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen.
Diagram: General Workflow for Cross-Coupling Optimization
Caption: A typical workflow for optimizing palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most common reasons for failure?
A1: Failure of Suzuki-Miyaura coupling with 2-chloropyridines often stems from two main issues: the inertness of the C-Cl bond towards oxidative addition and catalyst deactivation. The C-Cl bond is significantly stronger than C-Br or C-I bonds, requiring a highly active catalyst. Furthermore, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] The hydrazine moiety in your substrate might also act as a chelating ligand, further deactivating the catalyst.
Q2: How do I select the right catalyst and ligand for this challenging substrate?
A2: For Suzuki coupling of 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a catalyst system that is both highly active and resistant to deactivation. Bulky, electron-rich phosphine ligands are the state-of-the-art for this purpose. Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote the difficult oxidative addition step and their steric bulk can prevent inhibitory coordination of the pyridine nitrogen.[2][3] N-heterocyclic carbene (NHC) ligands are also very effective due to their strong σ-donating properties.[3]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[2] For challenging couplings with 2-chloropyridines, strong inorganic bases are generally required. Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for these reactions. Cesium carbonate (Cs₂CO₃) is another excellent but more expensive option.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst system. | - Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).- Increase catalyst loading (from 1-2 mol% up to 5 mol%). |
| Ineffective base. | - Use a strong, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered and well-dispersed. | |
| Low reaction temperature. | - Increase the reaction temperature, typically to 80-120 °C. Microwave heating can also be effective.[4] | |
| Hydrodehalogenation (-Cl replaced by -H) | Slow reductive elimination. | - Use a more sterically hindered ligand to accelerate reductive elimination.- Ensure strictly anhydrous conditions, as water can be a proton source. |
| Protodeboronation of Boronic Acid | Presence of water and/or strong base. | - Use anhydrous solvents and reagents.- Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester). |
| Catalyst Deactivation | Coordination of pyridine nitrogen or hydrazine moiety. | - Use bulky ligands to sterically shield the palladium center.- Consider protecting the hydrazine functionality prior to the coupling reaction. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent mixture to the reaction vessel, followed by the catalyst solution, via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of this compound with a variety of primary and secondary amines. Similar to the Suzuki coupling, this reaction requires a highly active catalyst system to overcome the challenges posed by the chloropyridine substrate.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst system. | - Use a palladium source with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, DavePhos).[5]- For particularly challenging substrates, consider a pre-formed palladacycle catalyst (e.g., G3 or G4 precatalysts). |
| Ineffective base. | - Sodium tert-butoxide (NaOtBu) is the most common and effective base.[5]- For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may require higher temperatures or a more active catalyst.[5] | |
| Hydrodehalogenation | Slow reductive elimination or presence of water. | - Choose a ligand that accelerates reductive elimination (e.g., bulky biarylphosphines).[5]- Ensure all reagents and solvents are scrupulously dry. |
| Competitive Reaction at the Hydrazine Moiety | The hydrazine group of the starting material can act as a nucleophile. | - Protect the hydrazine group (e.g., as a hydrazone or with a Boc group) before performing the Buchwald-Hartwig amination at the 2-chloro position. |
| Regioselectivity Issues (for di- or poly-halogenated pyridines) | Similar reactivity of different halogen positions. | - The 2- and 4-positions of the pyridine ring are generally more activated towards oxidative addition than the 3-position due to electronic effects.[5]- Fine-tuning the ligand and reaction temperature can sometimes achieve regioselectivity. |
References
-
Dirk, S. et al. (2011). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC, NIH. Available at: [Link]
-
Arterburn, J. B. et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-4. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Pimpale, M. J. et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]
Sources
minimizing byproduct formation in 2-Chloro-5-(hydrazinylmethyl)pyridine chemistry
Welcome to the technical support center for 2-Chloro-5-(hydrazinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we provide in-depth, field-proven insights to help you minimize byproduct formation, optimize reaction conditions, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method involves the direct nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate.[1][2] This reaction is typically performed in a protic solvent like ethanol. The starting material, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides and is readily available.[3]
Q2: What are the primary byproducts I should be aware of during this synthesis?
The main byproduct of concern is the dimer, formed by the reaction of two molecules of 2-chloro-5-(chloromethyl)pyridine with one molecule of hydrazine. This is a form of over-alkylation.[4][5] Other potential impurities can arise from the degradation of the starting material or product, especially if exposed to air and elevated temperatures, leading to oxidative byproducts.
Q3: Why is temperature control so critical during the reaction?
Temperature control is crucial for several reasons. Firstly, the reaction between 2-chloro-5-(chloromethyl)pyridine and hydrazine hydrate is exothermic.[6] Uncontrolled temperature increases can accelerate the rate of side reactions, particularly the formation of the dimer byproduct. Secondly, hydrazine hydrate can decompose at elevated temperatures.[5] Maintaining a consistent and moderate temperature (e.g., refluxing in ethanol) ensures a steady reaction rate and minimizes degradation.[2]
Q4: How should I store this compound and its precursor?
Both the precursor, 2-chloro-5-(chloromethyl)pyridine, and the final product should be stored in a cool, dry, and well-ventilated place in tightly sealed containers.[7] The precursor is sensitive to moisture and incompatible with strong bases and oxidizing agents.[8] The product, being a hydrazine derivative, is susceptible to oxidation and should ideally be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and discoloration.
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
Issue 1: High Levels of Dimer Byproduct Detected
-
Symptom: Your reaction analysis (TLC, LC-MS, or NMR) shows a significant impurity with a molecular weight corresponding to the N,N'-bis((6-chloropyridin-3-yl)methyl)hydrazine dimer.
-
Root Cause: The formation of the dimer is a classic example of over-alkylation.[5] Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. If the concentration of the electrophilic 2-chloro-5-(chloromethyl)pyridine is too high relative to hydrazine, or if it is added too quickly, a single hydrazine molecule can react at both ends with two molecules of the pyridine starting material.
-
Solution: The key to minimizing dimer formation is to maintain a high molar excess of hydrazine hydrate throughout the reaction.[4][5]
-
Reverse Addition: Instead of adding hydrazine to the pyridine solution, add the 2-chloro-5-(chloromethyl)pyridine solution dropwise to a refluxing solution of hydrazine hydrate in ethanol.[2] This ensures that the electrophile is always in the presence of a large excess of the hydrazine nucleophile, statistically favoring the formation of the desired mono-substituted product.
-
Stoichiometry: Use a significant molar excess of hydrazine hydrate, typically ranging from 5 to 10 equivalents.[2][4]
-
Slow Addition: The dropwise addition should be performed over an extended period (e.g., 1 hour) to prevent localized high concentrations of the electrophile.[2]
-
Issue 2: Product Discoloration (Yellowing or Browning)
-
Symptom: The isolated product, which should be a pale or off-white solid, appears yellow, brown, or darkens over time.
-
Root Cause: Hydrazine derivatives are susceptible to aerial oxidation. The lone pairs on the nitrogen atoms can be oxidized, leading to the formation of colored impurities. This process can be accelerated by heat, light, and the presence of trace metals.
-
Solution: Rigorous exclusion of air is necessary.
-
Inert Atmosphere: Conduct the reaction, workup, and storage under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can be beneficial, although this should be tested for compatibility with downstream applications.
-
Issue 3: Incomplete Reaction and Low Yield
-
Symptom: Analysis of the crude reaction mixture shows a significant amount of unreacted 2-chloro-5-(chloromethyl)pyridine.
-
Root Cause: This can be due to insufficient reaction time, inadequate temperature, or poor-quality reagents.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2] The disappearance of the starting material spot will indicate the reaction's completion.
-
Temperature and Time: Ensure the reaction mixture is maintained at a steady reflux for a sufficient duration, typically 2-3 hours after the addition of the starting material is complete.[2]
-
Reagent Quality: Use fresh, high-purity 2-chloro-5-(chloromethyl)pyridine and hydrazine hydrate. The water content in hydrazine hydrate can vary, so using a standardized solution is recommended.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the competing reaction that leads to the dimer byproduct.
Caption: Reaction scheme showing the desired product and competing dimer formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to minimize dimer formation.
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve hydrazine hydrate (8.0 equivalents) in ethanol (e.g., 10 mL per gram of starting material).
-
Inerting: Flush the system with nitrogen.
-
Heating: Heat the hydrazine solution to a gentle reflux.
-
Substrate Addition: Separately, dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in ethanol. Using an addition funnel or syringe pump, add this solution dropwise to the refluxing hydrazine solution over approximately 1 hour.[2]
-
Reaction: Maintain the reaction at reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by TLC.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the excess hydrazine and water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected outcomes based on key reaction variables.
| Parameter | Standard Condition | High-Risk Condition for Byproducts | Expected Outcome of High-Risk Condition | Mitigation Strategy |
| Hydrazine Stoichiometry | 5-10 equivalents | < 3 equivalents | Increased dimer formation[4] | Use a large excess (at least 5 eq.) of hydrazine hydrate. |
| Order of Addition | Pyridine SM added to Hydrazine | Hydrazine added to Pyridine SM | High localized [SM] leads to dimer formation. | Employ reverse addition. |
| Addition Rate | Slow, dropwise over 1 hr | Rapid addition (< 10 min) | Exotherm and high localized [SM], promoting side reactions. | Use an addition funnel or syringe pump for controlled, slow addition. |
| Atmosphere | Inert (Nitrogen/Argon) | Air | Oxidation of hydrazine moiety, leading to colored impurities. | Degas solvents and maintain an inert atmosphere throughout. |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues encountered during the synthesis.
Caption: A step-by-step workflow for troubleshooting common synthetic issues.
References
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. (2015). ResearchGate. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2025). Springer. [Link]
-
A J C A J C. (2025). Asian Publication Corporation. [Link]
-
Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC. [Link]
-
Ab Initio Study of Interactions in Hydrazine Clusters of One To Four Molecules: Cooperativity in the Interaction. ACS Publications. [Link]
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its use as an intermediate.
- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2013). Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-5-(hydrazinylmethyl)pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5-(hydrazinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this key intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material consideration for the synthesis of this compound?
The purity of the precursor, 2-Chloro-5-(chloromethyl)pyridine, is paramount. The primary challenge in its synthesis is the formation of polychlorinated by-products during the chlorination of 2-chloro-5-methylpyridine.[1] These impurities can lead to a complex and difficult-to-purify final product mixture. It is crucial to start with a precursor of at least 98% purity to minimize downstream purification challenges.
Q2: The hydrazinolysis reaction is highly exothermic. How can I control it on a larger scale?
Effective temperature management is critical. Key strategies include:
-
Slow, controlled addition of hydrazine hydrate: This is the most effective way to manage the exotherm.
-
Efficient reactor cooling: Ensure your reactor has a sufficiently large cooling jacket and that the coolant is at an appropriate temperature.
-
Use of a suitable solvent: A solvent with a good heat capacity can help to absorb the heat generated.
Q3: What are the common impurities I should look for in my final product?
Common impurities can include:
-
Unreacted 2-Chloro-5-(chloromethyl)pyridine.
-
The bis-substituted by-product, where one molecule of hydrazine has reacted with two molecules of 2-Chloro-5-(chloromethyl)pyridine.
-
Oxidation or degradation products of the hydrazine moiety.
Q4: How should I store the final product, this compound?
As a hydrazine derivative, the product is likely susceptible to oxidation. It should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (2-8°C is recommended) to ensure its long-term stability.
II. Troubleshooting Guide: From Synthesis to Purification
This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues you may encounter during the scale-up of this compound production.
A. Synthesis of the Precursor: 2-Chloro-5-(chloromethyl)pyridine
Issue 1: My 2-Chloro-5-(chloromethyl)pyridine precursor contains significant amounts of di- and tri-chlorinated impurities.
-
Root Cause: Over-chlorination during the reaction of 2-chloro-5-methylpyridine with a chlorinating agent like chlorine gas.[1] The reaction can be difficult to control, leading to the formation of 2-chloro-5-(dichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine.
-
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 2-chloro-5-methylpyridine. Start with a sub-stoichiometric amount of the chlorinating agent and monitor the reaction progress closely by GC or HPLC.
-
Control Reaction Temperature: The chlorination reaction is often exothermic. Maintaining a consistent and controlled temperature can help to improve selectivity.
-
Consider a Different Synthetic Route: If direct chlorination proves too challenging to control, alternative routes starting from nicotinic acid or 3-methylpyridine may offer better selectivity, although they may involve more steps.[2]
-
Purification: Fractional distillation under reduced pressure can be effective in separating the desired mono-chlorinated product from its polychlorinated counterparts.
-
B. The Hydrazinolysis Reaction: Formation of this compound
Issue 2: The reaction exotherm is difficult to control, leading to a rapid temperature rise.
-
Root Cause: The reaction between the benzylic chloride and hydrazine is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting exothermic reaction control.
Issue 3: The reaction is incomplete, with a significant amount of starting material remaining.
-
Root Cause: Insufficient reaction time, inadequate temperature, or poor mixing.
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or GC) to monitor the disappearance of the starting material. Do not proceed to work-up until the reaction is complete.
-
Temperature Optimization: While controlling the exotherm is crucial, the reaction may require a certain temperature to proceed to completion. Consider a controlled heating phase after the initial exothermic addition is complete.
-
Mixing Efficiency: Ensure that the reactor's agitation is sufficient to maintain a homogenous mixture, especially on a larger scale where mass transfer can be limiting.
-
Issue 4: A significant amount of a higher molecular weight impurity is observed.
-
Root Cause: This is likely the bis-substituted by-product, N,N'-bis((2-chloro-pyridin-5-yl)methyl)hydrazine. It forms when one molecule of hydrazine reacts with two molecules of 2-Chloro-5-(chloromethyl)pyridine.
-
Troubleshooting Steps:
-
Hydrazine Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This will statistically favor the reaction of each 2-Chloro-5-(chloromethyl)pyridine molecule with a fresh hydrazine molecule.
-
Slow Addition of the Chloride: Instead of adding hydrazine to the chloride, consider adding the 2-Chloro-5-(chloromethyl)pyridine solution slowly to the excess hydrazine hydrate. This maintains a high concentration of hydrazine throughout the reaction, minimizing the formation of the bis-adduct.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent | Ethanol, Isopropanol, or Water | Good balance of solubility for starting materials and product, and relatively easy to remove. |
| Hydrazine Hydrate Stoichiometry | 5-10 equivalents | Minimizes the formation of the bis-substituted by-product. |
| Temperature Control | Maintain internal temperature at 20-40°C during addition, followed by a heating period at 50-60°C if necessary. | Balances reaction rate with exotherm control. |
| Addition Rate | Slow, controlled addition of one reactant to the other over 2-4 hours. | Prevents dangerous temperature spikes. |
C. Work-up and Purification
Issue 5: The product is difficult to extract from the aqueous phase during work-up.
-
Root Cause: this compound has some water solubility due to the polar hydrazine group. The product may also form salts that are more water-soluble.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer to be basic (pH 9-10) using a suitable base like sodium carbonate or sodium hydroxide. This will ensure the hydrazine moiety is in its free base form, which is less water-soluble.
-
Choice of Extraction Solvent: Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate and isopropanol.
-
Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove dissolved water and improve the phase separation.
-
Issue 6: The isolated product is an oil or a waxy solid that is difficult to handle.
-
Root Cause: The presence of residual solvent or impurities can prevent the product from crystallizing properly.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure that all extraction solvents are thoroughly removed under reduced pressure.
-
Crystallization/Trituration: Attempt to crystallize the product from a suitable solvent system. If it fails to crystallize, trituration (stirring the oil with a non-solvent) can sometimes induce solidification.
-
Purification: If impurities are preventing crystallization, consider purification by column chromatography on silica gel.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge hydrazine hydrate (5-10 equivalents) and a suitable solvent (e.g., ethanol).
-
Reactant Addition: Slowly add a solution of 2-Chloro-5-(chloromethyl)pyridine (1 equivalent) in the same solvent via the addition funnel, maintaining the internal temperature between 20-40°C.
-
Reaction: After the addition is complete, stir the mixture at room temperature or heat to 50-60°C and monitor the reaction by HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water and a suitable organic solvent (e.g., dichloromethane).
-
Adjust the pH of the aqueous layer to 9-10 with a base.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography as needed.
IV. Visualizations
Caption: Reaction pathway for the synthesis of this compound.
V. References
-
BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Retrieved from BenchChem website.
-
Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S. Patent No. 5,329,011. Washington, DC: U.S. Patent and Trademark Office.
-
Yancheng City, Jiangsu Province, CN. (2012). Process for preparing 2-chloro-5-chloromethylpyridine. WIPO Patent Application WO/2012/048502.
-
Pimpale et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka.
-
Dow Agrosciences LLC. (2017). Process for making 2-chloro-5-methylpyridine. U.S. Patent Application Publication No. US 2017/0008846 A1.
-
Bayer Aktiengesellschaft. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine. European Patent Application EP0373463A2.
-
Imperial Chemical Industries Plc. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent No. 4,612,377. Washington, DC: U.S. Patent and Trademark Office.
-
Ishihara Sangyo Kaisha Ltd. (1984). Process for producing 2-chloro-5-trichloromethylpyridine. European Patent No. EP 0009212 B1.
-
Zhang, Q., et al. (2008). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Frontiers of Chemical Engineering in China.
-
Inner Mongolia Yuanzheng Fine Chemical Co Ltd. (2020). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap Eureka.
-
Central Glass Co Ltd. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Chinese Patent No. CN104610137A.
-
Sihauli Chemicals Pvt Ltd. (n.d.). 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]
-
Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
Sources
handling and safety precautions for 2-Chloro-5-(hydrazinylmethyl)pyridine
Welcome to the technical support center for 2-Chloro-5-(hydrazinylmethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this versatile reagent.
Compound Overview and Key Properties
This compound and its hydrochloride salt are important intermediates in medicinal chemistry and organic synthesis.[1][2][3] The presence of a reactive hydrazine moiety and a chloro-substituted pyridine ring allows for a variety of chemical transformations, most notably the formation of hydrazones and nucleophilic substitution reactions.[1] This makes it a valuable building block for the synthesis of novel bioactive molecules with potential antimicrobial and anticancer activities.[1][2][3]
Below is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈ClN₃ | PubChem |
| Molecular Weight | 157.60 g/mol | PubChem |
| Appearance | Beige moist crystals (hydrochloride salt) | [1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide; Insoluble in water (hydrochloride salt) | [1] |
| Key Reactivities | Nucleophilic substitution of the chlorine atom, Hydrazone formation with carbonyl compounds, Condensation reactions with aldehydes and ketones | [1] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the proper storage conditions for this compound?
A1: It is crucial to store this compound in a tightly closed container in a dry and well-ventilated place.[4][5] Keep the compound away from heat and sources of ignition.[5] For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended, especially if the material is of high purity for sensitive downstream applications.
Q2: Is this compound stable at room temperature?
A2: The compound is generally stable under normal storage conditions.[4] However, prolonged exposure to air, moisture, or light can lead to degradation. The hydrazine moiety is susceptible to oxidation. For routine lab use over a short period, storage at room temperature in a desiccator may be sufficient. For longer-term storage, refrigeration is advisable.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5] Wear appropriate personal protective equipment, including:
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4][5]
Q4: What are the primary hazards associated with this compound?
A4: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It can cause skin and serious eye irritation.[4][5] Inhalation may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) for a comprehensive list of hazards before handling.[4][5]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] The hydrazine group can react exothermically with oxidizing agents. Strong acids can protonate the basic nitrogen atoms, while strong bases can deprotonate the hydrazine, potentially leading to unwanted side reactions or degradation.
Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during experiments with this compound.
Troubleshooting Hydrazone Formation Reactions
Hydrazone formation is a common application of this reagent, typically involving the reaction with an aldehyde or ketone.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Carbonyl Compound | Check the purity and age of your aldehyde or ketone. Consider purification if necessary. | Aldehydes can oxidize to carboxylic acids over time, and some ketones can undergo self-condensation, reducing the amount of active starting material. |
| Inappropriate pH | The reaction is often acid-catalyzed. Add a catalytic amount of a weak acid (e.g., acetic acid). | The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating. | Reaction kinetics can be slow at room temperature, especially with sterically hindered reactants. Increasing the temperature can accelerate the reaction rate. |
| Water Scavenging | The reaction produces water as a byproduct. Consider adding a dehydrating agent (e.g., molecular sieves) or using a Dean-Stark apparatus. | Hydrazone formation is a reversible equilibrium reaction. Removing water drives the equilibrium towards the product side, increasing the yield. |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Side Reactions of the Hydrazine | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | The hydrazine moiety is susceptible to oxidation, which can lead to the formation of undesired byproducts. |
| Degradation of Starting Material | Use freshly opened or purified this compound. | Impurities in the starting material can lead to the formation of side products. |
| Reaction with Solvent | Choose an inert solvent (e.g., ethanol, methanol, or THF). Avoid reactive solvents. | Some solvents can react with the starting materials or intermediates under the reaction conditions. |
Troubleshooting Nucleophilic Substitution Reactions
The chlorine atom on the pyridine ring can be displaced by various nucleophiles.
Problem: Sluggish or Incomplete Substitution
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Nucleophile | Consider using a stronger nucleophile or adding a catalyst. | The reactivity of the nucleophile is a key factor in the rate of nucleophilic aromatic substitution. |
| High Activation Energy | Increase the reaction temperature. Microwave-assisted heating can sometimes be effective. | Nucleophilic aromatic substitution on an electron-rich pyridine ring can have a high activation energy, requiring elevated temperatures to proceed at a reasonable rate. |
| Solvent Effects | Use a polar aprotic solvent (e.g., DMF, DMSO) to facilitate the reaction. | Polar aprotic solvents can solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction. |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a hydrazone derivative from this compound and an aldehyde.
Caption: A typical experimental workflow for hydrazone synthesis.
Safety and Emergency Procedures
A clear understanding of safety protocols is paramount when working with any chemical reagent.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
-
Small Spills: Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable container for disposal.[6]
-
Large Spills: Evacuate personnel to a safe area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.
References
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. [Link]
-
2-Chloro-5-hydrazinylpyridine. PubChem. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the meticulous structural elucidation of novel compounds is a cornerstone of successful research. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a prominent position due to their versatile biological activities. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize 2-Chloro-5-(hydrazinylmethyl)pyridine and its derivatives, a class of compounds with demonstrated potential in the development of new therapeutic agents.[1][2]
As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the causality behind experimental choices, ensuring the generation of robust and reliable data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), offering a comparative framework against alternative, yet structurally related, compounds.
The Structural Significance of this compound Derivatives
The core structure, this compound, serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly hydrazone derivatives.[1][2] The reaction of the hydrazinyl moiety with various aldehydes and ketones provides a facile route to a diverse library of compounds with a range of pharmacological properties. The presence of the chlorine atom and the pyridine ring are crucial pharmacophoric features that can influence the biological activity of the final derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure.
Key Principles for the NMR Analysis of this compound Derivatives
The chemical shifts (δ) in the NMR spectra of these derivatives are primarily influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the nature of the substituent introduced at the hydrazone moiety.
-
¹H NMR Spectroscopy : Protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-8.5 ppm). The methylene protons of the -CH₂- group adjacent to the hydrazine will have a characteristic chemical shift, and the N-H protons of the hydrazine and hydrazone functionalities will often appear as broad singlets, the position of which can be solvent and concentration-dependent.
-
¹³C NMR Spectroscopy : The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum. The carbon atom bonded to the chlorine (C-2) is expected to have a distinct chemical shift. The chemical shift of the imine carbon (-C=N-) in the hydrazone derivatives is a key diagnostic signal.
Comparative Analysis with an Alternative Compound: Isonicotinic Acid Hydrazide
Isonicotinic acid hydrazide (Isoniazid) is a well-characterized and structurally related compound, making it an excellent benchmark for comparison. It is a frontline antitubercular drug. The hydrazide moiety in Isoniazid provides a useful spectral reference for the hydrazinyl group in our target compounds.
| Compound/Derivative Example | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound Derivative (Hydrazone with a substituted aromatic aldehyde) | 10.95 (s, 1H, -NH-), 8.40 (s, 1H, Py-H), 8.00 (s, 1H, -CH=N-), 7.83 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 4.37 (s, 2H, -CH₂-) | Pyridine carbons: ~116-150, Imine carbon (-CH=N-): ~143, Methylene carbon (-CH₂-): ~50 | [1] |
| Isonicotinic Acid Hydrazide | Pyridine protons: ~7.8 (d), ~8.7 (d); -NH protons: variable | Pyridine carbons: ~122-151; Carbonyl carbon: ~165 | [3] |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp resonance lines.
-
-
Data Acquisition :
-
For ¹H NMR : Acquire a standard one-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR : Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.
Interpreting the FT-IR Spectra of this compound Derivatives
The FT-IR spectra of these compounds will be characterized by several key absorption bands:
-
N-H Stretching : The N-H bonds of the hydrazine or hydrazone group will typically show absorptions in the region of 3100-3500 cm⁻¹.
-
C=N Stretching : The imine bond of the hydrazone derivatives gives rise to a characteristic stretching vibration in the range of 1600-1650 cm⁻¹.
-
Pyridine Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching : The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Comparative Analysis with an Alternative Compound: Phenylhydrazine
Phenylhydrazine is a simple aromatic hydrazine that serves as a good comparative model for the hydrazinyl moiety. Its FT-IR spectrum provides a reference for the N-H and C-N vibrations.
| Functional Group | This compound Derivatives (Typical Range, cm⁻¹) | Phenylhydrazine (Typical Range, cm⁻¹) |
| N-H Stretch | 3100 - 3500 | 3200 - 3400 |
| C=N Stretch (Imine) | 1600 - 1650 | N/A |
| Pyridine Ring Stretch | 1400 - 1600 | N/A |
| Aromatic C=C Stretch | 1400 - 1600 | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 | N/A |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation :
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Place the sample in the instrument and record the sample spectrum. The instrument software will automatically subtract the background.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.
Key Fragmentation Pathways for this compound Derivatives
Under electron ionization (EI), the molecular ion (M⁺) will be observed, and its mass will confirm the molecular formula. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation patterns may include:
-
Cleavage of the C-C bond between the pyridine ring and the methylene group.
-
Cleavage of the N-N bond in the hydrazine or hydrazone moiety.
-
Loss of a chlorine atom .
Experimental Protocol for Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.
-
Ionization : Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the observation of the molecular ion.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Visualizing the Characterization Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the workflow for the spectroscopic characterization of this compound derivatives.
Caption: Workflow for the Spectroscopic Characterization of Novel Pyridine Derivatives.
Conclusion
The comprehensive spectroscopic characterization of this compound derivatives is essential for confirming their synthesis, elucidating their precise molecular structure, and ensuring their purity. By employing a combination of NMR, FT-IR, and Mass Spectrometry, researchers can gain a detailed and validated understanding of these potentially bioactive compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel drug candidates and chemical entities. The comparative approach with well-characterized alternative compounds further strengthens the confidence in the spectral interpretation, adhering to the principles of scientific rigor and integrity.
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A Comparative Guide to the Bioactivity of 2-Chloro-5-(hydrazinylmethyl)pyridine-based Hydrazones
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. Among these, nitrogen-containing heterocyclic compounds, such as pyridine, are of significant interest due to their presence in numerous FDA-approved drugs and their wide array of biological activities.[1] The hydrazone linkage (–C=N-NH-), known for its synthetic accessibility and diverse biological functions, further enhances the therapeutic potential of molecules.[2][3][4] This guide focuses on a specific class of compounds that marries these two key pharmacophores: 2-Chloro-5-(hydrazinylmethyl)pyridine-based hydrazones.
The strategic combination of the 2-chloropyridine moiety, a known contributor to various biological activities, with the versatile hydrazone linker results in a scaffold with significant potential for antimicrobial, anticancer, and enzyme-inhibiting properties.[5][6][7] This document provides a comprehensive, in-depth technical comparison of the bioactivity of various derivatives of this core structure. It is designed for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed protocols to facilitate further investigation and rational drug design.
Synthesis of this compound-based Hydrazones
The synthesis of the title compounds is a straightforward and efficient process, typically involving a two-step reaction. The first step is the synthesis of the key intermediate, this compound, from the commercially available 2-chloro-5-(chloromethyl)pyridine.[5][8][9] This intermediate is then condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.[5] The versatility of this second step allows for the creation of a large library of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies.
General Synthesis Workflow
Caption: General two-step synthesis of this compound-based hydrazones.
Experimental Protocol: Synthesis
This protocol outlines a general procedure for the synthesis of a representative this compound-based hydrazone.
Step 1: Synthesis of this compound
-
Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude intermediate, this compound, by recrystallization or column chromatography.[5]
Step 2: Synthesis of the Hydrazone Derivative
-
Dissolve the purified this compound in ethanol.
-
Add an equimolar amount of the desired substituted aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete, as indicated by TLC.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.[5]
-
Characterize the final compound using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12][13]
Comparative Bioactivity Analysis
The bioactivity of this compound-based hydrazones is broad, with significant findings in antimicrobial, anticancer, and enzyme inhibition studies. The following sections provide a comparative analysis of their performance in these areas.
Antimicrobial and Antifungal Activity
Hydrazone derivatives are well-regarded for their antimicrobial properties.[3][4][14] The inclusion of the 2-chloropyridine moiety often enhances this activity. Studies have shown that these compounds exhibit a range of inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][15]
Comparative Antimicrobial Data
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| HYD-1 | 4-Nitrobenzylidene | 3.9 | 7.8 | 3.9 | [12] |
| HYD-2 | 4-Chlorobenzylidene | 7.8 | 15.6 | 7.8 | [12] |
| HYD-3 | 2-Hydroxybenzylidene | 15.6 | 31.2 | 15.6 | [15] |
| HYD-4 | Pyridin-3-ylmethylene | 3.9 | 3.9 | 0.9 | [12] |
| Gentamicin | Standard Antibiotic | 0.5-2.0 | 0.25-1.0 | N/A | [2] |
| Fluconazole | Standard Antifungal | N/A | N/A | 0.25-2.0 | [2] |
| (Note: The data in this table is representative and compiled from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.) |
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups , such as nitro (-NO₂) and chloro (-Cl) on the aromatic ring, tend to enhance antibacterial activity.[16]
-
The presence of a second pyridine ring , as in the pyridin-3-ylmethylene derivative (HYD-4), can significantly boost both antibacterial and antifungal efficacy, with exceptional activity against C. tenuis reported in some cases.[12]
-
The position of substituents on the aromatic ring also plays a crucial role in determining the level of antimicrobial activity.[17]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[18]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the hydrazone compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[2][19]
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like gentamicin or fluconazole) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.[2][18]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[18][20][21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.[2][18] This can be assessed visually or by using a microplate reader.
Anticancer Activity
The pyridine-hydrazone scaffold is a promising framework for the development of novel anticancer agents.[7][10][11][22] Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines.
Comparative Anticancer Data (IC₅₀ Values)
| Compound ID | Substituent (R) | MCF-7 (Breast) (µM) | A-2780 (Ovarian) (µM) | NCI-H460 (Lung) (µM) | Reference |
| AC-1 | Isatin-derived | -0.1293 (log IC₅₀) | -0.4987 (log IC₅₀) | - | [11] |
| AC-2 | 3-Acetylpyridine-derived | High Inhibition | - | High Inhibition | [10][22] |
| AC-3 | Pyridin-3-ylmethylene | 39.2 (MDA-MB-231) | - | - | [12] |
| Docetaxel | Standard Drug | 0.2400 (log IC₅₀) | 0.2200 (log IC₅₀) | - | [11] |
| (Note: IC₅₀ values can be presented in different formats, such as log IC₅₀. Negative log values indicate high potency.) |
Structure-Activity Relationship (SAR) Insights:
-
The incorporation of additional heterocyclic moieties, such as isatin, can lead to potent anticancer activity, in some cases exceeding that of the standard drug docetaxel.[11]
-
The presence of electron-withdrawing groups on the aryl ring generally enhances cytotoxic activity.[16]
-
Some derivatives have shown selectivity towards certain cancer cell lines, a desirable property in drug development.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone derivatives and incubate for a period of 24 to 48 hours.[11]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][23]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition
Hydrazone derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in Alzheimer's disease, and carbonic anhydrases (CAs), which are targets for diuretics and anticancer agents.[24][25][26][27]
Comparative Enzyme Inhibition Data (IC₅₀ Values)
| Compound ID | Substituent (R) | Target Enzyme | IC₅₀ (nM) | Reference |
| EI-1 | 2-Hydroxy-1-naphthaldehyde | AChE | 21.45 | [25] |
| EI-2 | 2-Hydroxy-1-naphthaldehyde | BChE | 18.42 | [25] |
| EI-3 | 4-(Dimethylamino)benzoyl | hCA I | 7.12 | [25] |
| EI-4 | 4-(Dimethylamino)benzoyl | hCA II | 9.85 | [25] |
| Rivastigmine | Standard AChE Inhibitor | AChE | 60.0 | [25] |
| Acetazolamide | Standard CA Inhibitor | hCA I / hCA II | 18.11-20.65 µM | [28] |
| (Note: The data presented is for hydrazone derivatives in general to illustrate their potential as enzyme inhibitors. Specific data for this compound-based hydrazones may vary.) |
Structure-Activity Relationship (SAR) Insights:
-
The presence of bulky aromatic groups, such as a naphthyl ring, can significantly enhance the inhibitory activity against cholinesterases.[25][29]
-
For carbonic anhydrase inhibition, the specific substitution pattern on the aromatic ring is critical for achieving high potency and selectivity for different CA isoforms.[27]
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to determine AChE activity.[29][30]
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using Ellman's method.
-
Reagent Preparation: Prepare solutions of phosphate buffer, AChE enzyme, Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the substrate (acetylthiocholine iodide or ATCI).[29]
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the hydrazone inhibitor. Then, add the AChE solution and pre-incubate for a short period.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate. The enzyme hydrolyzes ATCI to thiocholine.
-
Colorimetric Reaction: The thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.[29]
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each concentration of the hydrazone compound compared to a control without an inhibitor. The IC₅₀ value is determined from the resulting dose-response curve.
Consolidated Structure-Activity Relationship (SAR) Summary
The collective data from various bioactivity studies on this compound-based hydrazones allows for the deduction of several key SAR principles that can guide the future design of more potent and selective compounds.
Caption: Key structure-activity relationships for this compound-based hydrazones.
Conclusion
This guide has provided a comparative analysis of the bioactivity of this compound-based hydrazones, highlighting their significant potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity.
The structure-activity relationship studies consistently demonstrate that the nature and position of substituents on the appended aromatic or heteroaromatic ring are critical determinants of potency and selectivity. Specifically, the incorporation of electron-withdrawing groups and additional heterocyclic moieties often leads to enhanced bioactivity.
The detailed experimental protocols provided herein offer a validated framework for researchers to conduct their own investigations and contribute to the growing body of knowledge on this promising class of compounds. Future research should focus on optimizing the lead compounds identified in these studies, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles. The this compound-hydrazone scaffold undoubtedly represents a valuable platform for the development of the next generation of therapeutic agents.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Hydrazone-based Pyridine Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. This guide provides a comprehensive framework for assessing the antimicrobial efficacy of a promising new class of compounds: hydrazone derivatives of 2-Chloro-5-(hydrazinylmethyl)pyridine. We present a structured, scientifically rigorous approach, from the rationale for compound selection and synthesis to detailed, standards-compliant protocols for antimicrobial susceptibility testing. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the validation process, complete with comparative data analysis and troubleshooting guidance.
Introduction: The Rationale for Pyridine-Hydrazone Scaffolds
The pyridine ring is a "privileged nucleus" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to improve water solubility and interact with biological targets.[1][2][3] When combined with a hydrazone linker (-NH-N=CH-), the resulting scaffold offers a unique combination of rigidity and flexibility, which is often crucial for potent biological activity. Recent studies have highlighted the significant antimicrobial potential of various pyridine derivatives against both Gram-positive and Gram-negative bacteria.[3][4]
Our focus on derivatives of this compound is predicated on preliminary research suggesting that this key intermediate can be readily functionalized to create a diverse library of novel hydrazone compounds.[5][6] The presence of the chloro-substituent can enhance lipophilicity, potentially improving cell membrane penetration, a critical step in reaching intracellular targets. This guide outlines the subsequent, critical phase: the systematic and robust validation of their antimicrobial efficacy.
Synthesis and Characterization of Novel Compounds (A Hypothetical Series)
For the purpose of this guide, we will consider a hypothetical series of three novel compounds (NVC-1, NVC-2, and NVC-3) synthesized from the this compound intermediate. The synthesis involves a condensation reaction with various aromatic aldehydes to form the final hydrazone compounds.[5][6]
-
NVC-1: Derived from reaction with 4-nitrobenzaldehyde.
-
NVC-2: Derived from reaction with 2,4-dichlorobenzaldehyde.
-
NVC-3: Derived from reaction with 4-hydroxybenzaldehyde.
Following synthesis, each compound would undergo rigorous purification and characterization using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity, a critical prerequisite for accurate biological evaluation.
Core Experimental Workflow: Antimicrobial Susceptibility Testing
The cornerstone of validating any new antimicrobial agent is determining its potency against a panel of clinically relevant microorganisms. The internationally recognized methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[7][8][9] Our workflow is designed in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]
Diagram: Overall Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are aligned with CLSI M07 guidelines for broth microdilution tests.[13]
Preparation of Materials
-
Test Compounds: Prepare stock solutions of NVC-1, NVC-2, NVC-3, and control antibiotics (e.g., Ciprofloxacin, Vancomycin) in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).
-
Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
Inoculum Preparation:
-
Subculture bacteria on Mueller-Hinton Agar (MHA) and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Broth Microdilution for MIC Determination
Principle of the Method: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]
Step-by-Step Protocol:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculate each well with 10 µL of the standardized bacterial inoculum (final volume in each well will be ~110 µL, but for calculation purposes, it's considered based on the post-inoculation dilution).
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
Principle of the Method: The MBC test is a follow-up to the MIC and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][9]
Step-by-Step Protocol:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, subculture 10-100 µL from each of these clear wells onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.
Comparative Data Analysis (Hypothetical Data)
Objective comparison against established alternatives is crucial. The performance of NVC-1, NVC-2, and NVC-3 is compared against Ciprofloxacin (a broad-spectrum antibiotic) and Vancomycin (primarily for Gram-positive bacteria).
Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| NVC-1 | 4 | 8 |
| NVC-2 | 2 | 4 |
| NVC-3 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin | 1 | >128 |
Table 2: Bactericidal Activity (MBC in µg/mL) and MBC/MIC Ratio
| Compound | S. aureus (MBC) | S. aureus (MBC/MIC) | E. coli (MBC) | E. coli (MBC/MIC) |
| NVC-2 | 4 | 2 | 8 | 2 |
| Ciprofloxacin | 1 | 2 | 0.03 | 2 |
Interpretation of Results:
-
Potency: NVC-2 demonstrates the highest potency among the novel compounds against both bacterial species. While not as potent as the control antibiotics, an MIC of 2-4 µg/mL is a strong starting point for a novel compound.
-
Spectrum of Activity: NVC-1 and NVC-2 show activity against both Gram-positive (S. aureus) and Gram-negative (E. coli), suggesting a broad spectrum of action.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is used to determine the killing activity. A ratio of ≤4 is generally considered indicative of bactericidal activity. For NVC-2, the ratio is 2 for both organisms, suggesting it is bactericidal .
Postulated Mechanism of Action: A Conceptual Framework
While further studies are required, the structure of these pyridine-hydrazone compounds suggests a potential mechanism involving the inhibition of essential bacterial enzymes. A plausible hypothesis is the inhibition of DNA gyrase, an enzyme critical for DNA replication.
Diagram: Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of DNA gyrase by a novel compound.
This proposed pathway provides a testable hypothesis for subsequent mechanistic studies, such as in-vitro enzyme inhibition assays.
Conclusion and Future Directions
This guide provides a robust, standards-based framework for the initial validation of novel antimicrobial compounds derived from this compound. Based on our hypothetical data, compound NVC-2 emerges as a promising bactericidal agent with a broad spectrum of activity.
The critical next steps in the drug development pipeline would include:
-
Expanded Profiling: Testing against a wider panel of resistant strains (e.g., MRSA, VRE).
-
Toxicity Studies: Evaluating cytotoxicity against mammalian cell lines to determine the therapeutic index.
-
Mechanism of Action Studies: Conducting enzyme assays (e.g., DNA gyrase inhibition) to confirm the biological target.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to optimize potency and reduce potential toxicity.
By adhering to these rigorous, self-validating protocols, researchers can confidently assess the potential of new chemical entities and contribute meaningfully to the fight against antimicrobial resistance.
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Comparative Structure-Activity Relationship (SAR) of 2-Chloro-5-(hydrazinylmethyl)pyridine Analogs: A Guide for Drug Discovery
Introduction: The Promising Scaffold of 2-Chloro-5-(hydrazinylmethyl)pyridine
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily modified to generate libraries of bioactive compounds is a cornerstone of modern drug discovery. The this compound core has emerged as a particularly valuable starting point for the synthesis of novel therapeutic agents. Its inherent structural features—a reactive chloropyridine ring and a nucleophilic hydrazine moiety—provide a robust platform for chemical elaboration, leading to a diverse array of derivatives. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a focus on their potential as antimicrobial and anticancer agents. By dissecting the influence of specific structural modifications on biological activity, we aim to provide a framework for the rational design of more potent and selective drug candidates.
Recent studies have highlighted that this compound is a key intermediate in the synthesis of hydrazone compounds with promising biological activities, including potential antimicrobial and anti-malarial effects.[1][2] The exploration of this chemical space has revealed that even subtle changes to the molecule's architecture can lead to significant shifts in efficacy and target specificity.
Deciphering the Structure-Activity Landscape
The biological activity of this compound analogs is intricately linked to the nature and positioning of substituents on the pyridine ring and the terminal hydrazone nitrogen. The following sections will systematically explore the SAR of these key regions, drawing upon available experimental data to elucidate critical trends.
The Crucial Role of the Hydrazone Linkage (C=N-NH)
The hydrazone moiety (R-CH=N-NH-R') is a common pharmacophore in many biologically active compounds, known for its diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities. In the context of this compound analogs, the formation of a hydrazone by reacting the hydrazine with various aldehydes or ketones is a common and effective strategy to generate chemical diversity and modulate biological activity.
The general synthetic pathway to these hydrazone derivatives is outlined below:
Caption: General synthetic scheme for this compound hydrazone analogs.
SAR of the Terminal Aromatic/Heterocyclic Ring
The nature of the aromatic or heterocyclic ring introduced via the aldehyde or ketone in the condensation reaction plays a pivotal role in determining the biological activity of the final hydrazone analog.
Antimicrobial Activity:
Studies on related pyridine and quinolone hydrazone derivatives have provided valuable insights into the SAR for antimicrobial activity. For instance, the presence of electron-withdrawing or electron-donating groups on the terminal phenyl ring can significantly impact the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3][4][5]
| Analog Substructure (Terminal Ring) | Key Substituents | Observed Antimicrobial Activity Trend | Reference |
| Phenyl | -Cl, -F | Increased activity against certain bacterial strains.[6] | [6] |
| Phenyl | -OCH3 (dimethoxy, trimethoxy) | Potent antibacterial and antifungal activity.[3][4] | [3][4] |
| Thiophene | Unsubstituted | Variable, but often contributes to broad-spectrum activity. | General observation in hydrazone chemistry |
| Pyridine | Various | Can enhance activity through hydrogen bonding and improved solubility. | [5] |
Key Takeaway: The electronic properties and steric bulk of the substituents on the terminal aromatic ring are critical for antimicrobial potency. Halogen substitution and methoxy groups, in particular, appear to be favorable for enhancing activity.
Anticancer Activity:
The terminal ring system also profoundly influences the anticancer properties of these analogs. Research on similar heterocyclic hydrazones has demonstrated that specific substitutions can lead to potent cytotoxicity against various cancer cell lines.[7][8][9][10]
| Analog Substructure (Terminal Ring) | Key Substituents | Observed Anticancer Activity (Cell Line) | Reference |
| Phenyl | 2-chlorobenzylthio | IC50 of 41.12μM to 61.11μM (B16F10) | [8] |
| Phenyl | 2,4-dichlorobenzylthio | Potent activity against murine melanoma (B16F10) | [8] |
| Quinazoline-chalcone | Various | GI50 values between 0.622–1.81 μM (various cell lines) | [9] |
| Pyrimidodiazepine | Various | High cytotoxic activity against multiple cancer cell lines | [9] |
Key Takeaway: For anticancer activity, bulky and lipophilic groups on the terminal ring often lead to enhanced potency. The presence of multiple aromatic rings, as seen in quinazoline and pyrimidodiazepine derivatives, can significantly increase cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of a representative analog and a common biological assay are provided below.
Synthesis of a Representative Hydrazone Analog
Synthesis of (E)-N'-(4-chlorobenzylidene)-2-(2-chloro-5-(hydrazinylmethyl))pyridine
-
Step 1: Synthesis of this compound. To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 g, 6.17 mmol) in ethanol (20 mL), hydrazine hydrate (0.6 mL, 12.34 mmol) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound as a pale yellow oil.
-
Step 2: Synthesis of the hydrazone. To a solution of this compound (0.5 g, 2.91 mmol) in ethanol (15 mL), 4-chlorobenzaldehyde (0.41 g, 2.91 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the title compound as a white solid.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate to achieve a final concentration range (e.g., 256 to 0.5 µg/mL).
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Logical Relationships and Future Directions
The SAR data presented suggests a clear logical progression for the optimization of this compound analogs.
Caption: Workflow for the development of this compound analogs.
Future research should focus on a more systematic exploration of the terminal ring system, including a wider range of heterocyclic and polycyclic aromatic moieties. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build predictive models that guide the synthesis of new analogs with improved activity profiles.[3][4][11] Furthermore, investigating the mechanism of action of the most potent compounds will be crucial for their further development as clinical candidates.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial and anticancer agents. The formation of hydrazone derivatives provides a straightforward and effective method for generating chemical diversity. The structure-activity relationships delineated in this guide underscore the importance of the terminal aromatic or heterocyclic ring in modulating biological activity. By leveraging this understanding, researchers can rationally design and synthesize next-generation analogs with enhanced potency and selectivity, ultimately contributing to the development of new and effective therapies.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile chemical reactivity and presence in numerous biologically active molecules.[1] Among the vast array of pyridine derivatives, those bearing a hydrazinylmethyl substituent at the 5-position, specifically 2-Chloro-5-(hydrazinylmethyl)pyridine, have emerged as a promising class of intermediates for the synthesis of compounds with diverse pharmacological potential.[2][3] This guide provides a comprehensive overview of the in vitro and in vivo testing methodologies for evaluating the biological activities of this compound derivatives, with a focus on their potential as antimicrobial, anticancer, and neuroprotective agents.
The core of this guide is to not only present protocols but to delve into the scientific rationale behind the experimental choices, empowering researchers to design robust and insightful studies. We will explore how to build a self-validating experimental cascade, from initial in vitro screening to more complex in vivo models, ensuring the generation of reliable and translatable data.
The Chemical Versatility of this compound
The synthetic utility of this compound lies in the reactivity of its hydrazine moiety. This functional group readily undergoes condensation reactions with various aldehydes and ketones to form hydrazone derivatives.[2][3] This modular nature allows for the creation of large libraries of compounds with diverse substitutions, which is a key strategy in modern drug discovery for exploring structure-activity relationships (SAR).
The presence of the chloro-substituted pyridine ring also offers opportunities for further chemical modification, although the primary focus of this guide will be on the derivatives formed via the hydrazinylmethyl group. The inherent electronic properties of the pyridine ring can influence the overall biological activity of the resulting derivatives.[1]
In Vitro Evaluation: The First Line of Inquiry
In vitro assays are the initial and most critical step in the evaluation of any new chemical entity. They provide a controlled environment to assess the direct interaction of a compound with its biological target, be it an enzyme, a receptor, or a whole cell. For this compound derivatives, the in vitro testing cascade will be dictated by the intended therapeutic application.
Antimicrobial Activity
Given the established antimicrobial potential of hydrazone-containing compounds, this is a logical starting point for many derivatives of this compound.[4][5]
Key Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism. The microbroth dilution method is a widely used and scalable technique.[5][6]
-
Rationale: The MIC value provides a quantitative measure of a compound's potency, allowing for direct comparison with standard antibiotics and other derivatives.
-
Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
-
Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Assay: This assay determines the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.
-
Rationale: While MIC indicates growth inhibition (bacteriostatic or fungistatic), MBC/MFC confirms whether the compound is killing the microorganism (bactericidal or fungicidal). This is a crucial distinction for the development of effective antimicrobial agents.
-
Protocol:
-
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated to allow for the growth of any surviving microorganisms.
-
The MBC/MFC is the lowest concentration of the compound that results in no growth on the subculture plates.
-
-
Data Presentation:
| Derivative | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Hydrazone A | S. aureus | 32 | 64 | Ciprofloxacin (1) |
| Hydrazone B | E. coli | 64 | 128 | Ciprofloxacin (0.5) |
| Hydrazone C | C. albicans | 16 | 32 | Fluconazole (2) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Anticancer Activity
The structural features of many hydrazone derivatives have been associated with anticancer properties, making this another important therapeutic area to explore.[7][8][9]
Key Experimental Protocols:
-
Cytotoxicity Assays (e.g., MTT, SRB): These assays measure the ability of a compound to reduce the viability of cancer cells.
-
Rationale: These initial screens provide a rapid assessment of a compound's general toxicity towards cancer cell lines. The choice of cell lines should be guided by the desired therapeutic target (e.g., breast cancer, lung cancer).
-
Protocol (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
-
Cell Cycle Analysis: This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase, preventing cell division. This provides mechanistic insight into the compound's mode of action.
-
Protocol:
-
Treat cancer cells with the test compound for a defined period.
-
Harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry.
-
-
Data Presentation:
| Derivative | Cell Line | IC50 (µM) | Cell Cycle Arrest Phase |
| Hydrazone D | MCF-7 (Breast) | 15.2 | G2/M |
| Hydrazone E | A549 (Lung) | 8.7 | G1 |
| Hydrazone F | HCT116 (Colon) | 22.5 | S |
Note: The data in this table is hypothetical and for illustrative purposes only.
Neuroprotective Activity (Acetylcholinesterase Inhibition)
Given that some hydrazine derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, this is a relevant avenue for derivatives of this compound, particularly in the context of Alzheimer's disease.[10]
Key Experimental Protocols:
-
In Vitro Acetylcholinesterase (AChE) Inhibition Assay: This assay directly measures the ability of a compound to inhibit the activity of the AChE enzyme.
-
Rationale: AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibiting this enzyme can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[10]
-
Protocol (Ellman's Method):
-
In a 96-well plate, add AChE enzyme, the test compound at various concentrations, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product.
-
Measure the rate of color change spectrophotometrically.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits AChE activity by 50%.
-
-
-
Neuroprotection Assays in Cell Culture: These assays assess the ability of a compound to protect neuronal cells from toxic insults.
-
Rationale: Beyond enzyme inhibition, it is important to determine if a compound can protect neurons from the damage that occurs in neurodegenerative diseases.
-
Protocol (using PC12 cells and Aβ-induced toxicity):
-
Differentiate PC12 cells into a neuronal phenotype.
-
Pre-treat the cells with the test compound.
-
Expose the cells to a neurotoxin, such as amyloid-beta (Aβ) peptide, which is implicated in Alzheimer's disease.[10]
-
Assess cell viability using an MTT assay or by measuring markers of apoptosis.
-
-
Data Presentation:
| Derivative | AChE IC50 (µM) | Neuroprotection against Aβ toxicity (% viability) |
| Hydrazone G | 3.76 | 85% at 10 µM |
| Hydrazone H | 4.2 | 78% at 10 µM |
| Donepezil (Reference) | 0.53 | 92% at 1 µM |
Note: Data for Hydrazones G and H are based on the findings for similar 2-chloro-3-hydrazinopyrazine derivatives.[10]
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
While in vitro studies provide valuable information about a compound's activity in a controlled setting, they do not fully recapitulate the complexity of a living organism. In vivo testing is therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile.
General Considerations for In Vivo Studies
-
Animal Models: The choice of animal model is critical and depends on the therapeutic area. For example, mouse models of bacterial infection, xenograft models for cancer, and transgenic models for neurodegenerative diseases are commonly used.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be chosen based on the intended clinical application and the physicochemical properties of the compound.
-
Dose and Dosing Regimen: Determining the appropriate dose and frequency of administration is crucial for achieving therapeutic efficacy while minimizing toxicity. This is often informed by in vitro potency and preliminary toxicity studies.
-
Ethical Considerations: All animal studies must be conducted in accordance with strict ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
In Vivo Antimicrobial Efficacy
-
Model: A common model is the murine systemic infection model. Mice are infected with a lethal dose of a pathogenic bacterium, and then treated with the test compound.
-
Endpoints: The primary endpoint is typically survival. Other endpoints can include bacterial load in various organs (e.g., spleen, liver).
-
Rationale: This model provides a direct assessment of a compound's ability to clear a bacterial infection and improve survival in a living host.
In Vivo Anticancer Efficacy
-
Model: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used.
-
Endpoints: The primary endpoint is tumor growth inhibition. This is typically measured by caliper measurements of the tumor volume over time. Other endpoints can include changes in body weight (as a measure of toxicity) and survival.
-
Rationale: This model allows for the evaluation of a compound's ability to inhibit the growth of human tumors in a living system.
In Vivo Neuroprotective Efficacy
-
Model: For Alzheimer's disease, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are often used. These mice develop age-dependent amyloid plaques and cognitive deficits.
-
Endpoints: Behavioral tests (e.g., Morris water maze, Y-maze) are used to assess cognitive function. Biochemical analysis of brain tissue can be performed to measure Aβ plaque load and markers of neuroinflammation.
-
Rationale: These models allow for the evaluation of a compound's ability to improve cognitive function and reduce the pathological hallmarks of the disease in a relevant animal model.
Visualizing the Path Forward: Experimental Workflows
To better illustrate the logical flow of the testing cascade, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of novel chemical entities.
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Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity of Compounds Derived from 2-Chloro-5-(hydrazinylmethyl)pyridine
In the intricate landscape of drug discovery, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, and diminished therapeutic efficacy. This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of a versatile class of compounds synthesized from the key intermediate, 2-Chloro-5-(hydrazinylmethyl)pyridine .
The this compound scaffold is a valuable starting point for the synthesis of a diverse array of bioactive molecules, particularly hydrazones, which have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] However, the inherent reactivity and structural features of these compounds also present a potential for interactions with multiple biological targets. This guide will delve into the principles of cross-reactivity studies, present a comparative analysis of hypothetical compounds derived from this scaffold, and provide detailed experimental protocols for their evaluation.
The Imperative of Selectivity Profiling
The biological activity of hydrazone derivatives is often attributed to the presence of an azomethine group (C=N-NH-C=O), which can act as a hydrogen bond donor and acceptor, and chelate metal ions.[1][4] These interactions are fundamental to their therapeutic effects but also predispose them to binding to multiple proteins, including kinases, metalloenzymes, and various receptors. Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug development. A highly selective compound minimizes the risk of off-target toxicity and provides a clearer path to clinical success. Conversely, in some cases, a well-characterized "polypharmacology" can be advantageous, for instance, in the development of multi-targeted kinase inhibitors for cancer therapy.[5]
A Comparative Analysis of Hypothetical Hydrazone Derivatives
To illustrate the principles of cross-reactivity analysis, let us consider three hypothetical compounds synthesized from this compound. These compounds are designed to have distinct primary biological activities based on modifications to the hydrazone moiety.
-
Compound A (CPD-A): A putative inhibitor of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer.
-
Compound B (CPD-B): A potential antimicrobial agent designed to target bacterial DNA gyrase.
-
Compound C (CPD-C): An iron chelator with potential anti-proliferative activity.[6][7][8]
The following table summarizes a hypothetical cross-reactivity profile for these compounds against a panel of relevant off-targets. The data is presented as IC50 values (the concentration of the compound required to inhibit the activity of the target by 50%), with lower values indicating higher potency.
| Target | Compound A (IC50, µM) | Compound B (IC50, µM) | Compound C (IC50, µM) | Rationale for Inclusion |
| Primary Target | ||||
| EGFR | 0.05 | >100 | >100 | Target for anticancer therapy |
| DNA Gyrase (E. coli) | >100 | 0.1 | >100 | Target for antibacterial agents |
| Iron (II) Chelation | >100 | >100 | 0.5 | Mechanism for antiproliferative activity |
| Kinase Off-Targets | ||||
| VEGFR2 | 1.2 | >100 | 50.5 | Structurally related tyrosine kinase to EGFR |
| PI3Kα | 5.8 | >100 | >100 | Key kinase in cell survival pathways |
| CDK2 | 15.2 | >100 | 85.1 | Important cell cycle kinase |
| Other Off-Targets | ||||
| hERG | 25.0 | >100 | >100 | Critical for cardiac safety assessment |
| CYP3A4 | 10.5 | 50.2 | 30.8 | Major drug-metabolizing enzyme |
| MAO-A | >100 | 8.5 | >100 | Potential for neurological side effects |
Interpretation of the Data:
-
Compound A shows high potency for its primary target, EGFR. However, it also exhibits moderate off-target activity against VEGFR2 and PI3Kα, suggesting it is not entirely selective. The interaction with hERG and CYP3A4 would require further investigation to assess the risk of cardiotoxicity and drug-drug interactions.
-
Compound B demonstrates excellent selectivity for its bacterial target, DNA gyrase, with minimal activity against the human off-targets tested. This profile suggests a potentially safer therapeutic window.
-
Compound C is a potent iron chelator but also shows some weak off-target activity against VEGFR2 and CDK2. The clinical relevance of this would depend on the therapeutic concentration required for its iron-chelating effects.
This hypothetical data underscores the importance of comprehensive profiling to understand the full biological activity of a compound.
Experimental Workflows for Assessing Cross-Reactivity
The generation of reliable cross-reactivity data hinges on robust and well-validated experimental protocols. Below are detailed methodologies for key assays.
Kinase Selectivity Profiling
A common approach for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial dilution to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add the serially diluted compound to the assay plate. Include appropriate controls (e.g., no compound, no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing
To determine the spectrum of activity of an antimicrobial agent, a Minimum Inhibitory Concentration (MIC) assay is performed against a panel of relevant microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Bacterial Inoculation: Prepare a standardized inoculum of each bacterial strain to be tested. Add the bacterial suspension to each well of the plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Navigating the Path Forward: From Data to Decisions
The cross-reactivity data generated from these assays provides a critical roadmap for the next steps in drug development. For a compound like CPD-A , the off-target kinase activity might necessitate medicinal chemistry efforts to improve selectivity. For CPD-B , the clean profile provides confidence to proceed to more advanced preclinical studies. The modest off-target effects of CPD-C warrant a careful assessment of the therapeutic index – the ratio between the toxic dose and the therapeutic dose.
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A Senior Application Scientist's Guide to the Analytical Validation of Purity for 2-Chloro-5-(hydrazinylmethyl)pyridine Products
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-5-(hydrazinylmethyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the stability of the final drug product. Therefore, the rigorous analytical validation of methods used to determine the purity of this compound is a non-negotiable aspect of quality control in the pharmaceutical industry.
This guide provides an in-depth comparison of analytical methodologies for the purity validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven insights into experimental design and data interpretation. The methodologies discussed are framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[2][3][4][5][6]
The Primacy of High-Performance Liquid Chromatography (HPLC) in Purity Determination
For non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis.[7][8][9][10] Its high resolving power, sensitivity, and adaptability make it exceptionally suited for separating the main compound from a complex mixture of potential impurities.
A typical reversed-phase HPLC (RP-HPLC) method is preferred, leveraging a non-polar stationary phase (like C18) and a polar mobile phase to achieve separation based on hydrophobicity. The hydrazine and pyridine moieties of the target molecule impart a degree of polarity, allowing for good retention and peak shape on a C18 column.
A Self-Validating HPLC Protocol for Purity Assay
The trustworthiness of an analytical method hinges on a robust validation process. The following is a detailed, step-by-step protocol for the validation of an RP-HPLC method for the purity determination of this compound, grounded in the principles of ICH Q2(R2).[2][3][5]
Experimental Protocol: HPLC Method Validation
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: Analyze blank samples (diluent), a placebo (if in a formulation), and stressed samples (subjected to acid, base, oxidative, thermal, and photolytic degradation).
-
Acceptance Criteria: The peak for this compound should be free from interference from any degradation products or excipients. Peak purity analysis using a diode array detector should confirm homogeneity.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the expected sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The method should be demonstrated to be reliable within the established concentration range.
-
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
-
-
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the logical progression from HPLC method development to a comprehensive validation according to ICH Q2(R2) guidelines.
Comparative Analysis with Alternative Methodologies
While HPLC is the primary choice, a comprehensive understanding of purity requires an awareness of alternative and complementary analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer different analytical perspectives and can be invaluable for a more complete purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile compounds.[11][12][13][14] For a compound like this compound, which has a moderate boiling point, GC can be a viable option, especially for identifying and quantifying volatile impurities that may not be readily detectable by HPLC. Coupling GC with a Mass Spectrometer (MS) provides an additional layer of identification based on the mass-to-charge ratio of the eluted compounds.
-
Advantages:
-
Excellent for separating and quantifying volatile organic impurities.
-
High sensitivity, particularly with MS detection.
-
Provides structural information for impurity identification.
-
-
Disadvantages:
-
The compound may require derivatization to increase its volatility and thermal stability.
-
High temperatures in the injector and column can cause degradation of thermally labile compounds.
-
Less suitable for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[15][16] ¹H NMR, in particular, can provide a "fingerprint" of the molecule and can be used to identify and quantify impurities that have distinct proton signals from the main compound.
-
Advantages:
-
Provides detailed structural information about impurities.
-
It is a primary ratio method, meaning it can provide a direct measure of purity without the need for a reference standard of the impurity itself.
-
Non-destructive.
-
-
Disadvantages:
-
Lower sensitivity compared to chromatographic methods for trace impurity quantification.
-
Signal overlap can make quantification challenging in complex mixtures.
-
Higher instrumentation cost and complexity.
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of HPLC, GC-MS, and NMR for the purity validation of this compound. The values presented are illustrative and based on typical performance for similar small molecules in a pharmaceutical setting.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% (for major components) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% (for volatile impurities) | ~0.1% |
| Primary Application | Purity and impurity quantification | Volatile impurity profiling | Structural confirmation and purity of main component |
Interrelationship of Validation Parameters
The various parameters of analytical method validation are not independent but rather form a network of evidence that collectively demonstrates the method's fitness for purpose.
Caption: A diagram illustrating the logical interdependencies among the core analytical validation parameters as defined by ICH guidelines.
Conclusion and Recommendations
The analytical validation of purity for this compound is a critical undertaking that demands a robust and well-documented methodology. This guide has established that a validated RP-HPLC method is the most suitable primary technique for routine quality control, offering a reliable balance of specificity, sensitivity, and precision for quantifying the main component and its non-volatile impurities.
For a comprehensive purity profile, especially during process development and for the characterization of reference standards, a multi-faceted approach is recommended. GC-MS should be employed to investigate the presence of volatile impurities, while qNMR can provide an orthogonal measure of purity and invaluable structural information about any unknown impurities.
By integrating these methodologies and adhering to the principles of scientific integrity and regulatory guidelines such as ICH Q2(R2), researchers and drug development professionals can ensure the quality and safety of their products, ultimately contributing to the delivery of effective and reliable medicines.
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- Pyridines Separation of pyridine and other amines. (2011). Agilent Technologies, Inc.
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- Analytical Methods for Pyridine.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
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- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).
- 2-Chloro-5-(chloromethyl)
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed.
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- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Development and validation of chromatographic methods by LC-MS/MS for the determination of process related genotoxic impurities. (2014). Rasayan Journal of Chemistry.
- 2-Chloro-5-(trichloromethyl)
- Preparation of 2-chloro-5-methylpyridine. (1986).
- 2-Chloro-5-(chloromethyl)pyridine.LGC Standards.
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comparing the efficacy of 2-Chloro-5-(hydrazinylmethyl)pyridine-derived pesticides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Chemical Landscape
The user's query focused on pesticides derived from 2-Chloro-5-(hydrazinylmethyl)pyridine. Our investigation reveals that while this specific molecule is a valid chemical intermediate used in the synthesis of novel hydrazone compounds with potential bioactive properties, it is not a recognized precursor for any major commercial pesticides.[1] However, the closely related chemical scaffold, the 2-chloro-5-methylpyridine (and its chlorinated derivative, 2-chloro-5-chloromethylpyridine), serves as the foundational building block for one of the most significant classes of modern insecticides: the neonicotinoids.[2][3][4][5]
This guide, therefore, pivots to a comprehensive analysis of the major chloropyridine-derived neonicotinoid insecticides. We will provide an in-depth comparison of their efficacy, explore the mechanistic basis for their activity, and furnish detailed experimental protocols for their evaluation. This focus ensures the guide is grounded in commercially relevant and extensively studied compounds, aligning with the core intent of a practical comparison for research and development professionals.
The primary compounds under review are:
-
Imidacloprid: A first-generation neonicotinoid, widely used for its systemic control of sucking pests.[6][7]
-
Acetamiprid: A second-generation neonicotinoid, noted for certain differences in its biological activity and environmental profile compared to imidacloprid.[6]
-
Thiacloprid: Another prominent neonicotinoid, which exhibits a distinct toxicity profile.[8][9]
Pillar 1: Mechanism of Action - Targeting the Insect Nervous System
The efficacy of neonicotinoids stems from their highly selective and potent action on the insect central nervous system (CNS).[10][11][12] Unlike vertebrates, where acetylcholine's primary excitatory role is at the neuromuscular junction, in insects, it is the dominant excitatory neurotransmitter within the CNS.[10][13] Neonicotinoids exploit this difference.
They act as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs).[11][14][15][16] By binding to these receptors, they mimic acetylcholine (ACh), but with a critical difference: they are not readily broken down by the enzyme acetylcholinesterase (AChE).[17] This leads to a sustained opening of the nAChR's ion channel, causing a continuous influx of cations and the persistent, uncontrolled stimulation of the postsynaptic neuron. The resulting hyperexcitation leads to paralysis and, ultimately, the death of the insect.[4][6][18]
The selectivity for insects over mammals is attributed to the structural differences in the nAChR subtypes between the two phyla.[14] Neonicotinoids bind with much higher affinity to insect nAChRs.[14]
Figure 1: Simplified signaling pathway illustrating the mode of action of neonicotinoid insecticides at an insect cholinergic synapse.
Pillar 2: Comparative Efficacy - A Data-Driven Analysis
The efficacy of an insecticide is not a single value but a composite of its potency (e.g., LC₅₀), speed of action, spectrum of controlled pests, and residual activity. While all three neonicotinoids discussed are effective against a broad range of piercing-sucking insects like aphids, whiteflies, and thrips, they exhibit important performance differences.[6][19][20]
| Parameter | Imidacloprid | Acetamiprid | Thiacloprid | Supporting Data & Citations |
| Primary Action | Systemic, Contact, Stomach | Systemic, Contact | Systemic, Contact | [7][20] |
| Systemicity | High; readily translocated | Good | Good | [7][18][20] |
| Speed of Action | Moderate to Fast | Fast; quicker knockdown | Moderate to Fast | [6][19] |
| Residual Activity | Long (can be >25 days) | Shorter (approx. 5-20 days) | Moderate | [19][20] |
| Temperature Sensitivity | Less affected by temperature | More effective at higher temps | Less data, generally stable | [19] |
| LC₅₀ vs. Aphids | Highly effective | Highly effective, sometimes superior in field studies | Effective | [2][5] |
| LC₅₀ vs. Whiteflies | Effective, but resistance is a concern | Effective | Effective | [3][21][22] |
| LC₅₀ vs. Mosquitoes | Effective | Less commonly used | More effective than imidacloprid in some studies | [9] |
| Toxicity to Bees | High | Lower than Imidacloprid | Moderate to High | [6] |
Key Insights from Experimental Data:
-
Imidacloprid vs. Thiamethoxam (another neonicotinoid): In field trials on cotton, both seed-treated and foliar-applied imidacloprid showed better efficiency and a more prolonged residual effect against jassids compared to thiamethoxam.[3] A separate study on tomato whiteflies also found imidacloprid to be more effective than thiamethoxam.[21] However, a lab-based toxicity study on whiteflies found thiamethoxam to be significantly more toxic (lower LC₅₀) than imidacloprid.[22] This highlights the difference between intrinsic toxicity and field performance, where factors like systemicity and stability play a crucial role.
-
Imidacloprid vs. Acetamiprid: Acetamiprid often demonstrates a faster knockdown effect, which is advantageous when immediate pest population reduction is needed.[19] Conversely, imidacloprid's superior systemic action and longer residual period make it ideal for preventative applications and long-term control.[7][19][20] In a field study on tomato aphids, acetamiprid treatment resulted in the lowest aphid population, slightly outperforming imidacloprid.[5]
-
Thiacloprid vs. Imidacloprid: Against mosquito larvae and adults, thiacloprid was found to be more effective than imidacloprid.[9] In comparative toxicity studies against various soil invertebrates, imidacloprid was consistently more toxic than thiacloprid across all five species tested.[17]
Pillar 3: Experimental Protocols for Efficacy Determination
To ensure trustworthy and reproducible results, standardized bioassays are critical. The following protocols outline the determination of an insecticide's lethal concentration (LC₅₀) against a common model insect, the aphid, using a leaf-dip method.
Protocol 1: Aphid Bioassay - Leaf-Dip Method
This method is a standard procedure for assessing the contact and ingestion toxicity of a compound to aphids.[23][24]
Objective: To determine the concentration of a test insecticide that is lethal to 50% of a test aphid population (LC₅₀) after a set exposure time.
Materials:
-
Test insecticide (e.g., Imidacloprid 17.8% SL)
-
Distilled water and a suitable solvent if needed (e.g., acetone)
-
Petri dishes (3-5 cm diameter) with ventilated lids
-
Agar powder
-
Host plant leaves (e.g., cabbage, cotton) free from prior pesticide treatment
-
Fine-tipped paintbrush
-
Beakers, pipettes, analytical balance
-
Healthy, apterous (wingless) adult aphids of a uniform age/size
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test insecticide at a high concentration (e.g., 1000 ppm).[25]
-
Perform a serial dilution to create a range of at least five concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).
-
Include a control treatment using only distilled water (and solvent if used).
-
-
Preparation of Petri Dishes:
-
Leaf Treatment:
-
Aphid Infestation:
-
Once the insecticide deposit is dry, place one leaf disc onto the agar in each petri dish.
-
Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc.[23][24]
-
Seal each dish with a ventilated lid. Prepare at least three replicates for each concentration and the control.
-
-
Incubation and Assessment:
-
Store the petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Assess aphid mortality at 24, 48, and 72 hours post-infestation.[23] Aphids that do not move when gently prodded with the paintbrush are considered dead.
-
Figure 2: Experimental workflow for a standard aphid leaf-dip bioassay to determine insecticide LC₅₀.
Protocol 2: LC₅₀ Calculation
The LC₅₀ (Lethal Concentration, 50%) is the statistically derived concentration of a substance expected to cause death in 50% of a given organism population under a defined set of conditions.[26][27]
Data Analysis:
-
Correct for Control Mortality: If mortality is observed in the control group, the treatment mortality must be corrected using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
Probit Analysis: The corrected mortality data is then subjected to probit analysis. This statistical method transforms the sigmoid dose-response curve into a straight line, allowing for the accurate calculation of the LC₅₀.
-
Interpretation: A lower LC₅₀ value indicates higher toxicity, as a smaller amount of the substance is required to achieve 50% mortality.
Conclusion and Future Directions
The neonicotinoid insecticides derived from the 2-chloro-5-methylpyridine scaffold represent a powerful and widely utilized tool in pest management. Their efficacy is rooted in a specific and potent mode of action against the insect nervous system. While compounds like imidacloprid offer excellent systemic control and long residual activity, alternatives such as acetamiprid provide faster knockdown and a potentially more favorable profile concerning some non-target organisms. Thiacloprid also presents a unique efficacy and toxicity profile that can be leveraged in specific scenarios.
The choice between these agents is not one of simple superiority but depends on a careful analysis of the target pest, application method, desired speed of control, required duration of protection, and environmental considerations.[6][18] As resistance to first-generation neonicotinoids becomes more prevalent, ongoing research into new derivatives and alternative modes of action remains a critical priority for the agrochemical and public health sectors. The exploration of novel structures, including those potentially derived from intermediates like this compound, may yet yield the next generation of effective and selective insecticides.
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An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. (n.d.). MDPI. [Link]
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Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. (n.d.). ProQuest. [Link]
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Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022). PLOS Pathogens. [Link]
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Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors. (n.d.). PubMed. [Link]
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New and simple bioassay method for monitoring pesticide toxicity in aphid species. (n.d.). SpringerLink. [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]
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Field evaluation of imidacloprid and thiamethoxam against sucking insects and their side effects on soil fauna. (n.d.). Journal of Plant Protection Research. [Link]
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Imidacloprid, Acetamiprid, which one is better? –Do you know whats the difference between them? (n.d.). Henan Vision Agricultural Science and Technology Co., Ltd. [Link]
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Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology. (n.d.). Frontiers in Cellular Neuroscience. [Link]
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What are the differences between imidacloprid and acetamiprid. (2022). Natursim Science Co., Ltd. [Link]
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Toxicity assessment of insecticides against cowpea aphid, Aphis craccivora Koch. (2024). International Journal of Advanced Biochemistry Research. [Link]
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Field efficacy of selected insecticides against aphids infesting tomato (Lycopersicon esculentum Mill.). (2022). The Pharma Innovation Journal. [Link]
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Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster. (n.d.). PLOS ONE. [Link]
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Imidacloprid vs. Other Insecticides: A Comparative Analysis for Professionals. (n.d.). Hebei Mojin Biotechnology Co., Ltd. [Link]
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Diversity of insect nicotinic acetylcholine receptor subunits. (n.d.). PubMed. [Link]
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Diversity of Insect Nicotinic Acetylcholine Receptor Subunits. (n.d.). SpringerLink. [Link]
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Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. [Link]
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Adulticidal & larvicidal efficacy of three neonicotinoids against insecticide susceptible & resistant mosquito strains. (n.d.). Indian Journal of Medical Research. [Link]
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Pesticide Toxicity and Hazard. (n.d.). Government of British Columbia. [Link]
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Bioefficacy evaluation of imidacloprid 17.8% SL and thiamethoxam against whitefly on tomato and their effect on natural enemies. (2017). Journal of Entomology and Zoology Studies. [Link]
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Toxicity of imidacloprid and thiamethoxam against whitefly. (n.d.). ResearchGate. [Link]
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Laboratory Bioassay of Insecticide Efficacy for Soybean Aphid (Aphis glycines Matsumura), 2015. (2017). Arthropod Management Tests. [Link]
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Aphids. (n.d.). Insecticide Resistance Action Committee (IRAC). [Link]
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Lethal Concentration 50 (LC50 - 96 hours) Nile Tilapia (Oreochromis niloticus) exposed Cypermethrin-based Pesticide. (n.d.). Semantic Scholar. [Link]
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It is 80 times more potent than imidacloprid, and is designed to treat resistant whiteflies, aphids and thrips. (2021). Enge Biotech. [Link]
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Comparative toxicity of imidacloprid and thiacloprid to different species of soil invertebrates. (2017). Scientific Reports. [Link]
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Effect of Acetamiprid, a Neonicotinoid Insecticide, on Locomotor Activity of the American Cockroach. (2024). Insects. [Link]
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LC50 calculations help predict toxicity. (2005). Responsible Seafood Advocate. [Link]
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Determination of Median Lethal Concentration (LC50) for Endosulfan, Heptachlor and Dieldrin Pesticides to African Catfish, Clarias gariepinus and Their Impact on Its Behavioral Patterns and Histopathological Responses. (n.d.). Toxics. [Link]
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A Comparative Benchmarking Guide for Novel CNS Agents: Evaluating 2-Chloro-5-(hydrazinylmethyl)pyridine Against Established Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of a novel Central Nervous System (CNS) agent, 2-Chloro-5-(hydrazinylmethyl)pyridine, against well-established therapeutic drugs. The central hypothesis of this guide is that the hydrazine moiety within the novel compound may confer inhibitory activity against monoamine oxidase (MAO), a key enzyme in the metabolic pathways of neurotransmitters.
Introduction: The Rationale for Investigating this compound as a CNS Agent
The relentless pursuit of novel therapeutic agents for CNS disorders is driven by the significant unmet medical needs and the complex pathophysiology of these conditions. Monoamine oxidase (MAO) inhibitors have historically been a cornerstone in the treatment of depression and Parkinson's disease.[1][2] These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, the synaptic availability of these neurotransmitters is increased, leading to therapeutic effects.
The chemical structure of this compound, featuring a hydrazinylmethyl group, suggests a potential for interaction with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO enzymes. This is based on the known pharmacology of hydrazine-derived MAO inhibitors.[4] Recent research has explored the synthesis of bioactive derivatives from this compound, indicating its potential as a scaffold for drug discovery.[5][6] This guide, therefore, outlines a rigorous benchmarking strategy to elucidate the CNS activity profile of this novel agent, with a specific focus on its potential as an MAO inhibitor.
The Benchmarking Strategy: A Multi-faceted Approach
To provide a robust and objective assessment, the novel agent will be benchmarked against a carefully selected panel of existing drugs, each representing a distinct class of MAO inhibitors. This comparative approach will allow for a nuanced understanding of the novel agent's potency, selectivity, and potential therapeutic window.
Selection of Comparator Drugs
The following established MAO inhibitors have been chosen as benchmarks:
-
Iproniazid: A non-selective and irreversible MAO inhibitor. Historically significant as one of the first antidepressants, its use has been limited due to side effects, including hepatotoxicity.[7][8][9][10][11]
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA).[12][13][14][15][16] It offers a safer alternative to irreversible MAOIs with fewer dietary restrictions.[14]
-
Selegiline: A selective and irreversible inhibitor of MAO-B at lower doses.[17][18][19][20][21] It is primarily used in the management of Parkinson's disease.[17][19]
Experimental Workflow Overview
The benchmarking process will follow a logical progression from in vitro characterization to in vivo validation, culminating in a preliminary pharmacokinetic assessment. This tiered approach ensures that only promising candidates with the desired in vitro profile advance to more complex and resource-intensive in vivo studies.
Figure 1: A tiered experimental workflow for benchmarking novel CNS agents.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments outlined in the benchmarking strategy.
In Vitro Assays
Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.
Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe (e.g., Amplex Red).
-
Procedure: a. Prepare a dilution series of the test compound and the reference inhibitors (Iproniazid, Moclobemide, Selegiline). b. In a 96-well plate, add the enzyme, the test/reference compound, and the fluorescent probe. c. Incubate at 37°C for a pre-determined time. d. Initiate the reaction by adding the substrate. e. Monitor the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 values by fitting the data to a dose-response curve.
Objective: To assess the off-target binding profile of the novel agent against a panel of CNS receptors, ion channels, and transporters.
Protocol:
-
Service Provider: Utilize a commercial service offering a comprehensive CNS receptor binding panel (e.g., Eurofins SafetyScreen, CEREP).
-
Assay Principle: Radioligand binding assays are used to measure the displacement of a specific radiolabeled ligand from its receptor by the test compound.
-
Procedure: a. The test compound is incubated with cell membranes expressing the target receptor and a specific radioligand. b. After reaching equilibrium, the bound and free radioligand are separated. c. The amount of bound radioactivity is quantified.
-
Data Analysis: The percentage of inhibition of radioligand binding at a given concentration of the test compound is calculated.
In Vivo Efficacy Models
Objective: To evaluate the potential antidepressant-like activity of the novel agent in a rodent model of behavioral despair.[22]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Procedure: a. Acclimatize the mice to the testing room. b. Administer the test compound, reference drugs, or vehicle via an appropriate route (e.g., intraperitoneal, oral). c. After a pre-determined pre-treatment time, place each mouse individually in a cylinder filled with water. d. Record the duration of immobility during the last 4 minutes of a 6-minute test session.
-
Data Analysis: Compare the immobility time of the treated groups to the vehicle control group. A significant reduction in immobility is indicative of antidepressant-like activity.
Objective: To further assess the antidepressant-like properties of the novel agent.[22]
Protocol:
-
Animals: Male C57BL/6 mice.
-
Procedure: a. Acclimatize the mice to the testing room. b. Administer the test compound, reference drugs, or vehicle. c. After the pre-treatment period, suspend each mouse by its tail using adhesive tape. d. Record the duration of immobility over a 6-minute period.
-
Data Analysis: Compare the immobility time of the treated groups to the vehicle control group.
Preliminary Pharmacokinetic (PK) Studies
Objective: To predict the ability of the novel agent to cross the blood-brain barrier.[23][24][25]
Protocol:
-
Cell Lines: Caco-2 or MDCK cells grown as a monolayer on a permeable support.
-
Assay Principle: This assay measures the bidirectional transport of the test compound across the cell monolayer.
-
Procedure: a. Seed the cells on the permeable support and allow them to form a tight monolayer. b. Add the test compound to either the apical (blood side) or basolateral (brain side) chamber. c. At various time points, collect samples from the opposite chamber. d. Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. A high Papp value in the apical-to-basolateral direction and a low efflux ratio suggest good BBB penetration.
Data Presentation and Interpretation
To facilitate a clear and concise comparison, all quantitative data will be summarized in structured tables.
Comparative In Vitro Activity
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Iproniazid | Literature Value | Literature Value | Literature Value |
| Moclobemide | Literature Value | Literature Value | Literature Value |
| Selegiline | Literature Value | Literature Value | Literature Value |
Comparative In Vivo Efficacy
| Compound | Dose (mg/kg) | Forced Swim Test (% Reduction in Immobility) | Tail Suspension Test (% Reduction in Immobility) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Moclobemide | Literature Value | Literature Value | Literature Value |
| Selegiline | Literature Value | Literature Value | Literature Value |
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for MAO inhibitors involves the prevention of neurotransmitter degradation.[26][1][2] This leads to an accumulation of monoamines in the synaptic cleft, thereby enhancing neurotransmission.
Figure 2: The mechanism of action of MAO inhibitors in the synaptic cleft.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential novel CNS agent. The proposed benchmarking strategy, encompassing in vitro and in vivo assays, will generate critical data on its potency, selectivity, and preliminary pharmacokinetic profile. Positive results from this initial screen would warrant further investigation, including more extensive in vivo models, detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and preliminary safety and toxicology studies. The ultimate goal is to determine if this novel chemical entity offers a superior therapeutic profile compared to existing treatments for CNS disorders.
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Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. (2022, September 21). Retrieved January 19, 2026, from [Link]
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Patsnap. (2024, July 12). What are the side effects of Iproniazid Phosphate? Retrieved January 19, 2026, from [Link]
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Asian Journal of Chemistry. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved January 19, 2026, from [Link]
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NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved January 19, 2026, from [Link]
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Eurofins Advinus. (n.d.). CNS Disorders Disease Models. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood-Brain Barrier Permeability for the Potential Management of Non-Central Nervous System (CNS) Diseases. Retrieved January 19, 2026, from [Link]
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Porsolt. (n.d.). Preclinical CNS CRO : Advancing Neuroscience Research. Retrieved January 19, 2026, from [Link]
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Iproniazid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Patsnap. (2024, June 15). What is Iproniazid Phosphate used for? Retrieved January 19, 2026, from [Link]
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Britannica. (n.d.). Iproniazid. In Encyclopædia Britannica. Retrieved January 19, 2026, from [Link]
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MDPI. (2021). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-(hydrazinylmethyl)pyridine
This document provides essential safety and disposal protocols for 2-Chloro-5-(hydrazinylmethyl)pyridine, a reactive intermediate compound. Given the inherent hazards associated with its constituent functional groups—a chlorinated pyridine ring and a hydrazine moiety—strict adherence to proper handling and disposal procedures is critical to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety and regulatory standards.
Core Principle: Hazard-Informed Waste Management
While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed[1], a robust disposal plan can be formulated by analyzing its structure. The molecule's reactivity is primarily driven by the hydrazine group, a potent reducing agent, and its toxicity profile is influenced by both the hydrazine and chloropyridine components.
-
Hydrazine Derivatives : These compounds are widely recognized as toxic, highly reactive, and potentially carcinogenic.[2][3] Their disposal often requires chemical neutralization to mitigate these risks.[4]
-
Pyridine Derivatives : The pyridine ring contributes to the compound's overall toxicity. Pyridine itself is a flammable, toxic liquid that requires careful handling and storage in well-ventilated areas away from ignition sources.[5][6]
Therefore, this compound must be treated as a hazardous waste stream, managed in accordance with all local, state, and federal regulations.[7]
Immediate Safety & Handling Protocols
Before any disposal process begins, ensuring personal and environmental safety is paramount. These steps must be followed whenever handling the compound, including during preparation for disposal.
-
Engineering Controls : All manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][6]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory. This includes:
-
Eye Protection : Chemical safety goggles and a face shield.[8][9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of properly after handling.[6][8]
-
Body Protection : A flame-resistant lab coat and closed-toe shoes. An apron may be required for larger quantities.[10]
-
-
Spill Management : In the event of a spill, evacuate the area and remove all ignition sources.[11] Clean up spills using a non-flammable absorbent material like sand or diatomaceous earth.[5] The collected material should be placed in a sealed, properly labeled container for hazardous waste disposal.[7] Do not allow the chemical to enter drains or waterways.[12]
Step-by-Step Disposal Procedures
The appropriate disposal route depends on the quantity of the waste and the capabilities of your facility. The primary method for bulk quantities is direct disposal via a certified waste management service. Chemical neutralization is reserved for the decontamination of trace residues from glassware or very small spills.
Method 1: Direct Disposal of Bulk Waste (Preferred)
This is the safest and most compliant method for disposing of unused product, reaction residues, and heavily contaminated materials.
-
Waste Identification : Classify the material as hazardous waste. Based on its properties, it may fall under EPA waste codes for reactivity (D003) or toxicity (D002).[7][13] Consult your institution's Environmental Health & Safety (EHS) office for precise classification.
-
Containerization : Place the waste in a designated, compatible, and clearly labeled hazardous waste container.[13] The container must be kept securely closed when not in use.[11]
-
Labeling : The hazardous waste label must include:
-
Storage : Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility. The storage area must be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents, acids, and metal oxides.[10][14]
-
Arrangement for Pickup : Coordinate with your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management contractor.[15][16]
Method 2: Chemical Neutralization of Trace Residues
This protocol is exclusively for decontaminating glassware or managing minor spills where direct disposal is impractical. The principle is to oxidize the reactive hydrazine moiety into less harmful products like nitrogen gas and water.[3][14]
Caution: This reaction can be exothermic and may produce nitrogen oxides. Perform this procedure in a fume hood with appropriate shielding and on a small scale only.
-
Preparation : Prepare a dilute oxidizing solution, such as a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[4][17]
-
Dilution : If neutralizing a concentrated residue in a flask, first dilute it with a large volume of water and cool the vessel in an ice bath.
-
Neutralization : Slowly add the dilute hypochlorite solution dropwise to the cooled, diluted hydrazine-containing solution with constant stirring. Two moles of hypochlorite are theoretically required per mole of hydrazine, but using a slight excess is recommended to ensure complete destruction.[14]
-
Monitoring : Monitor the reaction for signs of gas evolution or temperature increase. Maintain a cool temperature throughout the addition.
-
Final Disposal : Once the reaction is complete and the solution has returned to room temperature, it can be disposed of as aqueous chemical waste, in accordance with your facility's EHS guidelines.
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale & References |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliance with federal, state, and local regulations.[7][18][19] |
| Waste Classification | Hazardous Waste (Potential EPA Codes: D002, D003) | Based on the inherent toxicity and reactivity of the hydrazine and pyridine moieties.[13] |
| Required PPE | Safety Goggles, Face Shield, Lab Coat, Nitrile/Butyl Gloves | Protects against splashes, skin contact, and absorption.[6][8][10] |
| Handling Location | Certified Chemical Fume Hood | Prevents inhalation of potentially toxic and irritating vapors or dust.[2][6] |
| Storage | Cool, well-ventilated area away from incompatible materials | Prevents accidental reactions with oxidizers, acids, or ignition sources.[10][14] |
| Spill Cleanup | Absorb with non-combustible material (e.g., sand) | Safely contains the spill without reacting with the cleanup material.[5] |
| Trace Decontamination | Oxidation with dilute Sodium/Calcium Hypochlorite | Chemically alters the reactive hydrazine group to less hazardous byproducts.[4][14][17] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
-
Pyridine - SAFETY DATA SHEET . Penta chemicals. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
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Safety and Handling of Hydrazine . Defense Technical Information Center (DTIC). [Link]
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Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration (OSHA). [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL . Toxicological Profile for Hydrazines - NCBI Bookshelf. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]
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Hazardous Waste - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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-
What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET . Scientific Laboratory Supplies. [Link]
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HAZARDOUS SUBSTANCE FACT SHEET: Pyridine . New Jersey Department of Health. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
